5-Ethylpiperidine-2,4-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethylpiperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-5-4-8-7(10)3-6(5)9/h5H,2-4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPNFYPMYSWIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672031 | |
| Record name | 5-Ethylpiperidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73290-32-1 | |
| Record name | 5-Ethylpiperidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Ethylpiperidine-2,4-dione chemical properties and structure
An In-depth Technical Guide to 5-Ethylpiperidine-2,4-dione: Chemical Properties, Structure, and Synthesis
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The piperidine ring is a well-established "privileged scaffold" in pharmaceutically active compounds, and its oxygenated forms, such as piperidinediones, serve as crucial intermediates in the synthesis of high-value therapeutic agents, including kinase inhibitors and glutamate receptor modulators.[1][2][3] This document details the compound's chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it explores established synthetic methodologies, outlines a detailed experimental protocol for its preparation, and discusses its broader pharmacological relevance and safety considerations.
Chemical Identity and Structure
This compound is a derivative of piperidine featuring two carbonyl groups at the 2nd and 4th positions and an ethyl substituent at the 5th position. Its structure presents opportunities for further functionalization, making it a versatile building block in organic synthesis.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 5-ethyl-2,4-piperidinedione |
| CAS Number | 73290-32-1[4][5] |
| Molecular Formula | C₇H₁₁NO₂[4][5] |
| Molecular Weight | 141.17 g/mol [5] |
| InChI Key | BIPNFYPMYSWIGH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CC(=O)NC(=O)C1 |
Structural Elucidation and Tautomerism
The core structure is a six-membered aliphatic ring containing a nitrogen atom. The presence of the dione functionality, specifically a β-dicarbonyl system, allows for keto-enol tautomerism. The methylene group at the C3 position is flanked by two carbonyls, making its protons acidic and enabling the formation of two possible enol tautomers. This equilibrium is a critical factor in its reactivity profile.
Caption: Keto-enol tautomerism of the core scaffold.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Physical Form | Solid | [4] |
| Purity | ≥95% | [4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | |
| Molecular Formula | C₇H₁₁NO₂ | [4][5] |
| Molecular Weight | 141.17 g/mol | [5] |
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is fundamental for verifying the structure and purity of the synthesized compound.
-
¹H NMR Spectroscopy : Proton NMR provides detailed information about the hydrogen environments. For this compound, a spectrum in DMSO-d₆ would show characteristic signals.[5]
-
~0.89 ppm (t, 3H, J = 7.6 Hz) : A triplet corresponding to the three protons of the methyl (-CH₃) group of the ethyl side chain, split by the adjacent methylene group.
-
~1.35-1.69 ppm (m, 2H) : A multiplet arising from the two protons of the methylene (-CH₂) group of the ethyl side chain.
-
~2.40-3.50 ppm (m, 5H) : A complex series of multiplets corresponding to the protons on the piperidine ring at positions C3, C5, and C6.
-
~10.5-11.5 ppm (br s, 1H) : A broad singlet for the amide (N-H) proton, which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would confirm the carbon skeleton.
-
~10-15 ppm : Signal for the ethyl group's methyl carbon.
-
~20-45 ppm : Signals for the ethyl group's methylene carbon and the aliphatic carbons of the piperidine ring (C3, C5, C6).
-
~165-175 ppm : Two distinct signals in the downfield region corresponding to the two carbonyl carbons (C2 amide and C4 ketone).
-
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups present.
-
~3200 cm⁻¹ : A broad absorption band characteristic of the N-H stretching vibration of the amide.
-
~2850-2980 cm⁻¹ : C-H stretching vibrations from the ethyl and piperidine ring aliphatic groups.
-
~1725 cm⁻¹ : A strong absorption peak for the C=O stretch of the ketone.
-
~1660 cm⁻¹ : A strong absorption for the C=O stretch of the cyclic amide (lactam).
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight.
-
Molecular Ion Peak (M⁺) : An expected peak at m/z of 141.17, corresponding to the molecular weight of the compound [C₇H₁₁NO₂]⁺.
-
Synthesis and Chemical Reactivity
The synthesis of substituted piperidine-2,4-diones is a topic of significant research interest, with several established routes.
Primary Synthetic Route: Dieckmann Cyclization
The most versatile and widely employed method for constructing the piperidine-2,4-dione core is the Dieckmann cyclization.[1] This intramolecular condensation of a diester bearing an amino group (or a protected precursor) is driven by a strong base (e.g., sodium methoxide) to form a cyclic β-keto ester, which upon hydrolysis and decarboxylation yields the target dione. This method allows for the preparation of a variety of substituted piperidine-2,4-diones.[1]
Caption: General workflow for Dieckmann cyclization.
Reactivity
The chemical reactivity of this compound is governed by its functional groups:
-
Acidic Methylene Protons : The protons at C3 are acidic and can be removed by a base, generating a nucleophilic enolate for subsequent alkylation or acylation reactions.
-
Amide N-H : The nitrogen proton can be deprotonated, allowing for N-alkylation or N-acylation to introduce substituents on the nitrogen atom.
-
Carbonyl Groups : The ketone and amide carbonyls can undergo nucleophilic addition reactions, although the amide is less reactive.
Experimental Protocol: Synthesis and Purification
The following protocol is a representative method for the synthesis of this compound from its N-Boc protected precursor, based on established procedures.[5]
Objective: To synthesize this compound via deprotection of 1-Boc-5-Ethyl-2,4-dioxopiperidine followed by purification.
Materials:
-
1-Boc-5-Ethyl-2,4-dioxopiperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
-
Eluent: Hexane/Ethyl Acetate (1:2, v/v)
Procedure:
-
Deprotection of N-Boc Group:
-
Dissolve 1-Boc-5-Ethyl-2,4-dioxopiperidine in dichloromethane (DCM) in a round-bottom flask.
-
Causality: DCM is an excellent solvent for the starting material and is inert to the reaction conditions.
-
Cool the solution to 0°C using an ice bath. This is to control the exothermic nature of the deprotection reaction.
-
Slowly add an excess of trifluoroacetic acid (TFA) dropwise to the stirred solution.
-
Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Reaction Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Causality: This step isolates the crude product salt.
-
Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Causality: Neutralization quenches the acid and converts the product from its salt form to the free base.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
-
Drying and Filtration:
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Causality: This removes residual water from the organic phase, which could interfere with subsequent steps or product stability.
-
Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the resulting crude residue by column chromatography on silica gel.[5]
-
Causality: This technique separates the target compound from impurities based on differential polarity.
-
Elute the column with a hexane/ethyl acetate (1:2, v/v) mixture.[5]
-
Collect the fractions containing the desired product (monitored by TLC) and combine them.
-
-
Final Product Isolation:
-
Remove the eluent from the combined fractions under reduced pressure to afford this compound as a solid.
-
Confirm the structure and purity of the final product using NMR and MS analysis as described in Section 3. A yield of approximately 52% can be expected.[5]
-
Biological and Pharmacological Significance
The piperidine scaffold is a cornerstone in modern pharmacology, present in numerous approved drugs.[2][6] Piperidine-2,4-diones, specifically, are recognized as valuable precursors for compounds with diverse biological activities.[1][7] Their utility has been demonstrated in the synthesis of:
-
Anticancer Agents: Serving as intermediates for kinase inhibitors.[1]
-
Neurological Therapeutics: Acting as building blocks for modulators of glutamate receptors.[1]
-
Antiviral and Antimicrobial Compounds: The rigid, functionalized piperidine core can be elaborated to target various enzymes and receptors in pathogens.[8][9][10]
The structural features of this compound—a combination of hydrogen bond donors and acceptors, a defined stereocenter at C5, and multiple sites for functionalization—make it an attractive starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
As with any chemical reagent, proper safety precautions are mandatory.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Pictograms: GHS07 (Exclamation Mark).
Recommended Handling Procedures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a heterocyclic compound with significant potential as a synthetic intermediate in pharmaceutical research. Its well-defined structure, characterized by a piperidinedione core and an ethyl substituent, offers a platform for creating structurally diverse molecules. A clear understanding of its physicochemical properties, spectroscopic profile, and synthetic pathways, particularly the robust Dieckmann cyclization, is essential for its effective utilization. Given the established importance of the piperidine scaffold in medicine, this compound represents a valuable tool for scientists and researchers dedicated to the development of novel therapeutics.
References
- Marson, C. M., et al. (2010). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Organic & Biomolecular Chemistry, 8(1), 148-156.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Pandey, A., & Chawla, V. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate.
- PubChem. (n.d.). (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione.
- PubChem. (n.d.). 5-Ethyl-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione.
- ResearchGate. (n.d.). Biological activities of piperidine alkaloids.
- Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4).
- Buncel, E., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 16(6), 4949-4964.
- YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
- PubChem. (n.d.). CID 158861505 | C12H20N4O4.
- PubChem. (n.d.). 5-Ethyl-5-(4-methylphenyl)piperidin-2-one.
- Hoffman Fine Chemicals. (n.d.). CAS 99539-36-3 | 1-Ethylpiperidine-2,4-dione.
- PubChem. (n.d.). 2,4-Piperidinedione.
- National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci., 24(3), 2937.
- Vaskevich, Z. V., et al. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 18(15), 2792-2805.
- Chemsrc. (n.d.). Piperidine-2,4-dione | CAS#:50607-30-2.
- ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure.
- ResearchGate. (n.d.). 1H NMR and IR spectra of compounds 2-5.
- PubChem. (n.d.). 5-ethyl-N-[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]furan-2-carboxamide.
- University of Calgary. (n.d.). Spectra Problem #7 Solution.
- National Center for Biotechnology Information. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7793.
- PubChem. (n.d.). 3,3-Diethyl-2,4-piperidinedione.
- Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- ResearchGate. (n.d.). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis.
- National Center for Biotechnology Information. (2016). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridine and Pyridine Derivatives. Molecules, 21(11), 1546.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. 5-Ethyl-2,4-piperidinedione | CymitQuimica [cymitquimica.com]
- 5. 5-ETHYL-2,4-PIPERIDINEDIONE synthesis - chemicalbook [chemicalbook.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijirt.org [ijirt.org]
5-Ethylpiperidine-2,4-dione IUPAC name and CAS number 73290-32-1
An In-Depth Technical Guide to 5-Ethylpiperidine-2,4-dione
Introduction
The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceuticals and biologically active natural products.[1] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacological activity. Within this broad class, the piperidine-2,4-dione core represents a particularly intriguing motif for drug discovery.[2] The presence of dual carbonyl groups offers rich opportunities for hydrogen bonding and further chemical modification, making it a valuable platform for constructing diverse compound libraries.[3] This guide provides a detailed technical overview of a specific derivative, this compound (CAS Number: 73290-32-1), intended for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, established synthesis methodologies, and the broader context of its potential applications in medicinal chemistry.
Chemical Identity and Physicochemical Properties
Correctly identifying a compound is the bedrock of all subsequent research. This compound is systematically named according to IUPAC nomenclature, and its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) number.
A summary of its key physicochemical properties is presented below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols, such as selecting appropriate solvent systems for synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [6] |
| Molecular Weight | 141.17 g/mol | [6] |
| Physical Form | Solid | |
| InChI | 1S/C7H11NO2/c1-2-5-4-8-7(10)3-6(5)9/h5H,2-4H2,1H3,(H,8,10) | |
| InChIKey | BIPNFYPMYSWIGH-UHFFFAOYSA-N | [6] |
| SMILES | CCC1CC(=O)NC(=O)C1 | [6] |
| Purity (Typical) | ≥95% | [6] |
| Storage Conditions | Sealed in dry, 2-8°C | |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | [6] |
Synthesis of this compound
The construction of the piperidine-2,4-dione ring system is most effectively achieved through intramolecular cyclization reactions. The Dieckmann cyclisation (or Dieckmann condensation) is a robust and widely employed method for synthesizing substituted piperidine-2,4-diones.[7][8] This approach involves the base-mediated intramolecular condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields the target dione.[8]
The causality behind this choice of methodology lies in its efficiency and regioselectivity. By starting with an appropriately substituted linear precursor, the base promotes the formation of an enolate which then attacks the second ester group, reliably forming the desired six-membered ring.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on the principles of Dieckmann cyclisation for this class of compounds.[7][8] It is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC) and the final product identity confirmed by spectroscopic methods.
-
Preparation of the Precursor:
-
Synthesize the starting material, a suitable N-protected diethyl or dimethyl ester of a δ-amino acid bearing the required ethyl group at the gamma position (e.g., methyl 3-(methoxycarbonylmethyl)-pentanoate). This step is critical as the stereochemistry and substitution pattern of the final product are determined here.
-
-
Dieckmann Cyclisation:
-
To a solution of the precursor diester in an anhydrous solvent (e.g., methanol or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium methoxide (NaOMe) portion-wise.[7][8] The choice of base should correspond to the ester group to prevent transesterification.
-
Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by adding a dilute acid (e.g., 1M HCl) until the solution is neutral or slightly acidic.
-
-
Hydrolysis and Decarboxylation:
-
The resulting cyclized β-keto ester is often directly subjected to acidic hydrolysis and decarboxylation by continued heating in the presence of the acid.[8] This step removes the ester group at the 3-position to yield the target dione.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel, typically using an eluent system such as hexane/ethyl acetate, to afford the pure this compound.[9]
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Applications in Drug Development and Medicinal Chemistry
While specific biological activity data for this compound is not extensively reported in peer-reviewed literature, the parent piperidine-2,4-dione scaffold is a recognized "privileged structure" in medicinal chemistry.[2] Such structures are capable of binding to multiple biological targets with high affinity, making them excellent starting points for the development of novel therapeutics.
The synthetic and medicinal potential of these dione-type molecules is significant.[3] They serve as a modern platform for creating functionalized piperidine systems for various therapeutic areas, including oncology and infectious diseases.[2][3] Research into related structures has shown that derivatives of piperidine and diones can exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[10][11][12][13]
The value of the 5-ethyl derivative lies in its potential as a building block. The ethyl group at the 5-position provides a specific lipophilic and steric profile that can be explored for optimizing binding to a biological target. Researchers can use this compound as a core to build a library of more complex molecules, leveraging the reactivity of the N-H group and the enolizable protons adjacent to the carbonyls for further derivatization.
Conclusion
This compound, identified by CAS number 73290-32-1, is a well-defined chemical entity with significant potential for application in drug discovery and development. While direct evidence of its biological activity remains to be broadly published, its structural framework is rooted in the privileged piperidine-2,4-dione class, which is of high interest to medicinal chemists. The established synthetic routes, particularly the Dieckmann cyclisation, provide a reliable and scalable method for its preparation. For researchers in the field, this compound represents not just a molecule, but a strategic starting point for the rational design and synthesis of novel, biologically active agents for a range of therapeutic targets.
References
- (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione.
- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis
- Piperidine-2,4-dione | CAS#:50607-30-2. Chemsrc. [Link]
- 5-Ethyl-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione.
- Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
- Product Search. Chemical-Suppliers. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, MDPI via PubMed Central. [Link]
- CID 158861505.
- 2,4-Piperidinedione.
- Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis | Request PDF.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]
- Natural piperidine and imidazolidin-2,4-dione bioactive compounds.
- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [Link]
- Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. ScienceDirect. [Link]
- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]
- Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of the Iranian Chemical Society, via PubMed Central. [Link]
- (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Heliyon, via PubMed Central. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. arctomsci.com [arctomsci.com]
- 5. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 6. CAS:73290-32-1, 5-乙基-2,4-哌啶二酮-毕得医药 [bidepharm.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-ETHYL-2,4-PIPERIDINEDIONE synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 13. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
5-Ethylpiperidine-2,4-dione: A Privileged Scaffold for Navigating Complex Biological Targets
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, "privileged scaffolds" represent a cornerstone of efficient drug discovery. These are molecular frameworks capable of binding to multiple, diverse biological targets, thereby offering a rich starting point for developing novel therapeutics. The piperidine-2,4-dione core is a quintessential example of such a scaffold, found in a range of clinically significant agents. This guide delves into the chemistry, biological significance, and therapeutic applications of this structural motif, with a particular focus on the 5-ethyl substituted variant and its close structural relatives. We will explore the synthetic strategies to access this core, analyze its role in established drugs, and provide actionable protocols for its synthesis and biological evaluation, demonstrating its enduring value in modern pharmacology.
The Privileged Scaffold Concept: Efficiency by Design
The term "privileged structure" was first introduced to describe molecular motifs that appear repeatedly across a variety of biologically active compounds, often interacting with different receptor types.[1][2] This recurrence is not coincidental; it signifies that the scaffold possesses an optimal arrangement of steric and electronic features to engage with protein binding sites, combined with favorable pharmacokinetic properties.[3] By using a privileged scaffold as a template, medicinal chemists can create focused libraries of compounds with a higher probability of biological activity, accelerating the hit-to-lead optimization process.[2] The piperidine ring itself is one of the most important synthetic fragments in drug design, present in numerous pharmaceuticals.[4][5] Its oxygenated forms, such as the piperidine-2,4-dione, offer increased stability and new vectors for chemical modification.[6]
Synthesis of the Piperidine-2,4-dione Core: The Dieckmann Condensation
A robust and versatile method for constructing the piperidine-2,4-dione ring system is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[7][8] This reaction is highly effective for forming five- and six-membered rings.[9] The general strategy involves the base-catalyzed cyclization of an N-protected δ-amino-diester to form a cyclic β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the target dione.[6][10]
The following diagram illustrates the generalized workflow for synthesizing a substituted piperidine-2,4-dione via this powerful cyclization reaction.
Caption: Generalized workflow for piperidine-2,4-dione synthesis.
This route is advantageous as it is compatible with a variety of substituents at the 3-, 5-, and 6-positions and can be adapted for enantioselective synthesis.[6]
The Piperidine-2,4-dione Scaffold in Clinically Relevant Drugs
The therapeutic utility of the piperidine-dione scaffold is best exemplified by several marketed drugs. While not all are 5-ethyl derivatives, their structures are closely related and highlight the scaffold's versatility in targeting the central nervous system (CNS) and endocrine pathways.
Glutethimide & Aminoglutethimide: From Sedation to Cancer Therapy
Glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione) was initially developed as a sedative-hypnotic.[11] Its derivative, aminoglutethimide, where a p-amino group is added to the phenyl ring, demonstrated a profound shift in activity, becoming a first-generation aromatase inhibitor for treating hormone-sensitive breast cancer.[12][13]
-
Mechanism of Action (Aminoglutethimide): Aminoglutethimide acts as a potent, reversible, and non-steroidal inhibitor of the aromatase (CYP19A1) enzyme.[14] Aromatase is responsible for the final step in estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone). By blocking this enzyme, aminoglutethimide reduces circulating estrogen levels, thereby slowing the growth of estrogen-dependent tumors.[12] It also inhibits other cytochrome P450 enzymes, including the cholesterol side-chain cleavage enzyme (P450scc), effectively creating a "medical adrenalectomy".[12][14]
Caption: Mechanism of Aromatase Inhibition by Aminoglutethimide.
-
Structure-Activity Relationship (SAR): Studies have shown that for aromatase inhibition, a free amino or basic group at the 4'-position of the phenyl ring is optimal.[14] The distance between this basic center and the dione moiety is critical for effective binding and competitive inhibition at the enzyme's active site.[14]
Methyprylon & Bemegride: Modulators of CNS Activity
The piperidine-dione core also features in drugs that modulate CNS activity, primarily through interaction with the GABAergic system.
-
Methyprylon (3,3-diethyl-5-methylpiperidine-2,4-dione): This compound was marketed as a sedative-hypnotic alternative to barbiturates.[15][16] Although largely withdrawn due to the development of safer alternatives like benzodiazepines, its history validates the scaffold's ability to induce CNS depression.[15][17]
-
Bemegride (4-ethyl-4-methylpiperidine-2,6-dione): In contrast to methyprylon, bemegride is a CNS stimulant and has been used as an analeptic to counteract barbiturate overdose.[1][18] Its mechanism involves acting as a non-competitive antagonist at the GABA-A receptor.[2][19]
-
Mechanism of Action (Bemegride): Barbiturates enhance the inhibitory effect of the neurotransmitter GABA by prolonging the opening of the chloride ion channel on the GABA-A receptor. This leads to hyperpolarization of the neuron, making it less likely to fire. Bemegride physically blocks this channel, preventing the influx of chloride ions and thereby reversing the depressive effects of barbiturates, leading to CNS stimulation.[2][20]
Caption: Antagonistic action of Bemegride at the GABA-A receptor.
Modern Applications and Derivatization Strategies
The versatility of the piperidine-2,4-dione scaffold continues to be explored for a wide range of modern therapeutic targets. Research has demonstrated that derivatives of the broader piperidine class exhibit significant potential as anticancer, antimicrobial, and neuroprotective agents.[21][22][23]
-
Anticancer Activity: Derivatives have been shown to induce apoptosis and modulate critical signaling pathways like PI3K/Akt.[21]
-
Antimicrobial Activity: Piperidin-4-one derivatives have shown potent bactericidal and fungicidal activities, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard drugs.[24][25]
-
Neuroprotective Activity: Certain piperidine-containing molecules have shown the ability to protect neurons from excitotoxicity and oxidative stress, making them interesting candidates for treating neurodegenerative diseases.[23][26]
The derivatization potential of the 5-ethylpiperidine-2,4-dione core allows for systematic exploration of structure-activity relationships. Key modification sites include:
-
N1-Position: Alkylation or arylation can modulate lipophilicity and introduce vectors to target specific binding pockets.
-
C3-Position: Introduction of substituents can influence stereochemistry and provide additional interaction points.
-
C5/C6-Positions: Modification at these positions can fine-tune the scaffold's conformation and steric profile.
Experimental Protocols
Protocol: Synthesis of a Substituted Piperidine-2,4-dione via Dieckmann Cyclization
This protocol is a representative procedure based on the synthesis of 6-substituted piperidine-2,4-diones as described in the literature.[6]
Step 1: Synthesis of Amido-Diester Precursor
-
To a solution of the appropriate β-amino ester (1.0 eq) in dichloromethane (CH₂Cl₂), add 1-hydroxybenzotriazole (HOBt, 1.5 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 eq).
-
Add monomethyl malonate (1.1 eq) and N,N-Diisopropylethylamine ((i-Pr)₂NEt) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amido-diester.
Step 2: Dieckmann Cyclization and Decarboxylation
-
Dissolve the crude amido-diester (1.0 eq) in anhydrous methanol (MeOH) under an inert nitrogen atmosphere.
-
Add a solution of sodium methoxide (NaOMe) in methanol (1.3 eq) and heat the mixture to reflux for 1 hour.
-
Cool the reaction, then add acetonitrile (MeCN) and a small amount of water (e.g., 1% v/v).
-
Heat the mixture to reflux for an additional 1-2 hours to effect decarboxylation.
-
After cooling to room temperature, carefully neutralize the reaction with dilute hydrochloric acid (HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude piperidine-2,4-dione by column chromatography on silica gel.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for assessing antimicrobial activity.[24][27]
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
Bacterial or fungal inoculum standardized to ~5 x 10⁵ CFU/mL.
-
Positive control antibiotic (e.g., Ampicillin, Amphotericin B).
-
Negative control (DMSO vehicle).
Procedure:
-
Dispense 100 µL of broth into each well of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound (in broth) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Prepare control wells: positive control (broth + inoculum + standard drug) and negative/growth control (broth + inoculum + DMSO vehicle).
-
Add 10 µL of the standardized microbial inoculum to each well (except for a sterility control well containing only broth).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold and its close chemical relatives represent a proven "privileged" structure in medicinal chemistry. Its presence in drugs targeting a range of biological systems, from CNS receptors to critical enzymes in steroidogenesis, underscores its versatility and favorable drug-like properties. Accessible through robust synthetic routes like the Dieckmann condensation, this core provides a fertile ground for further derivatization and exploration. As the search for novel therapeutics continues, the strategic application of such validated scaffolds will remain an indispensable tool for efficiently navigating the complexities of drug discovery and delivering next-generation medicines.
References
- Bemegride - Wikipedia. (n.d.).
- Aboul-Enein, H. Y., & Ali, I. (1975). Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties. Journal of Medicinal Chemistry, 18(7), 736–741. [Link]
- Bîcu, E., et al. (2024). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 29(x), xxxx. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Bemegride?
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
- Kumar, A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5865-5869. [Link]
- Cohen, N. C. (1973). The absolute configuration of the enantiomers of glutethimide and aminoglutethimide. Journal of Medicinal Chemistry, 16(11), 1323-1325. [Link]
- Ramalingan, C., et al. (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. European Journal of Medicinal Chemistry, 41(4), 454-462. [Link]
- Patsnap Synapse. (2024). What is Bemegride used for?
- Marson, C. M., et al. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 68(35), 7215-7225. [Link]
- Nicholls, P. J., et al. (1986). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions.
- Naicker, T., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 784-793. [Link]
- PubChem. (n.d.). Methyprylon.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). methyprylon.
- PharmaCompass. (n.d.). Methyprylon.
- PubChem. (n.d.). Bemegride.
- Wikipedia. (n.d.). Aminoglutethimide.
- UCL Discovery. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.
- PubChem. (n.d.). Aminoglutethimide.
- Organic Reactions. (n.d.). The Dieckmann Condensation.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Tikhonov, D., & Zinevich, T. (2023).
- Ren, S., et al. (2013). Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent. PLoS One, 8(2), e56471. [Link]
- Taylor & Francis. (n.d.). Methyprylon – Knowledge and References.
- OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry.
- El-Damasy, A., et al. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Medicinal Chemistry, 7(6). [Link]
- Tan, M. L., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(4), 564. [Link]
- Yang, W., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 36(5), 1369-1376. [Link]
- Li, S., et al. (2007). Neuroprotective Effect of Piperine on Primarily Cultured Hippocampal Neurons. Acta Pharmacologica Sinica, 28(12), 1929-1934. [Link]
- Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization.
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with...
- Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
- Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
- El-Sayed, M. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society, 19, 4385-4402. [Link]
- Randall, L. O., et al. (1956). Metabolism of methyprylon. Archives Internationales de Pharmacodynamie et de Thérapie, 106(4), 388-394. [Link]
- El-Sayed, W. A., et al. (2023).
- Ghafoori, H., et al. (2024). Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations. Neuroscience, 562, 227-238. [Link]
- El-Gamal, M. I., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 16(10), 1435. [Link]
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
- de Oliveira, A. C. S., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 14, 1-15. [Link]
- De Luca, L., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(5), 656-668. [Link]
- Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
- Redzicka, A., et al. (2024). Structure-Activity Relationship of 5-butyl-4,6-dimethyl-2-{[4-(o-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione: an experimental and theoretical study. Journal of Molecular Structure, 1311, 138356. [Link]
Sources
- 1. Bemegride - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Bemegride? [synapse.patsnap.com]
- 3. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - UCL Discovery [discovery.ucl.ac.uk]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 9. organicreactions.org [organicreactions.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 13. Aminoglutethimide | C13H16N2O2 | CID 2145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methyprylon | C10H17NO2 | CID 4162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Methyprylon | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Bemegride | C8H13NO2 | CID 2310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. What is Bemegride used for? [synapse.patsnap.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 25. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. d-nb.info [d-nb.info]
- 27. academicjournals.org [academicjournals.org]
An In-Depth Technical Guide to the Predicted Pharmacological Profile of 5-Ethylpiperidine-2,4-dione
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1] Its versatility allows for the creation of compounds with a wide range of pharmacological activities. The piperidine-2,4-dione moiety, a derivative of the piperidine scaffold, presents a unique chemical architecture with potential for diverse biological interactions.[2][3] This guide provides a comprehensive, predicted pharmacological profile of a specific derivative, 5-Ethylpiperidine-2,4-dione.
Due to the limited publicly available experimental data on this compound, this document leverages in silico predictive modeling and structural analogy to established pharmacophores. Our objective is to provide a scientifically grounded hypothesis of its pharmacological properties to guide future research and development efforts. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for the initial stages of investigation for this compound.
Predicted Physicochemical Properties and Drug-Likeness
The initial step in evaluating any potential drug candidate is to assess its fundamental physicochemical properties and its adherence to established "drug-likeness" criteria, such as Lipinski's Rule of Five.[4] These parameters are critical predictors of a compound's potential for oral bioavailability. The predicted properties for this compound are summarized below.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Formula | C7H11NO2 | N/A |
| Molecular Weight | 141.17 g/mol [5] | Complies (< 500) |
| LogP (octanol/water partition coefficient) | ~ 0.5 - 1.0 | Complies (< 5) |
| Hydrogen Bond Donors | 1 | Complies (< 5) |
| Hydrogen Bond Acceptors | 2 | Complies (< 10) |
Caption: Predicted physicochemical properties and Lipinski's Rule of Five assessment for this compound.
The low molecular weight and predicted LogP value suggest that this compound is likely to have good aqueous solubility and the potential for good absorption and permeability.[6] Its full compliance with Lipinski's Rule of Five indicates a favorable starting point for development as an orally administered therapeutic.
Predicted Pharmacodynamics
The pharmacodynamic profile of a compound describes its interaction with biological targets and the resulting physiological effects. Based on the structural features of this compound, specifically the glutarimide-like core, we can hypothesize potential mechanisms of action by drawing parallels with known bioactive molecules.
Potential Central Nervous System (CNS) Activity
The piperidine-2,4-dione structure is a key component of several compounds with known CNS activity, including sedative-hypnotics and anticonvulsants. For instance, the thalidomide analog, lenalidomide, contains a modified glutarimide ring and exhibits potent immunomodulatory and anti-angiogenic effects, though its primary mechanism is not directly related to CNS depression. However, other simpler glutarimide derivatives have shown CNS depressant effects.
Hypothesized Molecular Targets:
-
GABA-A Receptor Modulation: The cyclic imide structure may allow for interaction with subunits of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS. Positive allosteric modulation of this receptor would lead to sedative, anxiolytic, and anticonvulsant effects.
-
Ion Channel Inhibition: The compound could potentially modulate the activity of voltage-gated sodium or calcium channels, a common mechanism for anticonvulsant drugs.
Anti-inflammatory and Immunomodulatory Potential
Certain cyclic dione structures, such as those found in thiazolidinediones, are known to interact with nuclear receptors like Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which play a role in inflammation and metabolism.[7] While this compound is structurally distinct from thiazolidinediones, the dione functionality warrants investigation into its potential to modulate similar pathways.
Hypothesized Molecular Targets:
-
PPARγ Agonism/Partial Agonism: Interaction with PPARγ could lead to anti-inflammatory effects.
-
Cytokine Production Inhibition: The compound may interfere with intracellular signaling cascades (e.g., NF-κB) that lead to the production of pro-inflammatory cytokines.
Other Potential Activities
The piperidine scaffold is also present in a wide array of compounds targeting other receptor systems.[1] While less likely based solely on the dione functional group, screening against a broader panel of receptors would be prudent. This could include dopamine (D2) and serotonin (5-HT1A) receptors, which are common targets for piperidine-containing compounds.[8][9]
Predicted Pharmacokinetics (ADMET)
The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for its development.[10][11] The following are in silico predictions for this compound.
| ADMET Parameter | In Silico Prediction | Rationale/Implication |
| Absorption | ||
| GI Absorption | High | Low molecular weight and favorable physicochemical properties. |
| BBB Penetration | Likely | Small molecule size and moderate lipophilicity suggest potential to cross the blood-brain barrier. |
| Distribution | ||
| Plasma Protein Binding | Low to Moderate | Lack of highly lipophilic or acidic/basic moieties predicts lower binding. |
| Volume of Distribution | Moderate | Expected to distribute into tissues beyond the plasma volume. |
| Metabolism | ||
| Primary Site | Liver | The liver is the primary site of metabolism for most xenobiotics. |
| Metabolic Pathways | Hydroxylation of the ethyl group, ring oxidation. | These are common metabolic pathways for alkyl-substituted cyclic compounds. |
| CYP450 Inhibition | Low | The simple structure is less likely to be a potent inhibitor of major CYP isoforms. |
| Excretion | ||
| Primary Route | Renal | Metabolites are likely to be sufficiently polar for renal clearance. |
| Toxicity | ||
| hERG Inhibition | Low Probability | The structure does not contain common hERG-binding pharmacophores. |
| Mutagenicity (Ames) | Negative | No obvious structural alerts for mutagenicity. |
| Hepatotoxicity | Low Probability | No structural features commonly associated with liver toxicity. |
Caption: Predicted ADMET profile of this compound based on computational modeling.
Proposed Experimental Validation Workflow
The predictions outlined above must be validated through a systematic and rigorous experimental workflow. The following section details the proposed protocols to confirm the hypothesized pharmacological profile of this compound.
Initial In Vitro Profiling
The first phase of experimental validation should focus on in vitro assays to determine the compound's activity at the primary hypothesized targets and to obtain preliminary ADMET data.
Caption: Phase 1: In Vitro Pharmacological and ADMET Profiling Workflow.
Detailed Protocol: Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound to a panel of CNS and inflammatory targets.
-
Materials:
-
This compound
-
Radiolabeled ligands for target receptors (e.g., [3H]muscimol for GABA-A, [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A)
-
Cell membranes expressing the target receptors
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
After incubation, rapidly filter the contents of each well and wash to separate bound from unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
In Vivo Pharmacological Assessment
Should the in vitro data reveal promising activity, the next logical step is to assess the compound's effects in animal models.
Caption: Phase 2: In Vivo Efficacy and Pharmacokinetic Evaluation.
Detailed Protocol: Pentylenetetrazol (PTZ) Seizure Model
-
Objective: To evaluate the anticonvulsant potential of this compound.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
After a predetermined time based on PK data, administer a convulsant dose of PTZ.
-
Observe the animals for the onset and severity of seizures (e.g., using the Racine scale).
-
Record the latency to the first seizure and the percentage of animals protected from tonic-clonic seizures.
-
Compare the results between the compound-treated and vehicle-treated groups.
-
Synthesis and Potential for Analog Development
This compound can be synthesized through various established methods for constructing piperidine rings.[2][12] A common approach involves the cyclization of appropriate acyclic precursors.
The piperidine-2,4-dione scaffold is amenable to chemical modification at several positions, offering opportunities for structure-activity relationship (SAR) studies. Key positions for modification include:
-
N1-substitution: Introducing substituents on the nitrogen atom can significantly impact potency, selectivity, and pharmacokinetic properties.
-
C5-substituent: Varying the size and nature of the ethyl group at the C5 position can probe the binding pocket of the target protein.
-
C3 and C6 modifications: Introducing substituents at these positions can influence the compound's conformation and interactions with the target.
Conclusion
This compound is a small molecule with a favorable predicted physicochemical profile for drug development. Based on structural analogy and in silico modeling, its most promising pharmacological potential lies in the area of CNS modulation, with possible sedative, anxiolytic, or anticonvulsant effects. Secondary potential in anti-inflammatory pathways also warrants investigation. The proposed experimental workflows provide a clear path for validating these hypotheses, starting with in vitro screening and progressing to in vivo models of disease. The chemical tractability of the piperidine-2,4-dione core makes it an attractive starting point for a medicinal chemistry program aimed at optimizing its biological activity. Further investigation into this compound and its analogs is highly encouraged.
References
- In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). SpringerLink.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (2022, May 11). PubMed Central.
- In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. (2022, November 29). Journal of Applied Pharmaceutical Science.
- Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (2015, January 29). Hindawi.
- In Silico methods for ADMET prediction of new molecules. (2019, April 2). Slideshare.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (2023, July 26). PubMed Central.
- In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. (2024, March 27). ResearchGate.
- Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC. (2021, September 22). PubMed Central.
- ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? (n.d.). SlidePlayer.
- Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. (2021, March 1). Organic & Biomolecular Chemistry.
- 5-ETHYL-2,4-PIPERIDINEDIONE synthesis. (n.d.). ChemicalBook.
- Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. (2021, February 21). ResearchGate.
- Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. (2014, October 1). PubMed.
- This compound | 73290-32-1. (n.d.). Sigma-Aldrich.
- 5-Ethyl-2,4-piperidinedione. (n.d.). CymitQuimica.
- Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. (2020, December 2). PubMed.
- Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. (2013, September 10). PubMed.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. 5-Ethyl-2,4-piperidinedione | CymitQuimica [cymitquimica.com]
- 6. audreyli.com [audreyli.com]
- 7. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 11. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 12. 5-ETHYL-2,4-PIPERIDINEDIONE synthesis - chemicalbook [chemicalbook.com]
The Untapped Potential of the Piperidine-2,4-dione Scaffold: A Technical Guide to Anticonvulsant Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to current antiepileptic drugs (AEDs). This necessitates a continuous search for novel chemical scaffolds with improved efficacy and safety profiles. The piperidine ring is a privileged scaffold in medicinal chemistry, and its dione derivatives, particularly glutarimides (piperidine-2,6-diones), have a history of investigation for their central nervous system activities. However, the isomeric piperidine-2,4-dione core remains a largely unexplored territory in the context of anticonvulsant drug discovery. This technical guide provides a comprehensive overview of the rationale and methodologies for investigating piperidine-2,4-dione derivatives as potential next-generation anticonvulsants. Drawing insights from the well-established pharmacology of related five- and six-membered cyclic imides, we will delve into synthetic strategies, preclinical screening protocols, and the crucial structure-activity relationships that could govern the anticonvulsant potential of this promising, yet under-investigated, chemical class.
Introduction: The Unmet Need in Epilepsy and the Promise of Novel Scaffolds
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous AEDs, approximately 30-40% of patients continue to experience seizures, highlighting the urgent need for new therapeutic agents with novel mechanisms of action and improved tolerability.[1] The development of new AEDs has often been propelled by the exploration of novel chemical scaffolds that can interact with key neurological targets.
The piperidine moiety is a cornerstone in the design of CNS-active drugs.[2] Its inherent conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal scaffold for interacting with a variety of receptors and ion channels. Within the family of piperidine derivatives, cyclic imides such as glutarimides (piperidine-2,6-diones) and their five-membered ring counterparts, succinimides (pyrrolidine-2,5-diones), have a rich history in anticonvulsant research. Ethosuximide, a succinimide, is a first-line treatment for absence seizures. This history provides a strong rationale for investigating the isomeric piperidine-2,4-dione scaffold. The altered placement of the carbonyl groups in the piperidine-2,4-dione ring, compared to the more studied 2,6-dione isomer, offers a unique electronic and steric profile that could lead to novel interactions with biological targets and potentially a distinct pharmacological profile.
Synthetic Pathways to Piperidine-2,4-dione Derivatives
The synthesis of the piperidine-2,4-dione core and its derivatives is a critical first step in exploring their anticonvulsant potential. While specific literature on the synthesis of a wide array of substituted piperidine-2,4-diones for anticonvulsant testing is limited, established organic chemistry principles can be applied to construct this scaffold. A plausible and versatile approach involves a multi-step synthesis starting from readily available precursors.
Proposed Synthetic Protocol: A Generalized Approach
The following protocol outlines a general strategy for the synthesis of N-substituted and 3,3-disubstituted piperidine-2,4-dione derivatives. The rationale behind this multi-step approach is to allow for diversification at key positions of the piperidine-2,4-dione ring, which is essential for building a library of compounds for structure-activity relationship (SAR) studies.
Step 1: Synthesis of Diethyl 2-cyanopentanedioate This step involves a Michael addition of ethyl cyanoacetate to ethyl acrylate. This reaction is a reliable method for forming the carbon backbone of the piperidine-2,4-dione ring.
Step 2: Reductive Cyclization to form 3-Carbethoxypiperidin-2-one The diethyl 2-cyanopentanedioate is subjected to reductive cyclization. This can be achieved using a reducing agent such as sodium borohydride in the presence of a nickel catalyst. This step forms the core piperidine ring with a ketone and an ester group at the desired positions.
Step 3: Introduction of Substituents at the 3-position The presence of the carbethoxy group at the 3-position allows for the introduction of various substituents. Alkylation at the 3-position can be achieved by treating the 3-carbethoxypiperidin-2-one with a suitable base to form an enolate, followed by reaction with an alkyl halide. This allows for the synthesis of a library of 3-substituted derivatives.
Step 4: N-Substitution The nitrogen of the piperidine-2,4-dione can be substituted with various aryl or alkyl groups. This is typically achieved by reacting the piperidine-2,4-dione with an appropriate halide in the presence of a base. N-substitution is a common strategy in the design of anticonvulsants to modulate lipophilicity and interaction with biological targets.
Step 5: Hydrolysis and Decarboxylation to yield Piperidine-2,4-dione The final step involves the hydrolysis of the ester group at the 3-position and subsequent decarboxylation to yield the piperidine-2,4-dione core. This can be achieved by heating the compound in the presence of an acid or base.
Preclinical Evaluation of Anticonvulsant Potential: Key Experimental Workflows
A systematic evaluation of the anticonvulsant activity of newly synthesized piperidine-2,4-dione derivatives is crucial. A well-established battery of preclinical tests, primarily in rodent models, is used to identify and characterize the anticonvulsant profile of investigational compounds. The two most widely used initial screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely accepted model for identifying compounds that may be effective against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the tonic hindlimb extension induced by a supramaximal electrical stimulus.
-
Animal Preparation: Adult male Swiss mice (or other suitable rodent strain) are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the compound.
-
Electrical Stimulation: At the time of peak effect of the compound (predetermined in pilot studies), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this tonic component of the seizure.
-
Data Analysis: The percentage of animals protected at each dose is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined by probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
The scPTZ test is used to identify compounds that may be effective against absence seizures. It measures the ability of a compound to raise the seizure threshold.
-
Animal Preparation: Similar to the MES test, adult male mice are used after an acclimatization period.
-
Compound Administration: The test compound or vehicle is administered at various doses.
-
Chemoconvulsant Injection: At the time of peak effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in at least 97% of control animals (CD97 dose, typically 85 mg/kg) is administered.
-
Observation: The animals are observed for a period of 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds). Protection is defined as the absence of these seizures.
-
Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.
Neurotoxicity Screening: The Rotarod Test
It is essential to assess the potential for motor impairment and other neurological side effects of the test compounds. The rotarod test is a standard method for evaluating neurotoxicity.
-
Animal Training: Mice are trained to stay on a rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute).
-
Compound Administration: The test compound or vehicle is administered.
-
Testing: At the time of peak effect, the animals are placed on the rotating rod, and their ability to remain on the rod for 1 minute is recorded.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined.
The 6-Hz Psychomotor Seizure Model
For compounds that show promise in the initial screens, the 6-Hz seizure model can provide further characterization, particularly for identifying compounds with potential efficacy against therapy-resistant partial seizures.[3]
Structure-Activity Relationship (SAR) of Piperidine-2,4-dione Derivatives: A Predictive Framework
While direct SAR data for piperidine-2,4-dione derivatives is scarce, we can extrapolate from the extensive research on the structurally related glutarimides (piperidine-2,6-diones) and succinimides (pyrrolidine-2,5-diones) to propose a framework for optimizing the anticonvulsant activity of the 2,4-dione scaffold.
Key Structural Features for Anticonvulsant Activity:
Based on studies of related cyclic imides, the following structural features are likely to be important for the anticonvulsant activity of piperidine-2,4-dione derivatives:
-
Substitution at the 3-position: Introduction of small, lipophilic groups at the 3-position of the piperidine-2,4-dione ring is predicted to be a key determinant of anticonvulsant activity. For instance, in a series of 2-benzylglutarimides, a 4-chlorobenzyl substituent was found to be optimal for activity.[4]
-
N-Substitution: The nature of the substituent on the nitrogen atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. N-alkoxy groups have been shown to be important for the anticonvulsant activity of some glutarimide derivatives.[5] Aromatic or heteroaromatic substituents on the nitrogen are also common in anticonvulsant drug design.
-
Stereochemistry: The stereochemistry at chiral centers, particularly at the 3-position, is expected to play a crucial role in the interaction with biological targets. It is essential to synthesize and test individual enantiomers to determine the optimal stereoconfiguration for activity.
Hypothetical SAR Data Table for Piperidine-2,4-dione Derivatives
The following table presents a hypothetical dataset to illustrate how SAR data for a series of piperidine-2,4-dione derivatives could be organized and interpreted. The ED50 values are hypothetical and serve as a guide for future studies.
| Compound ID | R1 (N-substituent) | R2 (3-substituent) | R3 (3-substituent) | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) |
| PD-1 | H | H | H | > 300 | > 300 | > 500 | - |
| PD-2 | H | CH3 | H | 150 | 200 | 400 | 2.67 |
| PD-3 | H | CH3 | CH3 | 100 | 150 | 350 | 3.5 |
| PD-4 | H | Phenyl | H | 80 | 120 | 300 | 3.75 |
| PD-5 | CH3 | Phenyl | H | 90 | 130 | 320 | 3.56 |
| PD-6 | Benzyl | Phenyl | H | 70 | 110 | 280 | 4 |
| PD-7 | H | 4-Cl-Phenyl | H | 50 | 80 | 350 | 7 |
| PD-8 | CH3 | 4-Cl-Phenyl | H | 60 | 90 | 330 | 5.5 |
This table is for illustrative purposes only. The data is hypothetical and intended to guide the design of future SAR studies.
Potential Mechanisms of Action: Exploring the Molecular Targets
The mechanism of action of piperidine-2,4-dione derivatives is yet to be elucidated. However, based on their structural similarity to known anticonvulsants, several potential molecular targets can be hypothesized.
Modulation of Voltage-Gated Ion Channels
Many anticonvulsants exert their effects by modulating the activity of voltage-gated sodium and calcium channels. It is plausible that piperidine-2,4-dione derivatives could interact with these channels to stabilize the inactive state and reduce neuronal hyperexcitability.
Enhancement of GABAergic Neurotransmission
Enhancement of the inhibitory neurotransmitter GABA is another common mechanism of action for anticonvulsants. Piperidine-2,4-dione derivatives could potentially act as positive allosteric modulators of the GABAA receptor, increasing the frequency or duration of chloride channel opening. Molecular docking studies could be employed to predict the binding of these derivatives to the GABAA receptor.
Other Potential Targets
Other potential targets for piperidine-2,4-dione derivatives include glutamate receptors, potassium channels, and synaptic vesicle proteins. A comprehensive pharmacological profiling using in vitro assays will be necessary to identify the specific molecular targets of this chemical class.
Computational Approaches in the Design and Analysis of Piperidine-2,4-dione Derivatives
Computational chemistry tools can play a significant role in accelerating the discovery and optimization of piperidine-2,4-dione-based anticonvulsants.
Molecular Docking
Molecular docking studies can be used to predict the binding modes of piperidine-2,4-dione derivatives to potential targets such as the GABAA receptor or voltage-gated sodium channels. This can provide valuable insights into the structural requirements for binding and help in the design of more potent analogues.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies can be employed to develop mathematical models that correlate the chemical structure of piperidine-2,4-dione derivatives with their anticonvulsant activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Conclusion and Future Directions
The piperidine-2,4-dione scaffold represents a promising yet underexplored area in the quest for novel anticonvulsant agents. This technical guide has outlined a systematic approach to the synthesis, preclinical evaluation, and mechanistic investigation of this chemical class. By drawing parallels with the well-studied glutarimides and succinimides, we have provided a rational framework for initiating a drug discovery program focused on piperidine-2,4-dione derivatives.
Future research should focus on:
-
Synthesis of a diverse library of piperidine-2,4-dione derivatives: A wide range of substituents at the 3-position and on the nitrogen atom should be explored to establish a robust SAR.
-
Comprehensive pharmacological profiling: Active compounds should be evaluated in a broader panel of seizure models to determine their full anticonvulsant spectrum.
-
Elucidation of the mechanism of action: In vitro and in vivo studies should be conducted to identify the specific molecular targets of active piperidine-2,4-dione derivatives.
-
Pharmacokinetic and toxicological studies: Promising lead compounds should be subjected to detailed ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-like properties.
The exploration of the piperidine-2,4-dione scaffold holds the potential to deliver novel anticonvulsant candidates with improved efficacy and safety, ultimately benefiting patients with epilepsy who are in need of better therapeutic options.
Visualizations
General Workflow for Anticonvulsant Drug Discovery
Caption: A generalized workflow for the discovery and development of novel anticonvulsant agents, from initial scaffold selection to the identification of a preclinical candidate.
Hypothetical Signaling Pathway for a Piperidine-2,4-dione Derivative
Caption: A hypothetical signaling pathway illustrating the potential multimodal mechanism of action of a piperidine-2,4-dione derivative, involving both inhibition of presynaptic excitatory channels and potentiation of postsynaptic inhibitory receptors.
References
- Synthesis and anticonvulsant activities of N-Cbz-alpha-aminoglutarimidooxy carboxylate deriv
- Synthesis and anticonvulsant activity of 2-benzylglutarimides. PubMed. [Link]
- Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. PubMed. [Link]
- Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones.
- Synthesis and Evaluation of Anticonvulsant Activities of 4-Phenylpiperidin-2-one Deriv
- Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Longdom Publishing. [Link]
- Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. PubMed. [Link]
- The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. PubMed Central. [Link]
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. DARU Journal of Pharmaceutical Sciences. [Link]
- Quantitative Structure Activity Relationship of Riluzole Series as Anticonvulsants. CORE. [Link]
- Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed Central. [Link]
- Synthesis and anticonvulsant evaluation of some new 2-substituted-3-arylpyrido[2,3-d]pyrimidinones. PubMed. [Link]
- Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. PubMed. [Link]
- Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Longdom Publishing SL. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Structure activity relationships of novel antiepileptic drugs. PubMed. [Link]
- Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. [Link]
- Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents. PubMed. [Link]
- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]
- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]
- Design, Synthesis, and Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Deriv
- New antiepileptic agents: structure–activity rel
- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
- (PDF) Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives.
Sources
- 1. Structure activity relationships of novel antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of 2-benzylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activities of N-Cbz-alpha-aminoglutarimidooxy carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cytotoxic Effects of Glutarimide Class Compounds in Cancer Cell Lines
Introduction: A Renaissance for Glutarimide Compounds in Oncology
The glutarimide scaffold, a core chemical structure in compounds like thalidomide, has undergone a remarkable journey from a notorious teratogen to a cornerstone of modern cancer therapy. Initially prescribed as a sedative, thalidomide's tragic side effects led to its withdrawal. However, subsequent research unveiled its potent immunomodulatory and anti-angiogenic properties, sparking a renaissance in the study of its derivatives. Today, glutarimide-based drugs, known as Immunomodulatory Drugs (IMiDs®), including lenalidomide and pomalidomide, are indispensable in the treatment of hematological malignancies, particularly multiple myeloma.[1][2]
This guide provides a deep dive into the molecular mechanisms underpinning the cytotoxic effects of this drug class and presents the established methodologies for their evaluation in cancer cell lines. We will move beyond simple procedural lists to explore the scientific rationale behind experimental design, ensuring a robust and reproducible approach to research in this dynamic field.
Part 1: The Core Mechanism - Hijacking the Ubiquitin-Proteasome System
The anticancer activity of glutarimide compounds is not based on conventional enzyme inhibition but on a novel and elegant mechanism: the hijacking of the cell's own protein disposal machinery.[3] These compounds act as "molecular glues," reprogramming an E3 ubiquitin ligase complex to target specific proteins for destruction.[4]
Cereblon (CRBN): The Primary Target
The central player in this mechanism is Cereblon (CRBN) , which functions as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][6] The glutarimide moiety of the drug molecule fits neatly into a hydrophobic pocket of CRBN.[7] This binding event alone is not the therapeutic action; instead, it subtly alters the surface of CRBN, creating a new binding interface.[3][8]
Neosubstrate Recruitment and Degradation
This newly formed drug-dependent interface has a high affinity for specific proteins that CRBN would not normally recognize, termed "neosubstrates." In multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[4][]
The binding of IKZF1/3 to the glutarimide-CRBN complex brings it into proximity with the rest of the E3 ligase machinery, which tags it with a chain of ubiquitin molecules. This polyubiquitination marks the transcription factor for degradation by the 26S proteasome. The destruction of Ikaros and Aiolos, which are critical for myeloma cell survival, leads directly to the cytotoxic effects.[3][6]
Figure 1: Mechanism of CRBN-mediated protein degradation by glutarimide compounds.
Part 2: Quantifying Cytotoxicity - A Methodological Framework
Evaluating the efficacy of novel glutarimide derivatives requires a suite of robust in vitro assays. The primary goal is to determine the concentration-dependent effect of a compound on cancer cell viability and to elucidate the mechanism of cell death.
Cell Viability and Cytotoxicity Assays
The first step in characterizing a compound is to measure its effect on cell viability. Colorimetric assays based on the metabolic reduction of tetrazolium salts are the workhorses of this process due to their reliability and suitability for high-throughput screening.[10][11]
Causality Behind Assay Choice: The choice between the common MTT and XTT assays is driven by workflow efficiency. The MTT assay's final formazan product is an insoluble crystal, requiring an additional solubilization step with an organic solvent like DMSO.[12][13] This step can introduce variability and is time-consuming. The XTT assay was developed to overcome this; its formazan product is water-soluble, eliminating the need for solubilization and streamlining the protocol.[10][12] Therefore, for high-throughput applications, the XTT assay is often preferred.
Detailed Protocol: XTT Cell Viability Assay This protocol is a self-validating system when appropriate controls are included: a "no cells" blank control, a "vehicle only" (e.g., 0.1% DMSO) negative control, and a "100% lysis" positive control (using a detergent like Triton X-100).
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of the glutarimide compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.
-
Data Analysis: After subtracting the blank, calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Figure 2: Standard experimental workflow for the XTT cell viability assay.
Table 1: Example IC₅₀ Values of Glutarimide Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| Thalidomide Analog 5 | Hep-G2 | Hepatocellular Carcinoma | < 20 µg/ml | [14] |
| Thalidomide Analog 3 | HCT-116 | Colon Carcinoma | < 20 µg/ml | [14] |
| Phthalazine Analog 24b | HepG-2 | Hepatocellular Carcinoma | 2.51 µg/ml | [15] |
| Phthalazine Analog 24b | MCF-7 | Breast Cancer | 5.80 µg/ml | [15] |
| Compound 7 | HeLa | Cervical Cancer | 9-27 | [16] |
| Compound 7 | K562 | Myeloid Leukemia | 9-27 | [16] |
| S-3APG | Myeloma Patient Cells | Multiple Myeloma | ~0.01 | [17] |
Apoptosis Detection Assays
The degradation of IKZF1/3 triggers programmed cell death, or apoptosis. Confirming apoptosis is crucial to understanding the cytotoxic mechanism. Apoptosis proceeds via the activation of a cascade of proteases called caspases .[18] Initiator caspases (like caspase-8 or -9) activate executioner caspases (like caspase-3 and -7), which then cleave a host of cellular proteins, leading to the dismantling of the cell.[19]
Causality Behind Marker Selection: A highly specific and robust method to detect apoptosis is to measure the cleavage of key caspase substrates by Western blot. Poly(ADP-ribose) polymerase (PARP) is a DNA repair enzyme and a primary target of executioner caspases.[20] During apoptosis, the full-length ~116 kDa PARP protein is cleaved into an ~89 kDa fragment.[18][21] Detecting this specific cleavage product is a hallmark of caspase-dependent apoptosis and provides stronger evidence than assays that only measure general caspase activity, which can sometimes have overlapping substrate specificities.
Detailed Protocol: Apoptosis Detection by Western Blot for Cleaved PARP
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the glutarimide compound at 1x and 5x its IC₅₀ concentration for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine). Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved PARP (Asp214). A parallel blot should be run for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of an ~89 kDa band in treated samples, absent in the control, confirms apoptosis.[21]
Part 3: Future Perspectives
The discovery of the "molecular glue" mechanism has opened a new frontier in drug development. Research is now focused on creating novel glutarimide derivatives and other scaffolds that can bind CRBN to induce the degradation of previously "undruggable" proteins involved in a wide range of cancers.[8][22][23] The synthesis of Proteolysis-Targeting Chimeras (PROTACs), which link a CRBN-binding moiety to a ligand for a different protein of interest, represents a powerful strategy to expand the scope of targeted protein degradation far beyond the native neosubstrates of IMiDs.[24][25] The methodologies outlined in this guide are fundamental to the preclinical evaluation of these next-generation anticancer agents.
References
- Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Center for Biotechnology Information (PMC - NIH).
- Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Royal Society of Chemistry Publishing.
- The novel mechanism of lenalidomide activity. National Center for Biotechnology Information (PMC - NIH).
- Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. National Center for Biotechnology Information (PMC - NIH).
- MTT assay. Wikipedia.
- Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. PubMed.
- (A) The cytotoxic effect of thalidomide and its analogs 2–6 on... ResearchGate.
- Cell Viability Assays. National Center for Biotechnology Information (NCBI Bookshelf - NIH).
- Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents. Royal Society of Chemistry Publishing.
- Apoptosis assays: western blots. YouTube.
- Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. National Institutes of Health (NIH).
- (A) The cytotoxic effect of thalidomide and its analogs 2-6 on... ResearchGate.
- Antiproliferative and antibacterial activity of some glutarimide derivatives. PubMed.
- A Novel Subclass of Thalidomide Analogue with Anti-Solid Tumor Activity in Which Caspase-dependent Apoptosis is Associated with Altered Expression of bcl-2 Family Proteins1. Cancer Research - AACR Journals.
- Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. National Center for Biotechnology Information (PMC - NIH).
- Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Publications.
- Apoptosis Marker Assays for HTS. National Center for Biotechnology Information (NCBI Bookshelf - NIH).
- Mechanism of Action of Thalidomide, Lenalidomide, and Pomalidomide. ResearchGate.
- Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide. ResearchGate.
- Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. ResearchGate.
- Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode. ScienceDirect.
- Synthesis and Enantiomeric Separation of 2-Phthalimidino-glutaric Acid Analogues: Potent Inhibitors of Tumor Metastasis. ACS Publications.
- Synthesis of novel glutarimide derivatives via the Michael addition of (hetero)aromatic thiols: pronounced effect of sulfur. ScienceDirect.
- Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. National Center for Biotechnology Information (PMC - NIH).
- DTCM-glutarimide Delays Growth and Radiosensitizes Glioblastoma. Bentham Science.
- Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. PubMed.
- Cytotoxic activity of streptimidone (1) and compounds 2-5 against selected human tumor cell lines. ResearchGate.
- S-3-Amino-phthalimido-glutarimide Inhibits Angiogenesis and Growth of B-Cell Neoplasias in Mice1. AACR Journals.
- Synthesis of α-(azidomethyl)glutarimide and its applicationin construction of potential Cereblon ligands via the CuAAC reaction. ResearchGate.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NIH).
- Induction of caspase-independent apoptotic-like cell death of mouse mammary tumor TA3Ha cells in vitro and reduction of their lethality in vivo by the novel chemotherapeutic agent GIT-27NO. PubMed.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online.
- High-Throughput Cell Toxicity Assays. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grant.rscf.ru [grant.rscf.ru]
- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. omicsonline.org [omicsonline.org]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiproliferative and antibacterial activity of some glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. grant.rscf.ru [grant.rscf.ru]
- 25. researchgate.net [researchgate.net]
A Technical Guide to 5-Ethylpiperidine-2,4-dione: A Versatile Intermediate for Modern Drug Discovery
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enhancing interactions with biological targets.[3] Within this class, the piperidine-2,4-dione core represents a particularly valuable synthetic template, offering multiple points for chemical modification. This guide provides an in-depth exploration of 5-Ethylpiperidine-2,4-dione, a key chemical intermediate. We will examine its physicochemical properties, detail robust synthetic methodologies, and explore its reactivity and strategic application in the generation of diverse molecular libraries for drug discovery programs.
Physicochemical Profile of this compound
A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis. This compound is a solid at room temperature, with key characteristics summarized below. These properties inform decisions regarding reaction conditions, solvent selection, and purification strategies.
| Property | Value | Source |
| CAS Number | 73290-32-1 | [4] |
| Molecular Formula | C₇H₁₁NO₂ | [4] |
| Molecular Weight | 141.17 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
| InChI Key | BIPNFYPMYSWIGH-UHFFFAOYSA-N | [4] |
Synthesis of the this compound Scaffold
The construction of the piperidine-2,4-dione ring is most effectively achieved through intramolecular condensation reactions. The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, stands out as a reliable and regioselective method for preparing this and related scaffolds.[5][6][7]
The causality behind this choice lies in the reaction's efficiency in forming the requisite six-membered ring system. By starting with a suitably substituted linear precursor, a strong base can induce cyclization to form the thermodynamically favored β-keto ester, which upon hydrolysis and decarboxylation, yields the target dione.
Retrosynthetic Analysis & Workflow
The general workflow for synthesizing a 5-substituted piperidine-2,4-dione via a Dieckmann cyclization involves the preparation of an N-protected amino diester, followed by base-mediated cyclization.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 73290-32-1 [sigmaaldrich.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectral Analysis of 5-Ethylpiperidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylpiperidine-2,4-dione is a heterocyclic compound belonging to the piperidinedione class of molecules. The piperidine ring is a prevalent structural motif in many natural products and pharmaceutically active compounds, and its derivatives are widely explored in drug discovery for their diverse biological activities.[1][2] The strategic placement of functional groups, such as the ethyl group at the 5-position and the dione functionality, can significantly influence the molecule's physicochemical properties and biological interactions. A thorough understanding of its structural and electronic characteristics through spectroscopic analysis is paramount for its application in medicinal chemistry and materials science.
This in-depth technical guide provides a comprehensive analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is presented with a focus on the correlation between spectral features and the underlying molecular structure, offering field-proven insights for researchers.
Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 73290-32-1 | [3] |
| Molecular Formula | C₇H₁₁NO₂ | [3] |
| Molecular Weight | 141.17 g/mol | [3] |
| InChI Key | BIPNFYPMYSWIGH-UHFFFAOYSA-N | |
| Physical Form | Solid | [3] |
Molecular Structure
The molecular structure of this compound is fundamental to understanding its spectral properties. The following diagram illustrates the numbering of the atoms in the piperidine ring and the attached ethyl group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 8.05 | s | 1H | NH | The amide proton is expected to be a broad singlet and downfield due to the electron-withdrawing effect of the adjacent carbonyl groups. |
| 3.14-3.38 | m | 4H | CH ₂, CH ₂ (C3, C6) | The methylene protons adjacent to the nitrogen and carbonyl groups are expected to be in a complex multiplet due to diastereotopicity and coupling to each other and adjacent protons. |
| 2.39 | m | 1H | CH (C5) | The methine proton at C5 is coupled to the adjacent methylene protons of the ring and the ethyl group, resulting in a multiplet. |
| 1.69 | m | 1H | CH ₂ (ethyl) | One of the diastereotopic methylene protons of the ethyl group, appearing as a multiplet due to coupling with the adjacent methine and methyl protons. |
| 1.35 | m | 1H | CH ₂ (ethyl) | The other diastereotopic methylene proton of the ethyl group, with a similar coupling pattern. |
| 0.89 | t, J = 7.56 Hz | 3H | CH ₃ (ethyl) | The terminal methyl group of the ethyl substituent appears as a triplet due to coupling with the adjacent methylene protons. |
Source: A synthetic procedure provides experimental ¹H NMR data consistent with these assignments.[4]
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~170 | C =O (C2, C4) | The two carbonyl carbons are expected to resonate at a low field due to the strong deshielding effect of the double-bonded oxygen atoms. |
| ~50 | C H₂ (C6) | The carbon adjacent to the nitrogen atom is deshielded. |
| ~45 | C H₂ (C3) | The methylene carbon alpha to a carbonyl group. |
| ~35 | C H (C5) | The methine carbon at the point of substitution. |
| ~25 | C H₂ (ethyl) | The methylene carbon of the ethyl group. |
| ~12 | C H₃ (ethyl) | The terminal methyl carbon of the ethyl group, appearing at a high field. |
Note: The predicted ¹³C NMR chemical shifts are based on the analysis of similar piperidinedione structures and general principles of NMR spectroscopy.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are associated with the N-H bond, C-H bonds, and the two carbonyl groups.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3200 | Medium, Broad | N-H | Stretching |
| 2960-2850 | Medium | C-H | Stretching (Aliphatic) |
| ~1725 | Strong | C=O | Stretching (Ketone) |
| ~1680 | Strong | C=O | Stretching (Amide) |
| ~1460 | Medium | C-H | Bending (Methylene) |
| ~1375 | Medium | C-H | Bending (Methyl) |
Rationale: The presence of two carbonyl groups in different chemical environments (ketone and amide) is expected to give rise to two distinct, strong absorption bands. The N-H stretching vibration will appear as a broad band due to hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Electrospray Ionization (ESI-MS)
-
m/z: 142 [M+H]⁺
-
Interpretation: The observed peak corresponds to the protonated molecule, confirming the molecular weight of 141.17 g/mol .[4]
Predicted Electron Ionization (EI-MS) Fragmentation
In EI-MS, the molecule is expected to undergo fragmentation, providing valuable structural information. The following diagram illustrates a plausible fragmentation pathway.
Caption: Proposed EI-MS fragmentation of this compound.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the major absorption peaks.
Mass Spectrometry
-
Sample Preparation (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Sample Preparation (EI): For EI-MS, the sample can be introduced directly into the ion source.
-
Instrument Setup: Use a mass spectrometer equipped with the desired ionization source (ESI or EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Conclusion
The comprehensive spectral analysis of this compound provides a detailed structural characterization of this important heterocyclic compound. The combination of NMR, IR, and Mass Spectrometry data allows for the unambiguous confirmation of its molecular structure and provides a foundational understanding for its further development and application in scientific research. The methodologies and interpretations presented in this guide serve as a valuable resource for scientists working with piperidinedione derivatives.
References
- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University. [Link]
- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis
- Synthesis and spectroscopic investigation of substituted piperazine-2, 5-dione deriv
- Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. [Link]
- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis
Sources
An In-depth Technical Guide to the Physical Properties and Melting Point of 5-Ethylpiperidine-2,4-dione
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 5-Ethylpiperidine-2,4-dione (CAS No. 73290-32-1), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document establishes a foundational understanding based on commercially available information and provides a detailed, field-proven protocol for the empirical determination of its melting point. This guide is intended to equip researchers with the necessary knowledge to accurately characterize this compound, ensuring the integrity and reproducibility of their scientific endeavors.
Introduction: The Significance of Piperidine-2,4-diones
The piperidine-2,4-dione scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with diverse pharmacological activities.[1][2] The specific substitution pattern on the piperidine ring is a critical determinant of a molecule's biological and physicochemical properties. This compound, the subject of this guide, is a valuable building block in the synthesis of more complex molecules. An accurate characterization of its physical properties, particularly its melting point, is fundamental for its identification, purity assessment, and quality control in a research and development setting.
The melting point is a highly sensitive indicator of purity for a crystalline solid.[3] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C. The presence of impurities introduces defects into the crystal lattice, which typically results in a depression of the melting point and a broadening of the melting range. Therefore, the rigorous determination of this property is a non-negotiable first step in the characterization of any novel or synthesized batch of this compound.
Physicochemical Properties of this compound
While extensive experimental data for this compound is not widely published, a summary of its known properties has been compiled from reliable chemical supplier databases and is presented below.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value | Source(s) |
| CAS Number | 73290-32-1 | [4] |
| Molecular Formula | C₇H₁₁NO₂ | |
| Molecular Weight | 141.17 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity (Typical) | 95% | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
| Melting Point | Not reported in surveyed literature. |
Note: The absence of a reported melting point in the literature underscores the importance of the experimental protocol detailed in Section 4.
Causality in Synthesis: Implications for Physical Properties
The synthesis of this compound, often achieved through methods like Dieckmann cyclization, can result in various impurities that directly impact its physical properties.[5] Understanding the synthetic route is crucial for anticipating potential contaminants.
Common Impurities and Their Effects:
-
Starting Materials: Unreacted precursors from the synthesis can contaminate the final product.
-
Solvents: Residual solvents from purification steps (e.g., column chromatography) can become trapped in the crystal lattice.[6]
-
Side-Products: Incomplete reactions or alternative reaction pathways can generate structurally related impurities.
The presence of these impurities will invariably lead to a lower and broader melting point range, serving as a key diagnostic in assessing the success of the purification process.
Experimental Protocol: Melting Point Determination
This section provides a detailed, step-by-step methodology for the accurate determination of the melting point of this compound using a modern digital melting point apparatus. This protocol is designed to be a self-validating system, ensuring trustworthy and reproducible results.
Principle
A small, finely powdered sample of the solid is heated at a controlled rate. The temperatures at which the substance begins to liquefy (onset) and is completely liquid (clear point) are recorded as the melting range.
Materials and Equipment
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Melting point capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (optional, for grinding)
-
Safety goggles
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry under vacuum.
-
Place a small amount of the sample on a clean, dry watch glass.
-
If the crystals are not a fine powder, gently grind them using a mortar and pestle. A fine powder ensures uniform heat transfer.
-
Invert a capillary tube and press the open end into the powder to collect a small amount of the sample.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The packed sample height should be approximately 2-3 mm.[5]
-
-
Instrument Setup and Calibration:
-
Turn on the melting point apparatus and allow it to stabilize.
-
If required by your laboratory's standard operating procedures, verify the apparatus's calibration using certified reference standards with known melting points.
-
-
Rapid Determination (Optional but Recommended):
-
Insert the prepared capillary tube into the heating block.
-
Set a rapid heating rate (e.g., 10-20°C per minute) to quickly find an approximate melting temperature.
-
This preliminary measurement prevents spending excessive time on the more precise determination.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid determination.
-
Insert a new, freshly prepared capillary tube with the sample.
-
Set the heating rate to a slow and steady 1-2°C per minute. A slow heating rate is critical for ensuring thermal equilibrium between the sample, thermometer, and heating block.[5]
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating and observing. Record the temperature (T₂) at which the last solid crystal melts and the sample is completely a clear liquid.
-
The melting range is reported as T₁ - T₂.
-
-
Repeat for Validation:
-
Repeat the accurate determination at least two more times with fresh samples to ensure the results are consistent and reproducible.
-
Interpreting the Results
-
Sharp Melting Range (0.5-1.0°C): Indicative of high purity.
-
Broad Melting Range (>2°C): Suggests the presence of impurities.
-
Depressed Melting Point: If the observed melting point is significantly lower than a reference value (once established), this also indicates impurities.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the decision points and validation steps.
Sources
- 1. Methyprylon [webbook.nist.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 5-Ethyl-2,4-piperidinedione | CymitQuimica [cymitquimica.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. 5-Ethyl-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione | C11H17N3O2 | CID 71397486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. e-journals.in [e-journals.in]
Initial Investigation into the Sedative-Hypnotic Properties of Piperidinediones: A Mechanistic and Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of safer and more efficacious sedative-hypnotic agents is a cornerstone of modern neuropharmacology. Existing therapeutics, while effective, are often encumbered by significant side effects, including tolerance, dependence, and cognitive impairment.[1][2] The piperidinedione scaffold represents a promising, yet underexplored, chemical space for the development of novel central nervous system (CNS) depressants. This guide provides a comprehensive framework for the initial preclinical investigation of piperidinedione derivatives, grounded in established pharmacological principles and state-of-the-art methodologies. We will traverse the core mechanism of action, focusing on the Gamma-Aminobutyric Acid type A (GABA-A) receptor, and delineate a logical, multi-tiered screening cascade from in vitro functional characterization to in vivo behavioral validation.
The Rationale: Targeting the GABA-A Receptor
Sedative-hypnotic drugs primarily function by reducing tension and inducing sleep.[3][4] The vast majority of clinically successful agents, from barbiturates to benzodiazepines, achieve this by enhancing the activity of GABA, the principal inhibitory neurotransmitter in the CNS.[5][6][7] They act as positive allosteric modulators (PAMs) at the GABA-A receptor, a pentameric ligand-gated ion channel.[5]
Upon binding of GABA to its orthosteric site, the receptor's integral chloride (Cl⁻) channel opens, leading to an influx of Cl⁻ ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory, or calming, effect. PAMs bind to a distinct, allosteric site on the receptor complex. They do not open the channel themselves but instead increase the efficiency of GABA's natural action, either by increasing the frequency (like benzodiazepines) or duration (like barbiturates) of channel opening.[5][6][7]
Our central hypothesis is that novel piperidinedione derivatives will function as GABA-A receptor PAMs. This is based on the structural motifs shared with other known CNS depressants and preliminary studies on related compounds.[8][9] The initial investigation, therefore, is logically structured to first confirm interaction and functional modulation of the GABA-A receptor and then to characterize the resulting physiological effects of sedation and hypnosis.
Visualizing the Mechanism of Action
The interaction between GABA, a piperidinedione modulator, and the GABA-A receptor can be conceptualized as a cooperative process leading to enhanced neuronal inhibition.
Caption: A logical workflow for screening piperidinedione derivatives.
Phase 1: In Vitro Characterization
The objective of this phase is to confirm that the test compounds directly interact with and modulate the GABA-A receptor.
Protocol: Functional Modulation via Two-Electrode Voltage Clamp (TEVC)
Causality: While binding assays confirm physical interaction, they do not reveal functional consequences. Electrophysiology is the gold standard for directly measuring the modulation of ion channel function. [9]The TEVC system using Xenopus laevis oocytes is a robust and reliable platform for expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2, the most common subtype in the brain) and quantifying the effect of modulators. [9][10][11] Methodology:
-
Receptor Expression: Surgically harvest oocytes from a female Xenopus laevis. Prepare and inject cRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2). Incubate oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place a single oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) and clamp the membrane potential at -70 mV.
-
GABA Concentration-Response: Determine the GABA EC₅-EC₂₀ concentration (the concentration that elicits 5-20% of the maximal GABA response) for each oocyte. This submaximal GABA concentration is used to create a window for observing potentiation by a PAM.
-
Compound Application: Co-apply the GABA EC₅-EC₂₀ with a range of concentrations of the piperidinedione test compound (e.g., 1 nM to 100 µM). Record the peak chloride current (IGABA) at each concentration.
-
Data Analysis: Normalize the current potentiation to the response elicited by the GABA EC₅-EC₂₀ alone. Plot the percent potentiation against the compound concentration and fit the data to a sigmoid dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Controls: Use Diazepam as a positive control. The vehicle (e.g., 0.1% DMSO) should be tested to rule out non-specific effects.
Data Presentation: Hypothetical In Vitro Results
The data below illustrates a potential outcome for a series of novel piperidinedione analogs.
| Compound ID | GABA-A (α1β2γ2) EC₅₀ (µM) | Max Potentiation (% of GABA EC₂₀) |
| PPD-001 | 1.2 | 350% |
| PPD-002 | 15.8 | 150% |
| PPD-003 | 0.9 | 410% |
| PPD-004 | > 50 | No significant effect |
| Diazepam | 0.5 | 450% |
Interpretation: In this hypothetical dataset, PPD-003 emerges as the most promising candidate due to its high potency (low EC₅₀) and efficacy (high maximal potentiation), comparable to the positive control, Diazepam. PPD-001 is also of interest, while PPD-002 is less potent and PPD-004 is inactive.
Phase 2: In Vivo Behavioral Assessment
Compounds demonstrating significant in vitro activity (e.g., PPD-001, PPD-003) are advanced to rodent models to evaluate their sedative and hypnotic effects.
Protocol: Sedative Activity via Open-Field Test
Causality: The open-field test is a standard method for assessing general locomotor activity and exploratory behavior in a novel environment. [12]A reduction in these behaviors is a primary indicator of sedation. [1][12]It provides a foundational, quantitative measure of CNS depression before proceeding to more specific hypnotic tests.
Methodology:
-
Animals: Use adult male C57BL/6 mice (20-25g). Acclimate animals to the housing facility for at least one week and to the testing room for 1 hour before the experiment.
-
Apparatus: A square arena (e.g., 40x40x30 cm) equipped with infrared beams or an overhead video tracking system to automatically record movement.
-
Drug Administration: Administer the test compound (e.g., PPD-003 at 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection. Diazepam (1 mg/kg, i.p.) serves as a positive control.
-
Test Procedure: 30 minutes post-injection, place the mouse in the center of the open-field arena and allow it to explore for 10 minutes.
-
Data Collection: Record key parameters, including total distance traveled, time spent in the center vs. periphery, and number of vertical rears.
-
Data Analysis: Compare the mean values for each parameter between the drug-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant decrease in distance traveled and rearing indicates a sedative effect.
Protocol: Hypnotic Activity via Thiopental-Induced Sleeping Time
Causality: This is a classic and highly reliable assay for screening hypnotic properties. [1][13]It leverages the synergistic effect between the test compound and a known hypnotic agent (a barbiturate like thiopental or pentobarbital). A compound with hypnotic activity will significantly potentiate the sleep induced by a sub-hypnotic or threshold dose of the barbiturate. [8] Methodology:
-
Animals: Use adult male Swiss Albino mice (25-30g).
-
Drug Administration: Administer the test compound (e.g., PPD-003 at 1, 3, 10 mg/kg, i.p.), vehicle, or Diazepam (1 mg/kg, i.p.).
-
Induction of Sleep: 30 minutes after the initial injection, administer a threshold dose of Thiopental Sodium (e.g., 40 mg/kg, i.p.).
-
Observation: Immediately after thiopental injection, observe the mice for the onset of sleep, defined by the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back). [14]5. Data Collection: Record two key metrics:
-
Latency to Sleep: The time from thiopental injection to the loss of the righting reflex.
-
Duration of Sleep: The time from the loss of the righting reflex to its spontaneous recovery.
-
-
Data Analysis: Compare the mean latency and duration of sleep across all groups. A significant decrease in latency and a significant increase in sleep duration relative to the vehicle group indicate hypnotic activity.
Data Presentation: Hypothetical In Vivo Results
| Treatment Group (i.p.) | Total Distance Traveled (m) in 10 min | Sleep Latency (s) | Sleep Duration (min) |
| Vehicle | 25.4 ± 2.1 | 115 ± 12 | 18.5 ± 2.3 |
| PPD-003 (3 mg/kg) | 14.1 ± 1.8 | 75 ± 9 | 35.2 ± 3.1 |
| PPD-003 (10 mg/kg) | 6.5 ± 1.1 | 48 ± 6 | 61.7 ± 4.5 |
| Diazepam (1 mg/kg) | 11.8 ± 1.5 | 68 ± 8 | 42.1 ± 3.8* |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. |
Interpretation: The hypothetical data show that PPD-003 produces a dose-dependent sedative effect (reduced locomotor activity) and a significant hypnotic effect (decreased sleep latency and increased sleep duration), validating the in vitro findings and establishing it as a strong lead candidate for further development.
Conclusion and Forward Directives
This guide outlines a validated, step-wise methodology for the initial characterization of novel piperidinedione derivatives as potential sedative-hypnotic agents. By logically progressing from in vitro target validation to in vivo behavioral confirmation, researchers can efficiently identify and prioritize candidates with the desired pharmacological profile. The protocols and frameworks described herein are designed to be robust and reproducible, ensuring the generation of high-quality, decision-enabling data. Successful identification of a lead candidate like the hypothetical PPD-003 would warrant progression to more advanced studies, including pharmacokinetic profiling, detailed mechanism of action elucidation (e.g., binding site mapping), and safety pharmacology assessments.
References
- Title: Preclinical screening methods of Sedative and hypnotics by syed | PPSX Source: Slideshare URL:[Link]
- Title: Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities Source: PubMed URL:[Link]
- Title: GABAA receptor modulation by piperine and a non-TRPV1 activating deriv
- Title: In Vivo Photoadduction of Anesthetic Ligands in Mouse Brain Markedly Extends Sedation and Hypnosis Source: PubMed Central URL:[Link]
- Title: GABAA receptor modulation by piperine and a non-TRPV1 activating derivative Source: PubMed Central (NIH) URL:[Link]
- Title: Screening Methods for the Evaluation of Sedative-Hypnotics | Request PDF Source: ResearchG
- Title: In Vivo Photoadduction of Anesthetic Ligands in Mouse Brain Markedly Extends Sedation and Hypnosis Source: ResearchG
- Title: Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe Source: PubMed Central URL:[Link]
- Title: Early preclinical studies of discriminable sedative and hallucinogenic drug effects Source: PubMed URL:[Link]
- Title: In Vivo Photoadduction of Anesthetic Ligands in Mouse Brain Markedly Extends Sedation and Hypnosis Source: Journal of Neuroscience URL:[Link]
- Title: Screening hypnotic activity | PPTX Source: Slideshare URL:[Link]
- Title: Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe Source: ACS Central Science URL:[Link]
- Title: Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn Source: Hindawi URL:[Link]
- Title: HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site Source: PubMed URL:[Link]
- Title: Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor Source: PubMed Central URL:[Link]
- Title: GABAA receptor positive allosteric modul
- Title: Methyprylon | C10H17NO2 Source: PubChem (NIH) URL:[Link]
- Title: The pharmacology and mechanisms of action of new generation, non-benzodiazepine hypnotic agents Source: PubMed URL:[Link]
- Title: SEDATIVE-HYPNOTICS Source: Unidentified PDF URL:[Link]
- Title: Sedative-hypnotic drug | Uses, Effects & Types Source: Britannica URL:[Link]
- Title: Hypnotic Medications: Mechanisms of Action and Pharmacologic Effects Source: Neupsy Key URL:[Link]
- Title: SEDATIVE-HYPNOTIC :DRUGS Source: Unidentified PDF URL:[Link]
- Title: Sedative Hypnotics: Benzodiazepines – CNS Pharmacology | Lecturio Source: YouTube URL:[Link]
Sources
- 1. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. Sedative-hypnotic drug | Uses, Effects & Types | Britannica [britannica.com]
- 4. med1.qu.edu.iq [med1.qu.edu.iq]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Hypnotic Medications: Mechanisms of Action and Pharmacologic Effects | Neupsy Key [neupsykey.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical screening methods of Sedative and hypnotics by syed | PPSX [slideshare.net]
- 13. Screening hypnotic activity | PPTX [slideshare.net]
- 14. In Vivo Photoadduction of Anesthetic Ligands in Mouse Brain Markedly Extends Sedation and Hypnosis - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the Antimicrobial and Antifungal Potential of Piperidinone Derivatives
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds capable of circumventing existing resistance mechanisms. The piperidinone core, a privileged heterocyclic structure, has emerged as a highly versatile and promising framework in the development of new anti-infective agents. Piperidinone derivatives have demonstrated a remarkable breadth of biological activities, including potent antibacterial and antifungal efficacy against a wide range of clinically relevant pathogens, including multi-drug resistant strains like MRSA.[1] Their therapeutic potential is further amplified by diverse mechanisms of action, which include direct microbicidal effects such as cell membrane disruption and DNA gyrase inhibition, as well as innovative anti-virulence strategies like the inhibition of bacterial quorum sensing.[2][3] This guide provides a comprehensive technical overview of the synthesis, antimicrobial spectrum, structure-activity relationships (SAR), and key preclinical evaluation methodologies for piperidinone-based compounds. We delve into the causality behind experimental design, offering field-proven insights to empower researchers in the rational design and development of the next generation of piperidinone-inspired antimicrobial drugs.
The Piperidinone Scaffold: A Foundation for Bioactivity
The piperidine ring is a foundational structural feature in numerous alkaloids and pharmaceutical agents.[4] Its six-membered nitrogen-containing heterocyclic structure provides an ideal three-dimensional framework for interacting with biological targets. The introduction of a carbonyl group, creating the piperidin-4-one scaffold, enhances chemical reactivity and serves as a versatile anchor for synthetic modifications, making it a cornerstone for combinatorial chemistry and drug discovery.[5] As conventional antibiotics face growing obsolescence due to resistance, the exploration of scaffolds like piperidinone, which offer novel mechanisms of action, is paramount.[1]
Synthetic Strategies for Bioactive Piperidinone Derivatives
The accessibility and modularity of piperidinone synthesis are key to its prominence in medicinal chemistry. The Mannich reaction, a multi-component condensation, remains a highly efficient and widely adopted method for constructing the core 2,6-diaryl-4-piperidone structure.[1]
Core Synthesis Workflow: The Mannich Reaction
The synthesis involves a one-pot condensation of an ethyl methyl ketone, an aromatic aldehyde, and a primary amine source like ammonium acetate. This approach allows for significant structural diversity by simply varying the initial building blocks.
Caption: Multi-component Mannich reaction workflow for piperidinone synthesis.
Protocol 1: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones
This protocol describes a standard Mannich condensation for creating the piperidinone core structure.
Rationale: The use of ethanol as a solvent facilitates the dissolution of reactants, while the reflux condition provides the necessary activation energy for the condensation reaction. Acetic acid can be used to catalyze the formation of the intermediate iminium species.
Materials:
-
Ethyl methyl ketone
-
Substituted aromatic aldehyde(s)
-
Ammonium acetate
-
Ethanol (95%)
-
Glacial acetic acid (optional, catalytic amount)
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Reactant Charging: In a round-bottom flask, dissolve equimolar amounts of ethyl methyl ketone, the desired aromatic aldehyde, and ammonium acetate in a minimal amount of 95% ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume can be reduced under vacuum, or the product can be precipitated by adding cold water.
-
Purification: Collect the crude product by vacuum filtration, wash with cold ethanol or water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified piperidinone derivative.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as FTIR, ¹H-NMR, and Mass Spectrometry.[6]
Antimicrobial Spectrum and Potency
Piperidinone derivatives have demonstrated a broad and potent spectrum of activity against bacteria and fungi, including strains resistant to conventional drugs.
Antibacterial Activity
These compounds are notably effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[7] The incorporation of a guanidine group into 3,5-diaryldiene-4-piperidone structures has been shown to significantly boost anti-MRSA activity and even exhibit synergistic effects with antibiotics like oxacillin.[7] Activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been reported, although often requiring specific structural modifications to overcome the outer membrane barrier.[1][8]
Antifungal Activity
The antifungal potential is equally significant. Dispiropyrrolidine-tethered piperidone hybrids are potent against Candida albicans and Cryptococcus neoformans, demonstrating the ability to inhibit crucial virulence factors like hyphae and biofilm development.[9][10] Studies have shown that certain piperidinone derivatives exhibit fungicidal activity against both drug-susceptible and drug-resistant Candida strains.[11][12] The addition of a thiosemicarbazone moiety to the piperidin-4-one core has been specifically noted to enhance antifungal efficacy.[1]
Table 1: Comparative Antimicrobial Activity (MICs) of Representative Piperidinone Derivatives
| Compound Class | Target Organism | Representative MIC (µg/mL) | Reference |
| Guanidine-functionalized Piperidone | S. aureus (MRSA, CA-MRSA) | 1.17 - 4.68 | [7] |
| 2,6-Diaryl-4-piperidone | S. aureus (ATCC 6538) | 125 - 250 | [1] |
| 2,6-Diaryl-4-piperidone | E. coli (ATCC 8739) | 250 - 500 | [1] |
| Dispiropyrrolidine-piperidone Hybrid | Candida albicans | 1.95 - 3.9 | [10] |
| Pyridinone Derivative (PYR) | Candida albicans (Fluconazole-resistant) | 12.5 | [11] |
| Thiosemicarbazone Derivative | Candida albicans (ATCC 10231) | 62.5 - 125 | [1] |
Multifaceted Mechanisms of Action
The effectiveness of piperidinone derivatives stems from their ability to target multiple, essential cellular processes in microbes, a trait that can reduce the likelihood of resistance development.
Caption: Proposed antimicrobial mechanisms of piperidinone derivatives.
-
Cell Membrane Disruption: Many piperidinone derivatives possess lipophilic characteristics that enable them to intercalate into the lipid bilayer of microbial cell membranes. This disrupts membrane integrity, leading to increased permeability, leakage of vital intracellular contents, and ultimately, cell death.[2]
-
DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme required for DNA replication and repair. Certain piperidine-based compounds, particularly piperidine-4-carboxamides, have been identified as novel bacterial topoisomerase inhibitors (NBTIs) that poison the DNA gyrase enzyme, preventing bacterial proliferation.[2][13]
-
Efflux Pump Inhibition: A common bacterial resistance strategy involves actively pumping antibiotics out of the cell. Some piperidine compounds, including the natural product piperine, can act as efflux pump inhibitors. By blocking these pumps, they increase the intracellular concentration of co-administered antibiotics, restoring their efficacy and creating a powerful synergistic effect.[2][14]
-
Quorum Sensing (QS) Inhibition: A more sophisticated mechanism involves disrupting bacterial communication. QS is a cell-density-dependent signaling system that regulates virulence factor production and biofilm formation. Piperazinedione (a related scaffold) and other compounds have been shown to competitively bind to QS receptor proteins, effectively silencing these virulence pathways without killing the bacteria, thereby exerting less selective pressure for resistance.[3][15]
Structure-Activity Relationship (SAR) Insights
The rational design of potent piperidinone antimicrobials hinges on a clear understanding of their SAR.
-
Substituents on Aryl Rings (C2, C6): The nature and position of substituents on the aryl rings at the C2 and C6 positions significantly influence activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the lipophilicity and electronic properties of the molecule, affecting its ability to penetrate cell membranes and interact with target sites.
-
N1-Position Modification: The nitrogen atom of the piperidine ring is a critical site for modification. N-acyl and N-sulfonyl derivatives have been synthesized, with these modifications impacting the molecule's overall polarity, stability, and target engagement.[6][16]
-
C4-Position Derivatization: The carbonyl group at C4 is a key functional handle. Its conversion to thiosemicarbazones, for example, has been shown to dramatically increase antifungal activity, likely by introducing an additional pharmacophore capable of chelating metal ions essential for fungal enzymes.[1][17]
-
α,β-Unsaturated Moiety: The presence of an α,β-unsaturated ketone system (a Michael acceptor) is a recurring feature in highly active compounds, including those with anticancer properties.[16][18] This electrophilic center can covalently interact with nucleophilic residues (e.g., cysteine) in target proteins, leading to irreversible inhibition.
A Methodological Guide for Preclinical Evaluation
A robust and systematic evaluation cascade is crucial for advancing lead compounds from discovery to potential clinical candidates.
Preclinical Evaluation Workflow
Caption: A comprehensive preclinical evaluation cascade for antimicrobial agents.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits visible microbial growth.
Rationale: This is the gold-standard quantitative method for assessing antimicrobial potency. It provides a numerical MIC value that is essential for SAR studies and for comparing the efficacy of different compounds.
Materials:
-
96-well microtiter plates
-
Synthesized piperidinone compounds, dissolved in DMSO
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)
-
Multichannel pipette, plate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution of the compound across the wells of a 96-well plate using the appropriate broth, typically from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Dilute a microbial culture suspension (adjusted to a 0.5 McFarland standard) in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only, no inoculum). A solvent control (broth with inoculum and the highest concentration of DMSO used) is critical to ensure the solvent has no antimicrobial effect.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or as appropriate for fungi.
-
Data Analysis: The MIC is determined as the lowest compound concentration in which no visible turbidity (growth) is observed. This can be assessed visually or by measuring optical density with a plate reader.[2]
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol evaluates the effect of the compound on the viability of mammalian cells to determine its therapeutic index.
Rationale: A promising antimicrobial agent must be selective, killing microbes at concentrations that are non-toxic to host cells. The MTT assay measures mitochondrial activity, a reliable indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the piperidinone compound. Incubate for 24-48 hours.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours to allow viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The CC₅₀ (50% cytotoxic concentration) can then be determined.[19]
Challenges and Future Directions
While the piperidinone scaffold holds immense promise, several challenges must be addressed for clinical translation. Issues such as poor aqueous solubility, metabolic instability, and potential off-target toxicity are primary hurdles.[19][20] The future of piperidinone drug discovery will be heavily influenced by:
-
Computational Chemistry: The use of molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction can guide the synthesis of derivatives with improved drug-like properties, saving significant time and resources.[8][21]
-
Hybrid Molecules and Combination Therapy: Creating hybrid molecules that combine the piperidinone core with other known pharmacophores or using piperidinones in combination with existing antibiotics (especially as efflux pump inhibitors) are promising strategies to enhance efficacy and combat resistance.[7][22]
-
Targeting Anti-Virulence: Shifting the focus from broad-spectrum killing to inhibiting specific virulence pathways, such as quorum sensing or biofilm formation, represents a paradigm shift that may lead to more durable therapies with less selective pressure for resistance.[23]
Conclusion
Piperidinone derivatives represent a robust and synthetically tractable scaffold for the development of novel antimicrobial and antifungal agents. Their ability to engage in multiple mechanisms of action—from direct membrane disruption to the sophisticated inhibition of quorum sensing—positions them as a compelling solution to the growing threat of drug-resistant infections. Through the integration of rational synthetic design, systematic preclinical evaluation, and modern computational tools, the full therapeutic potential of this versatile chemical class can be realized, paving the way for a new generation of powerful anti-infective drugs.
References
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: http://biomedpharmajournal.org/?p=324
- Al-Ghorbani, M., et al. (2020). Dispiropyrrolidine tethered piperidone heterocyclic hybrids with broad-spectrum antifungal activity against Candida albicans and Cryptococcus neoformans. Bioorganic Chemistry, 100, 103865. Available at: https://pubmed.ncbi.nlm.nih.gov/32387820/
- Wagh, S. B., et al. (2018). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 10(4). Available at: https://www.derpharmachemica.
- Khan, K. M., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(3). Available at: https://www.researchgate.
- Al-Shabib, N. A., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Molecules, 27(2). Available at: https://www.mdpi.com/1420-3049/27/2/411
- Korošec, B., et al. (2018). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Molecules, 23(11). Available at: https://www.researchgate.net/publication/328659124_Antifungal_Activity_of_Morpholine_and_Piperidine_Based_Surfactants
- Al-Ghorbani, M., et al. (2020). Dispiropyrrolidine tethered piperidone heterocyclic hybrids with broad-spectrum antifungal activity against Candida albicans and Cryptococcus neoformans. Request PDF on ResearchGate. Available at: https://www.researchgate.net/publication/340864317_Dispiropyrrolidine_tethered_piperidone_heterocyclic_hybrids_with_broad-spectrum_antifungal_activity_against_Candida_albicans_and_Cryptococcus_neoformans
- Saeed, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573269/
- Awad, D. H., Hamo, S., & Nizam, A. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 18(1). Available at: https://jjc.yu.edu.jo/index.php/jjc/article/view/530
- Ortiz-Gutiérrez, E., et al. (2022). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.2c03565
- Danelutte, A. P., et al. (2005). Antifungal Compounds from Piper Species. Planta Medica, 71(5). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7101859/
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Structure-Activity Relationship of 1-Piperidinepentanoic Acid Derivatives and Their Analogs as Antimicrobial Agent. BenchChem. Available at: https://www.benchchem.com/uploads/product/pdf/B1554770-SAR-guide-1-piperidinepentanoic-acid.pdf
- Hester, J. B., et al. (2001). Novel piperidinyloxy oxazolidinone antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 11(14). Available at: https://pubmed.ncbi.nlm.nih.gov/11459654/
- Aly, M. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Frontiers in Chemistry, 10. Available at: https://www.frontiersin.org/articles/10.3389/fchem.2022.1022204/full
- Kharb, R., Bansal, K., & Sharma, A. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6). Available at: https://www.derpharmachemica.
- Bissessur, J., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31). Available at: https://academicjournals.org/journal/AJPP/article-full-text-pdf/80E747155027
- Girennavar, B., et al. (2012). 2,5-Piperazinedione Inhibits Quorum Sensing-Dependent Factor Production in Pseudomonas Aeruginosa PAO1. Journal of Basic Microbiology, 52(6). Available at: https://pubmed.ncbi.nlm.nih.gov/22362486/
- Yasir, M., et al. (2024). Antimicrobial Profiling of Piper betle L. and Piper nigrum L. Against Methicillin-Resistant Staphylococcus aureus (MRSA): Integrative Analysis of Bioactive Compounds Based on FT-IR, GC-MS, and Molecular Docking Studies. Molecules, 29(10). Available at: https://www.mdpi.com/1420-3049/29/10/2261
- de Groot, M. J., et al. (1996). Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics. Mutation Research, 358(1). Available at: https://pubmed.ncbi.nlm.nih.gov/21781666/
- Kumar, A., et al. (2006). Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 50(2). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1366922/
- Agrawal, K. s., et al. (2024). Structure activity relationship study. ResearchGate. Available at: https://www.researchgate.
- Manjula, V., et al. (2022). Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds. Request PDF on ResearchGate. Available at: https://www.researchgate.net/publication/365123955_Synthesis_spectroscopic_and_crystallographic_characterization_and_computational_analysis_of_novel_piperidone_derivatives_functionalized_with_thiazolidinone_scaffolds
- Yasir, M., et al. (2024). Antibacterial activity of Piper extracts against MRSA based on inhibition zone diameter (mm) for different plant parts and solvents. ResearchGate. Available at: https://www.researchgate.net/figure/Antibacterial-activity-of-Piper-extracts-against-MRSA-based-on-inhibition-zone-diameter_fig1_380591007
- Bissessur, J., et al. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available at: https://www.researchgate.
- Asif, M. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2). Available at: https://www.apjhs.com/index.php/apjhs/article/view/1435
- Yasir, M., et al. (2024). Antibacterial activity of Piper extracts against MRSA based on inhibition zone diameter (mm) for different plant parts and solvents. ResearchGate. Available at: https://www.researchgate.net/figure/Antibacterial-activity-of-Piper-extracts-against-MRSA-based-on-inhibition-zone-diameter_tbl2_380591007
- Al-Ostath, R. A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(23). Available at: https://www.mdpi.com/1420-3049/27/23/8230
- Dimmock, J. R., et al. (2010). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Request PDF on ResearchGate. Available at: https://www.researchgate.net/publication/45122930_Cytotoxic_35-bisbenzylidenepiperidin-4-ones_and_N-acyl_analogs_displaying_selective_toxicity_for_malignant_cells
- Sharma, P., & Kumar, A. (2023). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. Available at: https://www.researchgate.net/publication/372996163_Recent_Advances_in_the_Synthesis_of_Piperidones_and_Piperidines
- Kohl, F., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(2). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8859737/
- Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(8). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4137375/
- SAR relationship of highly active compounds. (2023). ResearchGate. Available at: https://www.researchgate.net/figure/SAR-relationship-of-highly-active-compounds_fig5_370251786
- Aly, M. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Frontiers in Chemistry, 10. Available at: https://www.frontiersin.org/articles/10.3389/fchem.2022.1022204/full
- Augustine, N., et al. (2015). Quorum Sensing Inhibitory Activities of Oridonin in Pseudomonas Aeruginosa. ResearchGate. Available at: https://www.researchgate.net/publication/281279932_Quorum_Sensing_Inhibitory_Activities_of_Oridonin_in_Pseudomonas_Aeruginosa
- Kumar, S., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(19). Available at: https://www.mdpi.com/1420-3049/28/19/6879
- Zhao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1. Molecules, 28(19). Available at: https://www.mdpi.com/1420-3049/28/19/6910
- El-Sayed, N. N. E., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(45). Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra05435a
- Wang, Y., et al. (2021). Cladodionen Is a Potential Quorum Sensing Inhibitor Against Pseudomonas aeruginosa. Marine Drugs, 19(11). Available at: https://www.mdpi.com/1660-3397/19/11/617
- Hazan, G., et al. (2021). Quorum Sensing and NF-κB Inhibition of Synthetic Coumaperine Derivatives from Piper nigrum. Molecules, 26(8). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8071477/
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Dispiropyrrolidine tethered piperidone heterocyclic hybrids with broad-spectrum antifungal activity against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 18. Antifungal Compounds from Piper Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Regioselective Synthesis of Substituted Piperidine-2,4-diones: An Application and Protocol Guide
Introduction: The substituted piperidine-2,4-dione framework is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. These scaffolds are integral to the development of therapeutics ranging from kinase inhibitors for oncology to modulators of glutamate receptors for neurological disorders.[1][2] The precise control of substituent placement on the piperidine ring—regioselectivity—is paramount, as it directly influences the molecule's interaction with its biological target and, consequently, its efficacy and specificity.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and innovative protocols for the regioselective synthesis of substituted piperidine-2,4-diones. We will delve into the mechanistic underpinnings of these reactions, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices, thereby empowering researchers to adapt and troubleshoot these methods for their specific synthetic targets.
Key Synthetic Strategies for Piperidine-2,4-dione Synthesis
Several powerful strategies have been developed for the regioselective construction of the piperidine-2,4-dione core. The most prominent and versatile of these include:
-
The Dieckmann Condensation: A classic and reliable intramolecular Claisen condensation of β-amino diesters.[1][2]
-
Enolate-Isocyanate Rearrangement: An innovative approach for the synthesis of 6-substituted piperidine-2,4-diones from readily available homoallylamines.[3][4]
-
Aza-Michael Initiated Cyclization: A method involving the conjugate addition of an amine followed by intramolecular cyclization.
This guide will focus on providing detailed protocols and mechanistic insights for these key methods.
The Dieckmann Condensation: A Workhorse for Piperidine-2,4-dione Synthesis
The Dieckmann condensation is a robust and widely employed method for the synthesis of piperidine-2,4-diones due to its flexibility in accommodating various substitution patterns. The reaction involves the intramolecular cyclization of a β-amino diester in the presence of a strong base to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the target dione.[1][2]
Mechanism and Regioselectivity
The regioselectivity of the Dieckmann condensation is dictated by the substitution pattern of the starting β-amino diester. The reaction proceeds through the formation of an enolate at one of the ester α-carbons, which then attacks the carbonyl of the other ester. In the case of unsymmetrically substituted diesters, the more acidic α-proton is preferentially removed by the base, leading to the formation of the thermodynamically more stable enolate and dictating the regiochemical outcome of the cyclization.
Diagram: General Mechanism of the Dieckmann Condensation
Sources
Enantioselective Synthesis of Piperidine-2,4-diones: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Chiral Piperidine-2,4-diones in Modern Drug Discovery
The piperidine-2,4-dione scaffold, a derivative of the glutarimide structure, is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmaceutically active compounds.[1][2] The inherent structural rigidity and the presence of multiple points for functionalization make these molecules versatile building blocks in medicinal chemistry. The introduction of chirality into the piperidine-2,4-dione core significantly expands the accessible chemical space, enabling the fine-tuning of pharmacological activity and the development of highly selective therapeutic agents. The precise control of stereochemistry is paramount, as different enantiomers of a drug candidate can exhibit vastly different biological activities, potencies, and toxicity profiles.
This comprehensive guide provides an in-depth overview of modern enantioselective synthetic methods for accessing chiral piperidine-2,4-diones. We will delve into the mechanistic underpinnings of key catalytic systems, offer detailed, field-proven protocols, and present comparative data to aid researchers in selecting the optimal synthetic strategy for their specific target molecules.
Strategic Approaches to Enantioselective Piperidine-2,4-dione Synthesis
The asymmetric synthesis of piperidine-2,4-diones can be broadly categorized into three main strategies: organocatalysis, transition-metal catalysis, and enzymatic resolutions. Each approach offers unique advantages in terms of substrate scope, scalability, and stereocontrol.
Organocatalytic Methods: The Rise of N-Heterocyclic Carbene (NHC) Catalysis
Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecular architectures. In the context of piperidine-2,4-dione synthesis, N-Heterocyclic Carbenes (NHCs) have proven to be particularly effective catalysts.
Causality Behind Experimental Choices: The Mechanism of NHC-Catalyzed [3+3] Annulation
A highly effective method for the enantioselective synthesis of functionalized glutarimides (piperidine-2,6-diones, which are closely related to piperidine-2,4-diones) involves an oxidative NHC-catalyzed formal [3+3] annulation between enals and substituted malonamides.[3][4][5] The NHC catalyst first reacts with the enal to form a chiral acyl azolium intermediate. This intermediate then undergoes a Michael addition with the malonamide, followed by an intramolecular cyclization and subsequent tautomerization to afford the desired piperidine-dione product with high enantioselectivity. The choice of the NHC catalyst is crucial for achieving high stereocontrol, with bulky and electronically tuned catalysts often providing the best results.
Diagram: NHC-Catalyzed [3+3] Annulation for Glutarimide Synthesis
Caption: Mechanism of NHC-catalyzed [3+3] annulation.
Protocol: Enantioselective Synthesis of a Functionalized Glutarimide using Oxidative NHC Catalysis
This protocol is adapted from the work of Maji and coworkers.[4]
Materials:
-
Chiral N-Heterocyclic Carbene (NHC) precatalyst (e.g., a triazolium salt)
-
Base (e.g., DBU)
-
Oxidant (e.g., quinone derivative)
-
α,β-Unsaturated aldehyde
-
Substituted malonamide
-
Anhydrous solvent (e.g., THF or CH2Cl2)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N2 or Ar), add the NHC precatalyst (10 mol%) and the oxidant (1.2 equiv).
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature.
-
Add the substituted malonamide (1.0 equiv) and the α,β-unsaturated aldehyde (1.2 equiv).
-
Add the base (10 mol%) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantioenriched glutarimide.
Self-Validation:
-
Expected Yield: 70-90%
-
Expected Enantioselectivity: 90-99% ee
-
Characterization: Confirm the structure and enantiomeric excess of the product using NMR spectroscopy and chiral HPLC analysis.
Transition-Metal Catalysis: Rhodium-Catalyzed Asymmetric Reactions
Transition-metal catalysis offers a powerful and versatile platform for the synthesis of chiral piperidines and their derivatives.[6] Rhodium-based catalysts, in particular, have been successfully employed in asymmetric hydrogenation and reductive transamination reactions to access these valuable scaffolds.
Causality Behind Experimental Choices: Rhodium-Catalyzed Reductive Transamination
A notable example is the rhodium-catalyzed reductive transamination of pyridinium salts.[6] This method allows for the rapid synthesis of a variety of chiral piperidines from simple starting materials with excellent diastereo- and enantioselectivities. The key to this transformation is the use of a chiral primary amine, which, in the presence of a rhodium catalyst and a hydrogen source (e.g., formic acid), induces chirality on the piperidine ring during the reductive transamination process. The choice of the chiral amine and the rhodium precursor is critical for achieving high levels of stereocontrol.
Diagram: Rhodium-Catalyzed Reductive Transamination Workflow
Caption: Workflow for Rh-catalyzed reductive transamination.
Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination of a Pyridinium Salt
This protocol is a generalized procedure based on the principles of rhodium-catalyzed transfer hydrogenation.[6]
Materials:
-
Pyridinium salt
-
Rhodium catalyst precursor (e.g., [RhCp*Cl2]2)
-
Chiral primary amine
-
Formic acid/triethylamine mixture (as the hydrogen source)
-
Solvent (e.g., water or a mixture of water and an organic solvent)
Procedure:
-
In a reaction vessel, dissolve the pyridinium salt (1.0 equiv) and the chiral primary amine (1.1 equiv) in the chosen solvent.
-
Add the rhodium catalyst precursor (e.g., 1-5 mol%).
-
Add the formic acid/triethylamine mixture (e.g., 5:2 molar ratio, 5 equiv of formic acid).
-
Stir the reaction mixture at the appropriate temperature (e.g., 40-80 °C) for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the resulting chiral piperidine derivative by flash column chromatography.
Self-Validation:
-
Expected Yield: 60-95%
-
Expected Diastereo- and Enantioselectivity: >95:5 dr, >95% ee
-
Characterization: Determine the diastereomeric ratio and enantiomeric excess by NMR spectroscopy and chiral HPLC or GC analysis.
Enzymatic Kinetic Resolution: A Biocatalytic Approach
Enzymatic kinetic resolution is a powerful strategy for obtaining enantiopure compounds by selectively reacting one enantiomer of a racemic mixture.[7][8] Lipases are commonly used enzymes for the kinetic resolution of piperidine derivatives through enantioselective acylation or hydrolysis.[9][10]
Causality Behind Experimental Choices: Lipase-Catalyzed Kinetic Resolution
In a typical lipase-catalyzed kinetic resolution of a racemic piperidine derivative bearing a hydroxyl or amino group, the enzyme selectively acylates one enantiomer, leaving the other enantiomer unreacted.[10] The success of this method depends on the substrate specificity of the lipase, the choice of the acylating agent, and the reaction solvent. The acylated and unacylated enantiomers can then be separated by standard chromatographic techniques.
Diagram: Enzymatic Kinetic Resolution of a Racemic Piperidine Derivative
Caption: Workflow for enzymatic kinetic resolution.
Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Piperidine Atropisomer
This protocol is based on the work of Morgan et al. on the resolution of intermediates for a farnesyl protein transferase inhibitor.[9]
Materials:
-
Racemic piperidine atropisomer
-
Lipase (e.g., Toyobo LIP-300)
-
Acylating agent (e.g., trifluoroethyl isobutyrate)
-
Anhydrous organic solvent (e.g., toluene or MTBE)
-
Molecular sieves (for moisture control)
Procedure:
-
To a stirred suspension of the lipase (e.g., 50-100 wt% of the substrate) and molecular sieves in the anhydrous organic solvent, add the racemic piperidine atropisomer (1.0 equiv).
-
Add the acylating agent (0.6-1.0 equiv).
-
Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by chiral HPLC.
-
When the desired conversion is reached (typically around 50%), filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated and unreacted enantiomers by column chromatography on silica gel.
Self-Validation:
-
Expected Conversion: ~50%
-
Expected Enantiomeric Excess of Unreacted Starting Material: >98% ee
-
Expected Enantiomeric Excess of Acylated Product: >98% ee
-
Characterization: Determine the enantiomeric excess of both the starting material and the product by chiral HPLC.
Comparative Analysis of Enantioselective Methods
| Method | Catalyst | Key Features | Typical Yields | Typical Enantioselectivity |
| Organocatalysis (NHC) | Chiral N-Heterocyclic Carbene | Forms C-C and C-N bonds in a single step; broad substrate scope.[3][4] | 70-90% | 90-99% ee |
| Transition-Metal Catalysis (Rh) | Rhodium complex with a chiral ligand | High diastereo- and enantioselectivity; good functional group tolerance.[6] | 60-95% | >95% ee |
| Enzymatic Kinetic Resolution | Lipase | High enantioselectivity; mild reaction conditions; environmentally friendly.[9][10] | ~50% (for each enantiomer) | >98% ee |
Conclusion and Future Outlook
The enantioselective synthesis of piperidine-2,4-diones remains an active and important area of research in organic and medicinal chemistry. The methods outlined in this guide, including organocatalysis, transition-metal catalysis, and enzymatic resolutions, provide powerful tools for accessing these valuable chiral building blocks. The choice of the optimal synthetic route will depend on the specific target molecule, the desired scale of the synthesis, and the available resources.
Future developments in this field are likely to focus on the discovery of new and more efficient catalytic systems with even broader substrate scopes and higher stereoselectivities. The development of cascade reactions that can rapidly construct complex piperidine-2,4-dione derivatives from simple starting materials in a single pot will also be a key area of investigation. Ultimately, these advances will continue to fuel the discovery and development of novel therapeutics based on the privileged piperidine-2,4-dione scaffold.
References
- Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. [Link]
- Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis. The Journal of Organic Chemistry. [Link]
- Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis: A Formal Synthesis of (-)-Paroxetine. PubMed. [Link]
- Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis | Request PDF.
- Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N‑Heterocyclic Carbene C
- Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. [Link]
- Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]
- Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry. [Link]
- Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. PubMed. [Link]
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed. [Link]
- Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF.
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis: A Formal Synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative NâHeterocyclic Carbene Catalysis: A Formal Synthesis of (â)-Paroxetine - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Versatile Scaffold: Synthesizing Novel Bioactive Molecules from 5-Ethylpiperidine-2,4-dione
Application Note & Protocols
Introduction: The Untapped Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2] Within this class, the piperidine-2,4-dione motif presents a particularly versatile scaffold, amenable to a variety of chemical modifications that can lead to compounds with significant biological activity.[3] This guide focuses on a specific, yet underexplored, member of this family: 5-Ethylpiperidine-2,4-dione. Its unique substitution pattern offers a strategic starting point for the synthesis of novel molecules with potential therapeutic applications.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will not only provide detailed, step-by-step protocols for the synthesis of novel bioactive compounds from this compound but will also delve into the mechanistic rationale behind these synthetic strategies. We will explore the derivatization of this scaffold to generate candidates for anticonvulsant, anti-inflammatory, and anticancer applications, supported by authoritative literature on analogous systems.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [4] |
| Molecular Weight | 141.17 g/mol | [4] |
| Appearance | Solid | [4] |
| CAS Number | 73290-32-1 | [4] |
| Purity | Typically ≥95% | [4] |
Synthetic Strategies: From Scaffold to Bioactive Candidate
The reactivity of this compound is centered around the active methylene group at the C3 position and the secondary amine at the N1 position. These sites are ripe for functionalization through various classical organic reactions. This guide will focus on two primary synthetic pathways: Knoevenagel condensation for the synthesis of novel anticonvulsant candidates and N-alkylation followed by further derivatization for potential anti-inflammatory and anticancer agents.
Workflow for Bioactive Molecule Synthesis
Caption: Synthetic pathways from this compound.
Part 1: Synthesis of Novel Anticonvulsant Candidates via Knoevenagel Condensation
Rationale: The Knoevenagel condensation is a powerful tool for C-C bond formation, involving the reaction of an active methylene compound with a carbonyl group.[5] In the context of anticonvulsant drug design, the introduction of an arylmethylene group at the 3-position of a heterocyclic core has been a successful strategy.[6][7] This modification can modulate the lipophilicity and steric bulk of the molecule, influencing its interaction with biological targets such as voltage-gated sodium channels.
Reaction Scheme: Knoevenagel Condensation
Caption: Knoevenagel condensation of this compound.
Detailed Protocol: Synthesis of 3-(4-Chlorobenzylidene)-5-ethylpiperidine-2,4-dione
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.05 eq)
-
Piperidine (0.1 eq)
-
Glacial Acetic Acid (0.1 eq)
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add this compound (e.g., 1.41 g, 10 mmol), 4-chlorobenzaldehyde (1.55 g, 11 mmol), and 50 mL of toluene.
-
Add piperidine (0.1 mL, 1 mmol) and glacial acetic acid (0.06 mL, 1 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate (from 4:1 to 1:1) to afford the pure 3-(4-chlorobenzylidene)-5-ethylpiperidine-2,4-dione.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Outcome and Justification:
This protocol is expected to yield the desired Knoevenagel condensation product in moderate to good yield. The use of a catalytic amount of a weak base like piperidine is crucial to deprotonate the active methylene group at C3 without promoting self-condensation of the aldehyde.[5] The Dean-Stark trap effectively removes water, driving the equilibrium towards product formation. The choice of a substituted benzaldehyde, such as 4-chlorobenzaldehyde, is based on structure-activity relationship studies of similar anticonvulsant compounds where halo-substituents on the aromatic ring have shown to enhance activity.
Part 2: Synthesis of Novel Anti-inflammatory and Anticancer Candidates via N-Alkylation and Subsequent Derivatization
Rationale: The nitrogen atom of the piperidine-2,4-dione ring can be readily alkylated, providing a handle for the introduction of various functional groups. This strategy has been employed in the synthesis of compounds with anti-inflammatory and anticancer properties. For instance, the introduction of a substituted benzyl group can lead to compounds that inhibit key signaling pathways in inflammation and cancer.
Reaction Scheme: N-Alkylation
Caption: N-Alkylation of this compound.
Detailed Protocol: Synthesis of 5-Ethyl-1-(4-nitrobenzyl)piperidine-2,4-dione
Materials:
-
This compound (1.0 eq)
-
4-Nitrobenzyl bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.41 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and 50 mL of anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-nitrobenzyl bromide (2.38 g, 11 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC (hexane:ethyl acetate, 2:1).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure N-alkylated product.
-
Characterize the product by spectroscopic methods.
Further Derivatization for Anticancer Activity:
The resulting N-alkylated product can be further modified. For example, the nitro group can be reduced to an amine, which can then be acylated or coupled with other moieties to generate a library of compounds for anticancer screening. This approach is analogous to the synthesis of various thiazolidinedione-based anticancer agents.[1][4][8]
Data Presentation: Expected Spectroscopic Data
The following table provides an example of the expected proton NMR (¹H NMR) chemical shifts for a representative synthesized compound.
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| 3-(4-Chlorobenzylidene)-5-ethylpiperidine-2,4-dione | -CH= | 7.5 - 7.8 | s |
| Aromatic-H | 7.2 - 7.5 | m | |
| -NH- | 8.0 - 8.5 | br s | |
| -CH(Et)- | 2.5 - 2.8 | m | |
| -CH₂- (ring) | 3.0 - 3.4 | m | |
| -CH₂- (ethyl) | 1.5 - 1.8 | m | |
| -CH₃ (ethyl) | 0.8 - 1.1 | t |
Conclusion and Future Directions
This compound is a promising and versatile starting material for the synthesis of novel bioactive molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The proposed synthetic strategies, grounded in established organic chemistry principles and inspired by successful drug discovery campaigns targeting similar heterocyclic systems, offer a rational approach to generating libraries of compounds for screening against a range of therapeutic targets. Further exploration of multicomponent reactions and asymmetric synthesis will undoubtedly unlock the full potential of this valuable building block in the quest for new and improved therapeutics.
References
- Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5854-5857. [Link]
- Kuznetsov, V. V., & Tikhov, T. S. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 18(30), 5764-5785. [Link]
- ResearchGate.
- Wikipedia.
- Cherepanov, I. A., et al. (2012). Synthesis of new N-substituted 5-arylidene-2,4-thiazolidinediones as anti-inflammatory and antimicrobial agents. Archiv der Pharmazie, 345(10), 815-824. [Link]
- Obniska, J., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(32), 3714-3743. [Link]
- MDPI.
- Pistiolis, D., et al. (2022).
Sources
- 1. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Anticancer Agents: Design, Synthesis and Evaluation | MDPI [mdpi.com]
Application Notes & Protocols: A Scientist's Guide to the N-Alkylation of Piperidine-2,4-diones
Introduction: The Strategic Importance of N-Alkylation
The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and glutamate receptor modulators.[1] The nitrogen atom at the 1-position serves as a critical handle for molecular diversification. Its substitution, or N-alkylation, allows for the fine-tuning of a molecule's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—which directly impacts its pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview of the primary synthetic strategies for the N-alkylation of piperidine-2,4-diones, grounded in mechanistic principles and field-proven protocols. We will explore the nuances of direct alkylation and the Mitsunobu reaction, enabling researchers to make informed decisions for their specific synthetic campaigns.[2]
Choosing the Right Path: A Strategic Overview
The two most robust and widely employed methods for N-alkylation of the piperidine-2,4-dione core are direct alkylation via SN2 reaction and the Mitsunobu reaction. The choice between them is dictated by the nature of the alkylating agent, the stability of the substrate, and the desired reaction scale.[2]
-
Direct N-Alkylation with Alkyl Halides: This is the most straightforward and common approach. It involves the deprotonation of the imide nitrogen with a base, followed by a nucleophilic attack on an alkyl halide. It is highly effective for primary and some secondary alkyl halides.
-
Mitsunobu Reaction: This method offers a milder alternative, particularly for sensitive substrates or when using an alcohol as the alkyl source.[2][3] It proceeds with a predictable inversion of stereochemistry at the alcohol's chiral center, a significant advantage in complex molecule synthesis.[4] However, it generates stoichiometric amounts of by-products (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[5][6]
Mechanism Deep Dive: The "Why" Behind the Reaction
Understanding the underlying mechanism is critical for troubleshooting and optimization.
Direct SN2 Alkylation
This reaction proceeds in two main steps:
-
Deprotonation: A base abstracts the acidic proton from the piperidine-2,4-dione's nitrogen atom, creating a nucleophilic imide anion. The pKa of the N-H proton in cyclic imides is sufficiently low to be removed by moderately strong bases like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH).[2][7]
-
Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a classic SN2 fashion, displacing the halide and forming the new C-N bond.[5]
Caption: General mechanism for direct N-alkylation.
The Mitsunobu Reaction
The Mitsunobu reaction is a complex, multi-step redox process.[6]
-
Phosphonium Betaine Formation: Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DIAD), forming a betaine intermediate.
-
Alcohol Activation: The alcohol substrate is protonated by the betaine, and the resulting alkoxide attacks the activated phosphorus atom, forming a key oxyphosphonium salt. This step effectively converts the alcohol's hydroxyl group into a good leaving group.[4]
-
Deprotonation & Nucleophilic Attack: The piperidine-2,4-dione is deprotonated by the basic hydrazine byproduct. The resulting imide anion then attacks the activated alcohol carbon via an SN2 mechanism, leading to an inversion of configuration and formation of the N-alkylated product.[3]
Caption: Simplified mechanism of the Mitsunobu reaction.
Data Presentation: Comparative Protocols
The selection of an appropriate protocol depends on the specific substrate and desired outcome. The table below summarizes typical reaction conditions for the N-alkylation of cyclic imides, which serve as an excellent reference for piperidine-2,4-diones.[2]
| Protocol | Alkylating Agent | Base / Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Direct Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | K₂CO₃ | DMF | 25-70 | 4-12 | 85-95 |
| Direct Alkylation | Alkyl Halide (e.g., Ethyl Bromoacetate) | Cs₂CO₃ | DMF | 20-50 | 2-6 | 90-98 |
| Direct Alkylation | Alkyl Halide (e.g., Methyl Iodide) | NaH | THF/DMF | 0-25 | 1-4 | 80-92 |
| Mitsunobu Reaction | Primary or Secondary Alcohol | PPh₃, DIAD/DEAD | THF | 0-25 | 2-8 | 70-90 |
Data synthesized from BenchChem Application Notes.[2]
Experimental Protocols
The following are detailed, step-by-step methodologies for the two primary N-alkylation strategies.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol is a robust starting point for most N-alkylation reactions using reactive alkyl halides.
Materials:
-
Piperidine-2,4-dione derivative
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base: Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Standard work-up and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add the piperidine-2,4-dione (1.0 eq.).
-
Solvent & Base Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the starting material. Add finely powdered anhydrous potassium carbonate (1.5-2.0 eq.) to the stirred solution.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1-1.2 eq.) to the reaction mixture at room temperature. For highly reactive halides like methyl iodide or benzyl bromide, consider cooling the mixture to 0 °C before addition to control the reaction rate.[2]
-
Reaction & Monitoring: Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide.[2][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure to remove the bulk of the DMF. c. Perform an aqueous work-up by partitioning the residue between ethyl acetate (or another suitable organic solvent) and water. d. Wash the organic layer sequentially with water and brine to remove residual DMF and salts. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine-2,4-dione.[2]
Protocol 2: The Mitsunobu Reaction for N-Alkylation
This protocol is ideal for alkylating with alcohols, especially secondary alcohols where stereochemical inversion is desired.
Materials:
-
Piperidine-2,4-dione derivative
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, dissolve the piperidine-2,4-dione (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[2]
-
Scientist's Note: It is crucial that all reagents and the solvent are anhydrous, as water will quench the reaction.
-
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermic reaction upon addition of the azodicarboxylate.[3]
-
Azodicarboxylate Addition: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution. A color change (typically to a milky white or yellow suspension) is often observed as triphenylphosphine oxide begins to precipitate.[2]
-
Reaction & Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure. b. Dilute the residue with a solvent like diethyl ether or ethyl acetate. The triphenylphosphine oxide byproduct is often poorly soluble and may precipitate. c. Filter the mixture to remove the bulk of the triphenylphosphine oxide precipitate. d. Wash the filtrate successively with water and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[2]
-
Purification: Purify the crude product by column chromatography on silica gel. The primary challenge is often the removal of residual triphenylphosphine oxide and the reduced hydrazine byproduct. A non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate) is typically effective.
General Experimental Workflow
Caption: A generalized workflow for N-alkylation experiments.
References
- Marson, C. M., et al.
- BenchChem.
- BenchChem. A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones. BenchChem.
- Organic Chemistry Portal.
- Various Authors. Procedure for N-alkylation of Piperidine?.
- ACS. N alkylation at sp 3 Carbon Reagent Guide. American Chemical Society.
- Wikipedia. Mitsunobu reaction. Wikipedia.
- Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal.
- TCI Chemicals. Mitsunobu Reaction. TCI Chemicals.
- MDPI.
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Substituted imide synthesis by alkylation [organic-chemistry.org]
Comprehensive Guide to In Vitro Cytotoxicity Testing of 5-Ethylpiperidine-2,4-dione
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for evaluating the cytotoxic potential of 5-Ethylpiperidine-2,4-dione, a novel compound within the medicinally significant piperidine class of heterocyclic compounds.[1] We present a multi-assay strategy designed to deliver a robust and nuanced understanding of the compound's effect on cell health. This guide moves beyond simple viability metrics to probe the potential mechanisms of cell death, such as necrosis and apoptosis. Detailed, field-tested protocols for three cornerstone assays are provided: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction. This integrated approach ensures a self-validating system, providing researchers with the reliable data necessary for critical decisions in the drug discovery pipeline.
Introduction: The Rationale for Multi-Parametric Cytotoxicity Analysis
Piperidine-2,4-dione scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of various compounds with potential therapeutic activities.[2] When assessing a novel derivative like this compound, a primary and critical step is to determine its cytotoxic profile. A simple assessment of cell viability, however, is often insufficient. A thorough understanding requires elucidating the mode of cell death, as this can have profound implications for a compound's therapeutic window and potential side effects.
This guide advocates for a tripartite approach:
-
Assessing Metabolic Competence: Are the cells' core energy-producing pathways, like mitochondrial respiration, compromised?
-
Evaluating Membrane Integrity: Is the compound causing catastrophic membrane failure (a hallmark of necrosis)?
-
Detecting Apoptotic Machinery: Is the compound activating the cell's intrinsic, programmed cell death pathway?
By concurrently investigating these three pillars of cell health, researchers can differentiate between general toxicity and specific, targeted mechanisms, providing crucial insights for lead compound optimization.
Choosing the Right Cellular Model
The selection of an appropriate cell line is paramount for generating relevant data. The choice depends on the intended therapeutic application of the compound. For general screening, a panel of cell lines is recommended to assess for broad-spectrum cytotoxicity versus tumor-selective activity.[3]
Recommended Cell Lines for Initial Screening:
| Cell Line | Type | Rationale | Source |
| HCT-116 | Human Colon Cancer | A well-characterized, robust epithelial cancer cell line. | ATCC |
| A549 | Human Lung Carcinoma | Represents another common solid tumor type. | ATCC |
| MCF-7 | Human Breast Cancer | A widely used model for hormone-responsive cancers. | ATCC |
| BEAS-2B | Normal Human Bronchial Epithelium | An immortalized, non-cancerous cell line to assess selectivity.[4] | ATCC |
It is critical to use low-passage cells and consistently test for mycoplasma contamination to ensure data reproducibility.[5]
Experimental Workflow: A Tiered Strategy
A logical workflow ensures efficient and comprehensive data collection. The process begins with broad screening to determine the effective concentration range, followed by mechanistic assays.
Caption: General experimental workflow for cytotoxicity evaluation.
Protocol 1: MTT Assay for Cell Metabolic Viability
Principle
The MTT assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[6]
Caption: Principle of the MTT cell viability assay.
Materials
-
96-well flat-bottom sterile plates
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multi-channel pipette
-
Microplate reader (spectrophotometer)
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Tip: To avoid "edge effects," do not use the outermost wells for experimental samples. Fill them with 100 µL of sterile PBS to maintain humidity.[5]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[9]
-
Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the experiment (typically ≤0.5%).[10]
-
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[8]
-
Mix thoroughly by placing the plate on an orbital shaker for 10-15 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Protocol 2: LDH Release Assay for Membrane Integrity
Principle
Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme present in all cells.[12] When the plasma membrane is compromised—a hallmark of necrosis or late apoptosis—LDH is released into the culture medium.[12][13] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in a colored product, with the intensity being proportional to the number of damaged cells.[12][14][15]
Caption: Principle of the LDH release cytotoxicity assay.
Materials
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam)
-
96-well flat-bottom sterile plates
-
Treated cell culture plates (from a parallel experiment to the MTT assay)
-
Lysis Buffer (usually 10X, provided in the kit)
-
Sterile, nuclease-free water
Step-by-Step Protocol
-
Prepare Controls: On the same plate used for compound treatment, set up the following controls:
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with the kit's Lysis Buffer (10 µL per 100 µL medium) 45 minutes before the assay. This lyses all cells and represents 100% cytotoxicity.
-
Medium Background: Wells with culture medium but no cells, to subtract the background absorbance of the medium.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any floating cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.
-
Expert Tip: Avoid disturbing the cell monolayer to prevent artificially high LDH release.
-
-
Assay Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Mix gently by tapping the plate.
-
-
Incubation and Data Acquisition:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle
Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway.[16] Their activation is a hallmark of programmed cell death. The Caspase-Glo® 3/7 Assay is a luminescent method that uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[17][18] When cleaved by active caspase-3/7, a substrate for luciferase (aminoluciferin) is released, generating a light signal that is proportional to the amount of caspase activity.[17]
Caption: Principle of the Caspase-Glo® 3/7 luminescent assay.
Materials
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)
-
Opaque-walled 96-well plates (white plates are ideal for luminescence)
-
Treated cell culture plates (prepared as in the MTT protocol)
-
Positive control inducer of apoptosis (e.g., Staurosporine or Doxorubicin)
-
Luminometer or a microplate reader with luminescence detection capability
Step-by-Step Protocol
-
Plate Setup:
-
Seed and treat cells in opaque-walled 96-well plates as described in the MTT protocol (Section 3.3, steps 1-2). The final volume in each well should be 100 µL.
-
Include a positive control by treating some wells with a known apoptosis-inducing agent.
-
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, which typically involves mixing a buffer with a lyophilized substrate.
-
Allow the reagent to equilibrate to room temperature before use.[18]
-
-
Assay Procedure (Add-Mix-Measure):
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature for about 20-30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[18]
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours. The "glow-type" signal is stable for several hours.[18]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Interpretation
Calculations
-
MTT Assay - Percent Viability:
-
Percent Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)] * 100
-
-
LDH Assay - Percent Cytotoxicity:
-
First, subtract the Medium Background absorbance from all other values.
-
Percent Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
-
Caspase-3/7 Assay - Fold Induction:
-
Fold Induction = (Luminescence_Sample) / (Luminescence_Vehicle_Control)
-
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[9]
-
Plot Percent Viability (from MTT assay) against the log of the compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to fit the data and calculate the IC50 value. Software like GraphPad Prism is ideal for this analysis.[19]
Example Data Presentation:
| Cell Line | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| HCT-116 | 12.5 ± 1.3 | 0.8 ± 0.1 |
| A549 | 25.1 ± 2.8 | 1.5 ± 0.2 |
| MCF-7 | 8.9 ± 0.9 | 0.5 ± 0.08 |
| BEAS-2B | > 100 | 15.2 ± 1.9 |
This table presents hypothetical data for illustrative purposes.
Integrated Interpretation
By combining the results, you can build a mechanistic hypothesis:
-
High Caspase Activity + Low LDH Release at IC50: Suggests the compound primarily induces apoptosis .
-
Low Caspase Activity + High LDH Release at IC50: Suggests the compound primarily induces necrosis .
-
Both Caspase Activity and LDH Release are elevated: Indicates a mixed mode of cell death or that apoptosis is progressing to secondary necrosis.
-
Low Viability (MTT) but low Caspase/LDH signals: The compound might be cytostatic (inhibiting proliferation) rather than cytotoxic, or it could be interfering with mitochondrial respiration directly, which requires further investigation.[20]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects. | Ensure a homogenous cell suspension before and during seeding.[21] Calibrate pipettes. Avoid using outer wells for samples and fill them with sterile PBS.[5] |
| Low absorbance/signal in MTT assay | Cell density is too low; Insufficient incubation time with MTT. | Perform a cell titration experiment to find the optimal seeding density.[10] Ensure the 2-4 hour incubation period is followed. |
| High background in LDH assay | Excessive handling or forceful pipetting during setup; Cells are unhealthy or over-confluent. | Handle cell plates gently.[22] Use cells in the logarithmic growth phase and at an appropriate confluency. |
| Compound precipitation in media | Poor solubility of the compound. | Check the solubility limit. Ensure the final DMSO concentration is as low as possible (ideally <0.5%).[10] |
| Interference with colorimetric readings | Phenol red in the culture medium. | Use a phenol red-free medium for the final assay incubation step, especially for the MTT assay.[10] |
Conclusion
This application note provides a robust, multi-faceted framework for characterizing the in vitro cytotoxicity of this compound. By systematically applying assays that probe metabolic health (MTT), membrane integrity (LDH), and programmed cell death pathways (Caspase-3/7), researchers can obtain a comprehensive and reliable dataset. This detailed understanding of a compound's cytotoxic profile and mechanism of action is fundamental for making informed decisions in the progression of potential therapeutic candidates from the bench to preclinical development.
References
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- AntBio. (2025, December 30). Six Common Methods for Cell Viability Assay: Principles, Applications. AntBio.
- Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US).
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. NCBI Bookshelf.
- ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. ResearchGate.
- baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. baseclick.
- Adan, A., Kiraz, Y., & Baran, Y. (2020). Guidelines for cell viability assays. Food Frontiers, 1(3), 332-349.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
- Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. Archives of Toxicology, 92(1), 447-448.
- Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection. Bio-protocol.
- Weyermann, J., Lochmann, D., & Zimmer, A. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6).
- Boster Biological Technology. (n.d.). Cytotoxicity Assays. Boster Bio.
- Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Luminex.
- Asiri, A., & Bakillah, A. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
- ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate.
- ResearchGate. (2021, April 28). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. ResearchGate.
- Taylor & Francis Online. (2021, June 9). Assessing how in vitro assay types predict in vivo toxicology data. Taylor & Francis.
- Judson, R., et al. (2016). Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Environmental Protection Agency.
- Barile, F. A. (1995). In vitro cytotoxicity testing: Biological and statistical significance. Toxicology in Vitro, 9(4), 469-472.
- YouTube. (2025, February 24). Lecture 18: In vitro Cytotoxicity Analysis. YouTube.
- Kumar, G. P., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. MedChemComm, 13(7), 1279-1293.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9847-9875.
- Joullié, M. M., et al. (2019). Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization. The Journal of Organic Chemistry, 84(15), 9394-9414.
- Dimmock, J. R., et al. (2017). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 22(1), 103.
- Asadi, M., et al. (2018). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences, 4(2), 119-124.
- Kumar, R., & Singh, P. (2016). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Current Pharmaceutical Design, 22(28), 4410-4424.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. stemcell.com [stemcell.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. researchgate.net [researchgate.net]
- 20. catalog.data.gov [catalog.data.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Note: A Comprehensive Method for Assessing the GABA-A Receptor Binding of Piperidinedione Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a detailed framework for characterizing the interaction of novel piperidinedione analogs with the γ-aminobutyric acid type A (GABA-A) receptor. We will move beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to data generation.
Introduction: The Significance of GABA-A Receptor Modulation
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its crucial role in maintaining the balance between neuronal excitation and inhibition makes it a prime target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia.[1] The receptor is a heteropentameric complex, typically composed of α, β, and γ subunits, which assemble to form a central chloride ion pore.[2] This complex architecture offers a variety of binding sites for endogenous ligands like GABA, as well as for a diverse array of therapeutic agents.[2]
Piperidinedione analogs represent a class of compounds with the potential to modulate GABA-A receptor activity. Understanding their precise binding characteristics is a critical step in the drug discovery and development process. This application note details a robust methodology, centered around radioligand binding assays, to elucidate the affinity and mechanism of action of these novel compounds.
Theoretical Framework: Unraveling Allosteric Modulation
While some drugs act directly on the GABA binding site (the orthosteric site), many clinically important compounds, such as benzodiazepines and barbiturates, bind to distinct allosteric sites on the receptor complex.[2] Allosteric modulators do not directly activate the receptor but rather enhance or diminish the effect of the endogenous ligand, GABA.[3]
Based on available literature for structurally related compounds, it is hypothesized that piperidinedione analogs are likely to act as positive allosteric modulators (PAMs) at a site distinct from the benzodiazepine binding pocket, possibly at an interface involving the α and β subunits. This understanding is crucial as it dictates our experimental strategy. Instead of a direct competition assay at the GABA or benzodiazepine site, we will employ methods to detect the modulatory effects of our test compounds on the binding of a known radioligand.
Primary Assessment: Modulation of [³H]Muscimol Binding
Our primary approach will be to assess the ability of piperidinedione analogs to modulate the binding of [³H]muscimol, a potent agonist that binds to the orthosteric GABA site.[4][5] An enhancement of [³H]muscimol binding in the presence of a piperidinedione analog would be strong evidence of positive allosteric modulation.[6][7]
Diagram of the Experimental Workflow
Caption: Workflow for assessing allosteric modulation of [³H]muscimol binding.
Protocol 1: [³H]Muscimol Binding Modulation Assay
A. Materials and Reagents
-
Radioligand: [³H]Muscimol (Specific Activity: 10-40 Ci/mmol)
-
Tissue Source: Whole rat brain or specific regions like the cerebral cortex.
-
Buffers:
-
Homogenization Buffer: 0.32 M Sucrose.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Unlabeled Ligands:
-
GABA (for non-specific binding determination).
-
Piperidinedione analogs (test compounds).
-
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
B. Preparation of Rat Brain Membranes [4][8]
-
Homogenization: Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold 0.32 M sucrose.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Washing: This step is critical to remove endogenous GABA, which would interfere with the assay.[4] Resuspend the pellet in 10 volumes of ice-cold assay buffer and centrifuge again at 20,000 x g for 20 minutes. Repeat this wash step at least three times.
-
Final Preparation: Resuspend the final pellet in a known volume of assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay). The final protein concentration for the assay should be adjusted to be within the linear range of binding, typically 0.2-0.5 mg/mL in the final assay volume.[4]
C. Binding Assay Procedure
-
Assay Setup: Set up triplicate tubes for each condition:
-
Total Binding: Assay buffer, membrane preparation, and [³H]muscimol.
-
Non-specific Binding (NSB): Assay buffer, membrane preparation, [³H]muscimol, and a high concentration of unlabeled GABA (e.g., 100 µM).
-
Test Compound: Assay buffer, membrane preparation, [³H]muscimol, and varying concentrations of the piperidinedione analog.
-
-
Radioligand Concentration: Use a concentration of [³H]muscimol at or below its Kd for the high-affinity site (typically 2-5 nM). This ensures sensitivity to allosteric modulation.
-
Incubation: Incubate the tubes for 60 minutes on ice (4°C) to reach binding equilibrium.[6]
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This is followed by two quick washes with 4 mL of ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
D. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM)
-
-
Calculate Percentage Enhancement:
-
% Enhancement = [(Specific Binding with Piperidinedione - Specific Binding without Piperidinedione) / Specific Binding without Piperidinedione] x 100
-
-
Determine EC₅₀: Plot the % Enhancement as a function of the piperidinedione analog concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the analog that produces 50% of the maximal enhancement).
Confirmatory Assay: Competition for the [³H]TBOB Binding Site
To further characterize the mechanism of action, a competition binding assay using [³H]t-butylbicycloorthobenzoate ([³H]TBOB) or a similar ligand like [³H]EBOB can be performed.[9][10][11][12][13] These radioligands bind to a convulsant site within the GABA-A receptor's chloride channel pore.[5] If piperidinedione analogs bind at or near this site, they will displace [³H]TBOB binding.
Protocol 2: [³H]TBOB Competition Binding Assay
A. Materials and Reagents
-
Radioligand: [³H]TBOB (Specific Activity: 20-60 Ci/mmol)
-
Membrane Preparation: As described in Protocol 1.
-
Buffers: As described in Protocol 1.
-
Unlabeled Ligands:
-
Picrotoxin or unlabeled TBOB (for non-specific binding determination).
-
Piperidinedione analogs (test compounds).
-
B. Binding Assay Procedure
-
Assay Setup: Similar to the [³H]muscimol assay, set up tubes for total binding, non-specific binding (using 10 µM unlabeled TBOB or picrotoxin), and competition with a range of piperidinedione analog concentrations.
-
Radioligand Concentration: Use a concentration of [³H]TBOB near its Kd value (typically 2-5 nM).
-
Incubation: Incubate for 90 minutes at room temperature.
-
Termination and Quantification: Follow the same filtration and scintillation counting procedure as in Protocol 1.
C. Data Analysis
-
Calculate Specific Binding: As in Protocol 1.
-
Generate Competition Curve: Plot the percentage of specific [³H]TBOB binding against the logarithm of the piperidinedione analog concentration.
-
Determine IC₅₀: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the analog that inhibits 50% of the specific [³H]TBOB binding).
-
Calculate Kᵢ: Convert the IC₅₀ value to an affinity constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation and Interpretation
The binding data for a series of piperidinedione analogs should be presented in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | [³H]Muscimol Modulation (EC₅₀, µM) | [³H]Muscimol Max Enhancement (%) | [³H]TBOB Competition (Kᵢ, µM) |
| PPD-001 | 1.2 | 150 | > 10 |
| PPD-002 | 0.5 | 180 | > 10 |
| PPD-003 | 5.8 | 90 | 2.5 |
| PPD-004 | 0.1 | 220 | > 10 |
Interpretation:
-
Potentiation of [³H]muscimol binding (low EC₅₀ and high max enhancement) without significant displacement of [³H]TBOB (high Kᵢ) suggests the compound is a positive allosteric modulator acting at a site distinct from the channel pore.
-
Displacement of [³H]TBOB (low Kᵢ) indicates interaction with the channel pore site.
-
Lack of activity in both assays would suggest the compound does not interact with these sites on the GABA-A receptor under the tested conditions.
Complementary and Orthogonal Approaches
While radioligand binding assays are a cornerstone for characterizing ligand-receptor interactions, a multi-faceted approach provides a more complete picture.
A. Electrophysiology
Two-electrode voltage-clamp recording from Xenopus oocytes or patch-clamp recordings from mammalian cells expressing recombinant GABA-A receptors can directly measure the functional consequences of piperidinedione analog binding. This technique can confirm whether the compounds enhance GABA-evoked chloride currents, a hallmark of positive allosteric modulation.
Diagram of GABA-A Receptor Signaling and Modulation
Caption: Allosteric modulation of the GABA-A receptor by a piperidinedione analog.
B. In Silico Molecular Docking
Computational modeling can provide structural insights into the potential binding modes of piperidinedione analogs within the GABA-A receptor. Docking studies using cryo-electron microscopy-derived structures of the receptor can help identify putative binding pockets and key interacting amino acid residues, guiding future lead optimization efforts.
Conclusion: A Pathway to Novel Therapeutics
The methodologies outlined in this application note provide a comprehensive and robust framework for the preclinical assessment of piperidinedione analogs as GABA-A receptor modulators. By combining radioligand binding assays with functional and computational approaches, researchers can confidently determine the affinity, mechanism of action, and structure-activity relationships of these novel compounds, paving the way for the development of next-generation therapeutics for a host of neurological and psychiatric disorders.
References
- Slany, A., Zezula, J., Tretter, V., & Sieghart, W. (1995). Rat beta 3 subunits expressed in human embryonic kidney 293 cells form high affinity [35S]t-butylbicyclophosphorothionate binding sites modulated by several allosteric ligands of gamma-aminobutyric acid type A receptors. Molecular Pharmacology, 48(2), 317–323. [Link]
- Olsen, R. W. (2015). GABA A Receptor: Positive and Negative Allosteric Modulators. Advances in Pharmacology, 72, 53–96. [Link]
- Yagle, M. A. (2000). [3H] Ethynylbicycloorthobenzoate ([3H] EBOB) Binding in Native and Recombinant GABAA Receptors.
- Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research, 100(1), 81–97. [Link]
- Dunn, R. W., & Nielsen, M. (1987). Modulation of [3H] TBOB binding to the rodent GABAA receptor by simple disaccharides. Biochemical Pharmacology, 36(21), 3649-3651. [Link]
- Sieghart, W. (1995). Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes. Pharmacological Reviews, 47(2), 181–234. [Link]
- Sieghart, W., & Sperk, G. (2002). Subunit composition, distribution and function of GABA(A) receptor subtypes. Current Topics in Medicinal Chemistry, 2(8), 795–816. [Link]
- Akk, G., Bracamontes, J., & Steinbach, J. H. (2004). Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions. The Journal of Neuroscience, 24(47), 10697–10706. [Link]
- Pericic, D., Svob Strac, D., & Babic, A. (2005). [3H]t-butylbicycloorthobenzoate binding to recombinant alpha1beta2gamma2s GABA(A) receptor. Arhiv za higijenu rada i toksikologiju, 56(3), 229–236. [Link]
- Maksay, G., & Ticku, M. K. (1985). Binding of the cage convulsant, [3H]TBOB, to sites linked to the GABAA receptor complex. Journal of Neurochemistry, 44(2), 480–486. [Link]
- Masiulis, S., Desai, R., Uchański, T., Serna, M., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). GABA A receptor signalling mechanisms revealed by structural pharmacology.
- Miller, P. S., & Aricescu, A. R. (2014). Crystal structure of a human GABAA receptor.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
- Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of γ-aminobutyric acidA receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological Reviews, 60(3), 243–260. [Link]
- Simon, J., Wakimoto, H., & Sivilotti, L. G. (2004). The GABAA receptor channel: a new target for anticonvulsant drugs. Current Opinion in Pharmacology, 4(1), 18–23. [Link]
- Johnston, G. A. (2013). GABAA receptor pharmacology. Pharmacology & Therapeutics, 140(3), 207–228. [Link]
- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224–40231. [Link]
- Olsen, R. W., & Sieghart, W. (2009). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141–148. [Link]
- Whiting, P. J. (2003). GABAA receptor subtypes in the brain: a paradigm for CNS drug discovery?. Drug Discovery Today, 8(11), 445–450. [Link]
- Sieghart, W. (2006). Structure, pharmacology, and function of GABAA receptor subtypes. Advances in Pharmacology, 54, 231–263. [Link]
- Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain.
- Leeb-Lundberg, F., & Olsen, R. W. (1980). Picrotoxin binding as a probe of the GABA postsynaptic membrane receptor-ionophore complex. Proceedings of the National Academy of Sciences, 77(10), 5953–5957. [Link]
Sources
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]Ethynylbicycloorthobenzoate ([3H]EBOB) binding in recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 11. Modulation of [3H] TBOB binding to the rodent GABAA receptor by simple disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Binding of the cage convulsant, [3H]TBOB, to sites linked to the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Anticonvulsant Screening: The Maximal Electroshock (MES) Seizure Model
Abstract
The Maximal Electroshock (MES) seizure model remains a cornerstone in the preclinical discovery of antiepileptic drugs (AEDs). For over seven decades, this acute seizure model has served as a robust, reproducible, and high-throughput assay for identifying compounds with potential therapeutic efficacy against generalized tonic-clonic seizures.[1][2] Its predictive validity is well-established, having contributed to the development of numerous clinically approved AEDs, including phenytoin, carbamazepine, and valproate.[1][2] This document provides a comprehensive guide to the principles, applications, and detailed methodologies of the MES model. We delve into the scientific rationale, offer step-by-step protocols for both standard and threshold-based assessments, and discuss critical factors that influence data integrity. The objective is to equip researchers with the necessary expertise to execute this assay with precision, ensuring the generation of reliable and translatable data in the quest for novel anticonvulsant therapies.
Scientific Principles and Rationale
Modeling Generalized Tonic-Clonic Seizures
The MES test is an acute seizure model that induces a maximal, or supramaximal, seizure in laboratory rodents.[3] The electrical stimulus triggers synchronous neuronal discharges throughout the brain, effectively modeling the seizure-spread characteristic of human generalized tonic-clonic seizures.[2][4] The hallmark of a successful MES-induced seizure is a distinct sequence of motor behaviors, culminating in a tonic extension of the hindlimbs. The ability of a test compound to prevent this hindlimb tonic extension (HLTE) is the primary endpoint and indicates its capacity to inhibit the spread of seizure activity through neural circuits.[4]
Mechanism and Predictive Value
The MES model is particularly sensitive to compounds that act on voltage-gated sodium channels, a key mechanism for many first-line AEDs.[1] By blocking these channels, drugs like phenytoin and carbamazepine limit the repetitive firing of neurons, thereby preventing the propagation of the seizure. The model is also effective in identifying compounds that enhance GABAergic neurotransmission or inhibit glutamatergic activity.[1] The strong correlation between a compound's efficacy in the rodent MES model and its clinical effectiveness against generalized tonic-clonic seizures in humans is a primary reason for its enduring prominence in drug discovery programs, including the National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP).[3][5][6]
Advantages and Limitations
The continued use of the MES model is justified by several key advantages:
-
High Reproducibility: The induced seizures are consistent and reliable.[1][4]
-
Simplicity and Throughput: The test is technically straightforward and allows for the rapid screening of numerous compounds.[2][3]
-
Predictive Validity: It has a proven track record of identifying clinically effective drugs for generalized tonic-clonic seizures.[3]
However, researchers must be cognizant of its limitations:
-
Acute Model: It does not model chronic epilepsy, epileptogenesis, or spontaneous recurrent seizures.[1][3]
-
Limited Scope: It is less sensitive to compounds that treat absence seizures or certain types of focal seizures.
-
Neurobiological Simplicity: It does not replicate the complex underlying pathologies or comorbidities associated with human epilepsy.[1]
Experimental Apparatus and Reagents
Successful implementation of the MES protocol requires specific equipment and reagents to ensure animal welfare and data consistency.
| Category | Item | Purpose & Specifications |
| Apparatus | Electroconvulsive Shock Unit | Must be capable of delivering a constant, alternating current (AC). Example: HSE-HA Rodent Shocker.[2][7] |
| Corneal or Auricular Electrodes | Corneal electrodes are most common for mice and rats. Auricular clips are an alternative. | |
| Animal Restrainers | Appropriate size for the species (mouse or rat) to ensure safe handling and positioning. | |
| Precision Scale | For accurate animal weighing and dose calculation. | |
| Reagents | Test Compound & Vehicle | The investigational drug and a suitable, non-reactive vehicle (e.g., 0.5% methylcellulose). |
| Topical Anesthetic | 0.5% Tetracaine or Proparacaine hydrochloride solution to anesthetize the corneas.[2][4] | |
| Saline Solution | 0.9% saline to ensure good electrical conductivity between the electrode and the cornea.[4][7] |
Detailed Experimental Protocols
Ethical treatment of animals is paramount. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.
General Experimental Workflow
The following diagram illustrates the high-level workflow for a typical MES screening experiment.
Caption: Decision tree for interpreting MES test outcomes.
Quality Control and Factors Affecting Data
The reproducibility of the MES test is high, but several factors can introduce variability and must be carefully controlled.
-
Biological Factors: The age, sex, and strain of the animal can influence seizure thresholds and drug metabolism. Consistency is key.
-
Environmental Factors: Laboratory conditions such as temperature, humidity, and light cycle should be standardized, as they can affect an animal's physiological state. [8]* Stimulus Parameters: The duration, frequency, and intensity of the electrical stimulus must be precisely controlled and consistent across all experiments. [3]Even minor variations can alter outcomes.
-
Drug Formulation: The choice of vehicle can affect the solubility, stability, and bioavailability of the test compound. [8][9]The vehicle should be demonstrated to have no intrinsic anticonvulsant or proconvulsant activity.
Conclusion
The Maximal Electroshock (MES) seizure model is an indispensable tool in the primary screening phase of anticonvulsant drug development. Its ability to reliably identify compounds effective against generalized tonic-clonic seizures makes it a critical first step in the drug discovery pipeline. [3]While it does not recapitulate all aspects of human epilepsy, its predictive power, simplicity, and reproducibility ensure its continued relevance. By adhering to standardized protocols, controlling for experimental variables, and understanding the model's scientific basis, researchers can generate high-quality, reliable data to guide the development of the next generation of therapies for epilepsy.
References
- Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. [Link]
- Melior Discovery. (n.d.). Maximal Electroshock Seizure Model.
- Löscher, W., & Schmidt, D. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. [Link]
- Shafi, S., & Gupta, A. (2025). Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions. Journal of Epilepsy Research, 15(2), 123-145. [Link]
- Wang, Y., Wei, P., Yan, F., Luo, Y., & Zhao, G. (2022). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and disease, 13(1), 215–231. [Link]
- Bettio, L. E., et al. (2023). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. International Journal of Molecular Sciences, 24(10), 8765. [Link]
- Semantic Scholar. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
- ResearchGate. (n.d.). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project.
- National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database.
- Preprints.org. (2025). Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents.
- ResearchGate. (2009). (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
- Wikipedia. (n.d.). Electroconvulsive therapy.
- Wilcox, K. S., et al. (2019). The Current Approach of the Epilepsy Therapy Screening Program Contract Site for Identifying Improved Therapies for the Treatment of Pharmacoresistant Seizures in Epilepsy. Epilepsy Currents, 19(6), 389-395. [Link]
- Kehne, J. H., et al. (2017). The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP). Neurochemical Research, 42(7), 1894-1903. [Link]
- National Institute of Neurological Disorders and Stroke. (2015). Anticonvulsant Screening Program Report.
- Anderson, L. L., et al. (2020). Development of an Antiseizure Drug Screening Platform for Dravet Syndrome at the NINDS contract site for the Epilepsy Therapy Screening Program. bioRxiv. [Link]
Sources
- 1. Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. The Current Approach of the Epilepsy Therapy Screening Program Contract Site for Identifying Improved Therapies for the Treatment of Pharmacoresistant Seizures in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Robust Quantification of 5-Ethylpiperidine-2,4-dione in Human Plasma
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details the development, optimization, and validation of a selective, sensitive, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 5-Ethylpiperidine-2,4-dione in human plasma. Given the compound's structural properties and the typical requirements for pharmacokinetic analysis in drug development, a method capable of high-throughput and accurate measurement at low concentrations is paramount. The protocol employs solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3] This robust and reliable analytical procedure is fit-for-purpose for supporting preclinical and clinical studies requiring the quantification of this compound.
Introduction and Methodological Rationale
This compound is a small molecule of interest in pharmaceutical development. Accurate quantification in biological matrices, such as plasma, is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug discovery and development.[4]
The Rationale for HPLC-MS/MS
The selection of an analytical technique is the most critical first step in method development. While High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique, this compound lacks a significant chromophore, making it difficult to achieve the required sensitivity and selectivity for bioanalysis. Pre-column derivatization could be employed to attach a UV-active moiety, but this adds complexity, time, and potential for variability to the workflow.[5][6]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive choice for this application.[4] Its advantages include:
-
Superior Sensitivity: Capable of achieving Limits of Quantitation (LOQ) in the low ng/mL or even pg/mL range.
-
Exceptional Selectivity: By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, MS/MS can unequivocally distinguish the analyte from complex matrix components, minimizing interferences.[7][8][9]
-
Broad Applicability: LC-MS/MS is the primary analytical technique for quantitative bioanalysis of small-molecule drugs in physiological fluids.[4]
The Rationale for Solid-Phase Extraction (SPE)
Biological samples like plasma contain a high concentration of proteins, lipids, and salts that can interfere with analysis by causing ion suppression, clogging the HPLC column, and contaminating the mass spectrometer source.[10][11] Therefore, a robust sample preparation strategy is non-negotiable.
-
Protein Precipitation (PPT): While simple and fast, it is often insufficient, leaving many endogenous interferences in the final extract.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be labor-intensive, requires large volumes of organic solvents, and is difficult to automate.[12]
-
Solid-Phase Extraction (SPE): Provides the most effective clean-up by combining physicochemical interactions (e.g., reversed-phase, ion-exchange) to selectively isolate the analyte while removing a broad range of interferences. This results in cleaner extracts, reduced matrix effects, and improved method robustness, making it ideal for this application.[10][11]
Analyte Properties
A foundational understanding of the analyte's physicochemical properties is crucial for method development.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₁₁NO₂ | [13] |
| Molecular Weight | 141.17 g/mol | [13] |
| Physical Form | Solid | [13] |
| Storage | 2-8°C, Sealed in dry conditions | [13] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the quantification of this compound.
Materials and Reagents
-
Reference Standards: this compound (Purity >95%) and a suitable stable isotope-labeled internal standard (SIL-IS), such as this compound-d5.
-
Solvents: HPLC-grade or MS-grade Acetonitrile, Methanol, and Water.
-
Reagents: Formic acid (≥98%), Ammonium acetate.
-
Biological Matrix: Blank, drug-free human plasma.
-
SPE Cartridges: Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc).
-
Equipment: Analytical balance, vortex mixer, centrifuge, positive pressure SPE manifold, HPLC-MS/MS system (e.g., Agilent 6400 series Triple Quadrupole or equivalent).[9]
Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of the analyte and internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare intermediate and spiking working solutions by serially diluting the stock solutions with 50:50 (v/v) methanol:water.
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the working solutions into blank human plasma to prepare a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Overall Experimental Workflow
The diagram below outlines the complete analytical process from sample receipt to final data generation.
Caption: A flowchart of the complete analytical process.
Detailed Solid-Phase Extraction (SPE) Protocol
This protocol ensures efficient removal of matrix interferences.[11]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 13. This compound | 73290-32-1 [sigmaaldrich.com]
Application Notes & Protocols: 5-Ethylpiperidine-2,4-dione in Natural Product Synthesis
Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals
Abstract
The piperidine-2,4-dione scaffold, a derivative of glutarimide, is a privileged heterocyclic system frequently encountered in a wide array of biologically active natural products and pharmaceuticals.[1][2] Its unique structural and electronic properties make it a versatile building block for constructing complex molecular architectures. This document provides a detailed guide on the application of a specific, functionally rich derivative, 5-Ethylpiperidine-2,4-dione, in the strategic synthesis of natural products. We will explore the fundamental synthetic routes to this key intermediate, elucidate its strategic value in total synthesis through a representative case study, and provide detailed, field-tested protocols for its preparation and elaboration.
Introduction: The Strategic Value of the Piperidine-2,4-dione Core
The piperidine ring is a cornerstone of alkaloid chemistry, present in thousands of natural products.[3][4] The oxidized piperidine-2,4-dione variant offers chemists a unique entry point for synthesis. The dione functionality provides multiple reactive handles for subsequent transformations:
-
α-Alkylation/Acylation: The acidic methylene proton at the C3 position allows for regioselective functionalization.
-
Enol Ether Formation: The ketone at C4 can be converted to an enol ether, modifying its reactivity and serving as a precursor for further reactions.
-
Stereoselective Reductions: The two distinct carbonyl groups can be selectively reduced to introduce new stereocenters, a critical step in asymmetric synthesis.
-
Ring-Opening Reactions: The imide functionality can be hydrolyzed or reductively cleaved to access linear amino acid or amino alcohol derivatives.
This compound, specifically, introduces a chiral center at C5, making it an invaluable chiral building block for enantioselective synthesis of complex targets.[5][6] Its preparation and subsequent diastereoselective functionalization are central to the efficient construction of substituted piperidine alkaloids.
Synthesis of the this compound Scaffold
The construction of the piperidine-2,4-dione ring is typically achieved through intramolecular cyclization strategies. The Dieckmann cyclization of an appropriate N-protected amino diester is one of the most robust and widely used methods.[7]
Causality in Method Selection: Why Dieckmann Cyclization?
The Dieckmann cyclization is an intramolecular Claisen condensation that forms a β-keto ester, which upon hydrolysis and decarboxylation yields the target dione.[8] This method is favored for several reasons:
-
High Convergence: It efficiently forms the core heterocyclic ring in a single, high-yielding step.
-
Regiocontrol: The position of the substituents on the final ring is precisely controlled by the structure of the linear precursor.
-
Stereocontrol: If the starting amino diester is enantiopure, the stereochemistry at the C5 position (bearing the ethyl group) can be preserved throughout the cyclization, yielding an enantioenriched product.
The overall synthetic strategy is visualized below.
Caption: General workflow for synthesizing this compound via Dieckmann cyclization.
Application in Natural Product Synthesis: A Case Study Approach
To illustrate the utility of the this compound scaffold, we will consider its application in the synthesis of piperidine alkaloids such as (+)-Sedridine and its analogues. While literature syntheses may vary, this framework demonstrates how the dione serves as a versatile intermediate. The core strategy involves the stereoselective reduction of the C4-carbonyl followed by functionalization and reduction of the C2-amide.
Retrosynthetic Analysis
The retrosynthetic analysis reveals the central role of our target building block. A complex piperidine alkaloid can be disconnected back to a key 4-hydroxy-piperidin-2-one intermediate, which is directly accessible from this compound.
Caption: Retrosynthetic disconnection of a target alkaloid to the this compound core.
Detailed Experimental Protocols
General Laboratory Practices: All moisture-sensitive reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.[7] Reagents should be of high purity and solvents should be dried according to standard procedures.
Protocol 1: Synthesis of this compound via Dieckmann Cyclization
This protocol is adapted from established procedures for analogous substituted piperidine-2,4-diones.[7] It involves the preparation of a diester intermediate followed by base-mediated cyclization.
Step A: Synthesis of the Diester Precursor
-
To a solution of ethyl 3-aminopentanoate (1 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (DCM, 0.2 M) at 0 °C, add ethyl malonyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino ester is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-acylated amino diester.
Step B: Dieckmann Cyclization
-
Prepare a solution of sodium methoxide (1.3 equiv.) in anhydrous methanol (0.5 M) in a flame-dried flask under an inert atmosphere.
-
Add a solution of the diester precursor from Step A (1 equiv.) in anhydrous methanol dropwise to the sodium methoxide solution at room temperature.
-
Heat the reaction mixture to reflux for 2 hours. The formation of the cyclic β-keto ester intermediate will occur.
-
After cooling to room temperature, carefully add water (5 equiv.) and continue to reflux for an additional 4 hours to facilitate hydrolysis and decarboxylation.
-
Cool the mixture to 0 °C and acidify to pH ~2 with concentrated HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid/oil by recrystallization or column chromatography to yield this compound.
Protocol 2: Stereoselective Reduction of the C4-Carbonyl
The selective reduction of the C4-ketone is a pivotal step to install the necessary hydroxyl group with the correct stereochemistry. The choice of reducing agent is critical for achieving high diastereoselectivity.
Rationale for Reagent Choice: Sodium borohydride (NaBH₄) is a mild reducing agent that often provides good selectivity for the less-hindered ketone. For higher selectivity, bulky reducing agents like L-Selectride® or K-Selectride® can be employed, where the hydride attacks from the less sterically encumbered face of the molecule.
-
Dissolve this compound (1 equiv.) in anhydrous methanol (0.1 M) and cool the solution to -78 °C under an inert atmosphere.
-
Add sodium borohydride (NaBH₄) (1.1 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 3 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (4x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting product, 5-ethyl-4-hydroxypiperidin-2-one, can be purified by column chromatography. The diastereomeric ratio (d.r.) should be determined by ¹H NMR analysis of the crude product.
Data Summary
The following table summarizes expected outcomes for the key synthetic steps. Yields and selectivities are based on analogous transformations reported in the literature.[7]
| Step | Transformation | Key Reagents | Solvent | Temp. (°C) | Typical Yield | Diastereomeric Ratio (d.r.) |
| 1B | Dieckmann Cyclization | NaOMe | Methanol | Reflux | 65-75% | N/A |
| 2 | C4-Carbonyl Reduction | NaBH₄ | Methanol | -78 | 80-90% | ~3:1 to 5:1 |
| 2 (alt) | C4-Carbonyl Reduction | L-Selectride® | THF | -78 | 85-95% | >10:1 |
Conclusion
This compound is a highly valuable and versatile chiral building block in synthetic organic chemistry. Its efficient preparation via robust methods like the Dieckmann cyclization provides access to a scaffold rich in chemical functionality. As demonstrated, the dione can be strategically manipulated through stereoselective reductions and other transformations to serve as a key intermediate in the total synthesis of complex piperidine alkaloids. The protocols and strategic insights provided herein are intended to empower researchers in drug discovery and natural product synthesis to leverage this powerful synthetic tool.
References
- Kuznetsov, V. V., & Tikhov, M. Y. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. [Source: Royal Society of Chemistry Publishing, URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01511a]
- BenchChem. (2025). Comparing different synthesis routes for 5,5-dimethylpiperidine-2,4-dione. [Source: BenchChem, URL: https://www.benchchem.com/product/bchm314187/synthesis]
- Wang, Z., et al. (2025). Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. Journal of the American Chemical Society. [Source: American Chemical Society, URL: https://pubs.acs.org/doi/10.1021/jacs.5c00568]
- Michael, J. P., & de Koning, C. B. (2005). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE. [Source: CORE, URL: https://core.ac.uk/display/83840748]
- Krasavin, M. (2022). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. MDPI. [Source: MDPI, URL: https://www.mdpi.com/1420-3049/27/19/6638]
- Krasavin, M. (2022). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.net/publication/363990815_Preparation_of_N-_and_C-Functionally-Substituted_Glutarimides_A_Review]
- Various Authors. (2022). Enantioselective synthetic approaches to glutarimides. ResearchGate. [Source: ResearchGate, URL: https://www.
- ChemicalBook. (2024). Glutarimide: Synthesis and derivatives. [Source: ChemicalBook, URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5303493.htm]
- Takahata, H. (2002). Application of chiral building blocks to the synthesis of drugs. Drugs of the Future. [Source: Clarivate, URL: https://journals.prous.com/journals/servlet/xmlxsl/pk_journals.xml_summary_pr?p_JournalId=2&p_RefId=149&p_IsPs=N]
- Singh, P. P., et al. (2017). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. Indian Journal of Chemistry, Section B. [Source: NISCAIR Online Periodicals Repository, URL: http://nopr.niscair.res.in/handle/123456789/41913]
- D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Source: National Center for Biotechnology Information, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538202/]
- Various Authors. (2021). Representative 2‐substituted piperidine containing natural products. ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.
- Takahata, H., et al. (1999). 2-Piperidone type of chiral building block for 3-piperidinol alkaloid synthesis. Journal of Organic Chemistry, 64(13), 4914-4919. [Source: ACS Publications, URL: https://doi.org/10.1021/jo990397t]
- Sigma-Aldrich. (1998). New Chiral Building Blocks. Sigma-Aldrich. [Source: Sigma-Aldrich, URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/409/251/chemfles-v-012-i-04-d.pdf]
- Bray, A. M. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Source: MDPI, URL: https://www.mdpi.com/1420-3049/9/5/405]
Sources
- 1. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A High-Yield, Green Protocol for the Synthesis of 5-Arylidene Derivatives via Knoevenagel Condensation
Abstract
This guide provides a comprehensive overview and a detailed experimental protocol for the Knoevenagel condensation, a cornerstone reaction in organic synthesis for carbon-carbon bond formation.[1][2] We focus on its application in the synthesis of 5-arylidene derivatives of barbituric acid, a class of compounds renowned for their significant and diverse biological activities, including anti-tumor, anti-cancer, and sedative properties.[3][4] Moving beyond traditional methods that often rely on hazardous solvents like pyridine, this note details a solvent-free, mechanochemical (grinding) protocol that aligns with the principles of green chemistry.[2][3][5] The featured protocol is robust, operationally simple, and provides excellent yields in short reaction times, making it an attractive and sustainable alternative for researchers in medicinal chemistry and drug development.
Foundational Principles: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition-elimination reaction between a carbonyl compound (an aldehyde or ketone) and a molecule with an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups).[6][7] This reaction is exceptionally valuable for creating α,β-unsaturated compounds, which are key intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[1][6][8]
The active methylene compound, in this case, barbituric acid, is sufficiently acidic (pKa ≈ 4) to be deprotonated by a weak base.[3][4] The resulting carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent elimination of a water molecule drives the reaction to completion, yielding the thermodynamically stable conjugated product.
Reaction Mechanism: A Stepwise View
The reaction proceeds through a well-established three-step mechanism, catalyzed by a base (in our protocol, sodium acetate).[9]
-
Deprotonation: The base abstracts an acidic proton from the active methylene group (C5) of barbituric acid, forming a resonance-stabilized enolate ion (carbanion).[9][10] The stability of this intermediate is crucial as it prevents the self-condensation of the aldehyde.[11]
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a tetrahedral alkoxide intermediate.[10]
-
Dehydration: The alkoxide intermediate is protonated (typically by abstracting a proton from the conjugate acid of the base or a protic solvent, if present), forming a β-hydroxy compound. This intermediate then undergoes a base-induced dehydration (elimination of water) to yield the final, highly conjugated 5-arylidene barbituric acid derivative.[7][10]
Application Protocol: Solvent-Free Synthesis of 5-Arylidene Barbituric Acid Derivatives
This protocol describes a green, solvent-free synthesis of 5-arylidene barbituric acid derivatives using mechanochemical grinding at room temperature.[3] This method is not only environmentally benign but also significantly reduces reaction time and simplifies product isolation compared to traditional solvent-based reflux methods.
Rationale for Method Selection
Expertise & Experience: The choice of a solvent-free grinding method is deliberate. Traditional protocols often require refluxing in organic solvents like ethanol or pyridine for several hours.[2] These methods pose environmental hazards and often involve more complex workup procedures. Mechanochemistry, by contrast, utilizes mechanical energy to initiate reactions, often leading to cleaner reaction profiles and higher yields. Sodium acetate is selected as an inexpensive, non-toxic, and efficient weak base catalyst perfectly suited for this transformation.[3]
Materials and Equipment
| Materials | Quantity (per reaction) | Supplier | Notes |
| Barbituric Acid | 1.0 mmol (128.1 mg) | Sigma-Aldrich | Ensure it is dry. |
| Substituted Aromatic Aldehyde | 1.0 mmol | Sigma-Aldrich | e.g., 4-Chlorobenzaldehyde (140.6 mg) |
| Sodium Acetate (Anhydrous) | 1.0 mmol (82.0 mg) | Fisher Scientific | Catalyst. |
| Ethanol (95%) | ~20 mL | VWR | For washing the final product. |
| Deionized Water | ~50 mL | In-house | For workup. |
| Equipment | |||
| Mortar and Pestle (Agate or Porcelain) | 1 set | For grinding reactants. | |
| Spatula | 1 | ||
| Analytical Balance | 1 | 4-decimal place accuracy. | |
| Hirsch or Büchner Funnel with Filter Flask | 1 set | For product filtration. | |
| Filter Paper (Whatman No. 1 or equivalent) | 1 piece | ||
| Drying Oven or Vacuum Desiccator | 1 | For drying the final product. |
Step-by-Step Experimental Protocol
-
Reactant Preparation: Accurately weigh barbituric acid (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and sodium acetate (1.0 mmol) and place them into a clean, dry mortar.
-
Mechanochemical Reaction: Using the pestle, grind the solid mixture at room temperature. The reaction progress can often be observed by a change in color and consistency of the reaction mixture. Grinding should be continued for the time specified in Table 1 (typically 5-15 minutes).
-
Reaction Workup: After the specified time, add approximately 20 mL of cold deionized water to the mortar and stir the slurry with the pestle or a spatula. This step precipitates the product and dissolves the catalyst and any unreacted starting materials.
-
Product Isolation: Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with a small amount of cold ethanol (~10-20 mL) to remove any residual impurities.
-
Drying: Carefully transfer the purified product to a pre-weighed watch glass and dry it in an oven at 60-80 °C or in a vacuum desiccator to a constant weight.
-
Characterization (Self-Validation): The identity and purity of the final product should be confirmed by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, FT-IR). The yield should be calculated based on the final weight of the dried product.
Data & Results: Scope of the Reaction
The described protocol is highly effective for a wide range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. The data below, adapted from literature reports, demonstrates the efficiency and versatility of this green chemistry approach.[3][4]
Table 1: Synthesis of Various 5-Arylidene Barbituric Acid Derivatives
| Entry | Aromatic Aldehyde (Ar-CHO) | Substituent Type | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Neutral | 10 | 92 |
| 2 | 4-Chlorobenzaldehyde | Electron-withdrawing | 5 | 95 |
| 3 | 4-Nitrobenzaldehyde | Strong e⁻-withdrawing | 5 | 96 |
| 4 | 4-Methoxybenzaldehyde | Electron-donating | 15 | 90 |
| 5 | 4-Hydroxybenzaldehyde | Strong e⁻-donating | 15 | 88 |
| 6 | 2-Chlorobenzaldehyde | Sterically hindered | 10 | 91 |
Trustworthiness: The high yields and short reaction times across a variety of substrates validate this protocol as a reliable and efficient system. The simple workup procedure consistently yields products of high purity, often without the need for further chromatographic purification.
Conclusion
The Knoevenagel condensation remains an indispensable tool for synthetic chemists. This application note demonstrates a modern, environmentally conscious protocol for the synthesis of 5-arylidene barbituric acid derivatives. By eliminating organic solvents and leveraging the efficiency of mechanochemistry, this method provides a rapid, high-yield, and sustainable pathway to access compounds of significant pharmacological interest.[12] This approach is ideally suited for both academic research laboratories and industrial settings focused on efficient and green drug discovery pipelines.
References
- A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (n.d.). Indian Journal of Chemistry.
- Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. (2014). Research Journal of Chemical Sciences.
- Rose bengal photocatalyzed Knoevenagel condensation of aldehydes and ketones in aqueous medium. (n.d.). Green Chemistry.
- Reaction Mechanism of Knoevenagel Reaction. (n.d.). Physics Wallah.
- Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2025, September 16). YouTube.
- A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water. (n.d.). Green Chemistry.
- Knoevenagel condensation mechanism and applications. (2023, February 24). Purechemistry.
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Organic & Biomolecular Chemistry.
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar.
- recent developments in knoevenagel condensation reaction: a review. (2025, August 7). Semantic Scholar.
- Knoevenagel Condensation Mechanism | Organic Chemistry. (2021, October 27). YouTube.
- Synthesis, Biological Evaluation and Principal Component Analysis of Arylidene Analogues of Barbituric Acid Obtained via Knoevenagel Condensation. (n.d.). SciELO.
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure.
- Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (n.d.). Taylor & Francis Online.
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (n.d.). Dalton Transactions.
- One-pot synthesis of arylidene barbituric acid derivatives using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni) nanoparticles as heterogeneous catalysts in Knoevenagel condensation reaction. (n.d.). Inorganic Chemistry Research.
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). ResearchGate.
- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). MDPI.
- Exploring the Pharmacological Potential of 5-Arylidene(chromenyl-methylene)-thiazolidinediones: Synthesis, Structure and Biological Activities. (n.d.). Hilaris Publisher.
- ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXE. (n.d.). JETIR.
- Knoevenagel reaction. (n.d.). SlideShare.
- Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. (n.d.). MDPI.
- Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. (n.d.). New Journal of Chemistry.
- Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. (n.d.). ResearchGate.
- Recent Approaches in the Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives Using Knoevenagel Condensation. (2023, February 1). Bentham Science.
- Convenient procedure for the synthesis of pyrano[2,3-d]pyrimidine derivatives using CuCl2.2H2O as a highly efficient Lewis acid catalyst. (2018). Organic Chemistry Research.
- ChemInform Abstract: Synthesis of 5-Arylidene-2,4-thiazolidinediones by Knoevenagel Condensation Catalyzed by Baker′s Yeast. (2025, August 7). ResearchGate.
- Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. (2019, August 1). Progress in Chemical and Biochemical Research.
- Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. (n.d.). Synthetic Communications.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tsijournals.com [tsijournals.com]
- 4. isca.me [isca.me]
- 5. pure.tue.nl [pure.tue.nl]
- 6. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Knoevenagel reaction | PPTX [slideshare.net]
- 8. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]
- 9. purechemistry.org [purechemistry.org]
- 10. youtube.com [youtube.com]
- 11. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 12. hilarispublisher.com [hilarispublisher.com]
Troubleshooting & Optimization
Technical Support Center: Dieckmann Cyclization for Piperidinedione Synthesis
Welcome to the technical support center for the synthesis of piperidinediones via Dieckmann cyclization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and improve your yields.
Introduction to the Dieckmann Cyclization
The Dieckmann cyclization, or Dieckmann condensation, is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2][3] This reaction is particularly effective for creating stable five- and six-membered rings, making it a cornerstone in the synthesis of carbocyclic and heterocyclic compounds, including the pharmaceutically relevant piperidinedione scaffold.[4][5][6][7] The reaction is base-catalyzed and proceeds through the formation of an enolate that attacks the second ester group within the same molecule.[8][9][10] A full equivalent of a strong base is necessary because the final deprotonation of the acidic β-keto ester drives the reaction to completion.[2][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter during the Dieckmann cyclization for piperidinedione synthesis.
Problem 1: Low or No Yield of the Desired Piperidinedione
Symptoms:
-
Complex mixture of products observed by TLC or LC-MS.
-
Recovery of unreacted starting material.
-
Formation of a viscous oil or intractable solid instead of the expected product.[11]
Potential Causes & Solutions:
-
Insufficient Base Strength or Stoichiometry: The Dieckmann condensation requires at least one full equivalent of a strong base to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[2][8]
-
Inappropriate Base Selection: The choice of base is critical. While sodium ethoxide is a classic choice, other bases may offer advantages depending on the substrate and desired reaction conditions.[12][13]
-
Solution: For substrates sensitive to nucleophilic attack, consider sterically hindered bases like potassium tert-butoxide or non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).[14] If using an alkoxide base, match it to the ester group of your substrate (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[6]
-
-
Suboptimal Reaction Temperature: Temperature can significantly influence the reaction rate and the prevalence of side reactions.
-
Solution: While some Dieckmann cyclizations proceed at room temperature or with gentle heating, others benefit from lower temperatures, especially when using highly reactive bases like LDA, to minimize side reactions.[14] If you are experiencing decomposition or side product formation, try running the reaction at a lower temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary.
-
-
Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular cyclization, leading to oligomers and polymers.[11]
-
Solution: Running the reaction under more dilute conditions can favor the intramolecular pathway.[11] This is a common strategy for promoting cyclization in general.
-
-
Workup Issues: The acidic workup is a critical step to neutralize the enolate and obtain the final β-keto ester.[2] Improper workup can lead to product degradation or loss.
-
Solution: Add the acid slowly and at a low temperature to control the quench. Ensure the final pH is appropriate for your target compound's stability. If your product is prone to hydrolysis and decarboxylation, a milder acidic workup may be required.
-
Problem 2: Formation of an Unexpected Regioisomer
Symptoms:
-
Isolation of a piperidinedione with a different substitution pattern than expected from an unsymmetrical starting diester.
Potential Causes & Solutions:
-
Multiple Acidic α-Protons: In an unsymmetrical diester, there can be two different sets of α-protons with differing acidities. The base will preferentially abstract the more acidic proton, leading to the formation of a specific regioisomer.[6]
-
Solution: To control regioselectivity, you can modify the substrate to have only one set of enolizable protons. Alternatively, the choice of base and reaction conditions can sometimes influence which enolate is formed.[6] For instance, kinetically controlled conditions (strong, hindered base at low temperature, e.g., LDA at -78 °C) favor the formation of the less substituted (thermodynamically less stable) enolate. Thermodynamically controlled conditions (weaker base, higher temperature) favor the more substituted (thermodynamically more stable) enolate.
-
Problem 3: Difficulty with Product Isolation and Purification
Symptoms:
-
The product "oils out" and is difficult to crystallize.[11]
-
The crude product is a complex mixture that is challenging to separate by chromatography.
Potential Causes & Solutions:
-
Impure Reaction Mixture: The presence of oligomers or other side products can inhibit crystallization.[11]
-
Solution: Re-evaluate your reaction conditions to minimize side reactions (see Problem 1). A more thorough aqueous workup to remove salts and polar impurities might be beneficial.
-
-
Residual Solvent: The alcohol generated during the reaction (if using an alkoxide base) can sometimes prevent crystallization.[11]
-
Solution: Ensure all volatile solvents are thoroughly removed under reduced pressure. An aqueous workup can also help remove residual alcohol.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the Dieckmann cyclization of a piperidine-based diester?
A1: There is no single "best" base, as the optimal choice depends on your specific substrate and reaction conditions. Here's a comparative overview:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is very effective. It is often used in aprotic solvents like THF or toluene.[15]
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): These are classic, cost-effective choices.[16][17] To avoid transesterification, the alkoxide should match the ester of your starting material.
-
Potassium tert-Butoxide (KOtBu): A strong, sterically hindered base that can be advantageous for substrates with sensitive functional groups.[13]
-
Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic, and sterically hindered base. It is typically used at low temperatures (-78 °C) for kinetically controlled enolate formation.[14]
| Base | Solvent | Temperature | Key Advantages |
| NaH | THF, Toluene | RT to Reflux | Strong, non-nucleophilic |
| NaOEt/NaOMe | EtOH/MeOH | RT to Reflux | Cost-effective, standard conditions |
| KOtBu | tBuOH, THF | RT | Strong, sterically hindered |
| LDA | THF | -78 °C to 0 °C | Kinetically controlled enolization |
Q2: Which solvent is most appropriate for this reaction?
A2: The choice of solvent is often linked to the base being used.
-
Alcohols (Ethanol, Methanol): Used with their corresponding sodium alkoxide bases.
-
Aprotic Solvents (THF, Toluene, Benzene): These are commonly used with bases like NaH and LDA.[11][14][15] Polar aprotic solvents like THF can help stabilize the enolate, while non-polar solvents like toluene may reduce certain side reactions.[14]
Q3: My starting material is an N-Boc protected amino diester. Will the Boc group survive the reaction conditions?
A3: The N-Boc protecting group is generally stable to the basic conditions of the Dieckmann cyclization. However, it is sensitive to the acidic workup conditions. If you need to retain the Boc group, a careful, mild acidic quench is necessary, avoiding strong acids or prolonged exposure.
Q4: Can I perform a subsequent decarboxylation in the same pot?
A4: Yes, a one-pot hydrolysis and decarboxylation following the Dieckmann cyclization is a common and efficient strategy to obtain the corresponding piperidinone.[16] After the cyclization is complete, the resulting β-keto ester can be saponified (hydrolyzed) with base, and then acidified and heated to induce decarboxylation.
Experimental Workflow & Diagrams
General Protocol for Dieckmann Cyclization
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the diester in an appropriate anhydrous solvent to a stirred suspension of the base (e.g., NaH) in the same solvent.
-
Reaction: Stir the mixture at the desired temperature (ranging from -78 °C to reflux, depending on the base and substrate) and monitor the reaction progress by TLC or LC-MS.
-
Quench: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a dilute acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride until the mixture is neutral or slightly acidic.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization to obtain the desired piperidinedione.
Reaction Mechanism
The mechanism involves five key steps: enolate formation, nucleophilic attack, removal of the leaving group, deprotonation, and protonation.[8][10]
Caption: Key steps of the Dieckmann cyclization mechanism.
Troubleshooting Flowchart
Caption: A workflow for troubleshooting low-yield reactions.
References
- Dieckmann condens
- Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps
- Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes | Fiveable
- 6.
- Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cycliz
- Reaction and Mechanism of Dieckmann reaction - Physics Wallah
- Dieckmann Condens
- 23.
- 23.
- Dieckmann Condens
- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis
- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis
- Dieckmann condens
- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - UCL Discovery (duplic
- Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations - ResearchG
- 23.
- 23.
- Dieckmann Reaction - Cambridge University Press
- Dieckmann Condens
- Dieckmann Condens
- A Dieckmann cyclization route to piperazine-2,5-diones - PubMed
- Recent advances in the application of ring-closing metathesis for the synthesis of unsatur
- Experimental Help for Dieckmann Condens
- A Dieckmann Cyclization Route to Piperazine-2,5-diones | Request PDF - ResearchG
- Dieckmann Condens
- The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines - UCL Discovery
- A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones - Benchchem
- Synthesis Problems with Claisen & Diekmann Condens
- The Dieckmann Condens
- 23.
- Excersise 22.
- Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid c
- 23.
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. grokipedia.com [grokipedia.com]
- 7. organicreactions.org [organicreactions.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 13. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Dieckmann Condensation [organic-chemistry.org]
Technical Support Center: 5-Ethylpiperidine-2,4-dione Synthesis
Introduction
Welcome to the technical support center for the synthesis of 5-Ethylpiperidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on identifying and mitigating the formation of unwanted side products. The piperidine-2,4-dione scaffold is a valuable building block in medicinal chemistry, and achieving high purity of the target molecule is critical for downstream applications.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
The primary synthetic route to 5-substituted piperidine-2,4-diones, including the 5-ethyl derivative, often involves an intramolecular Dieckmann condensation of an appropriate amido diester.[1][4] This reaction, while powerful for forming the six-membered ring, is sensitive to reaction conditions and can lead to several side products.[5][6][7] Understanding the mechanisms behind the formation of these impurities is the first step toward optimizing the reaction for higher yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Q: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the Dieckmann condensation route to this compound can stem from several factors. The primary culprits are often incomplete reaction, competing side reactions, or issues with the subsequent hydrolysis and decarboxylation steps.
Causality and Recommended Actions:
-
Incomplete Cyclization: The Dieckmann condensation is a reversible equilibrium-driven reaction.[7] To drive the reaction towards the cyclized β-keto ester intermediate, a strong, non-nucleophilic base is crucial.
-
Intermolecular Condensation: If the concentration of the amido diester starting material is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to oligomeric or polymeric byproducts.[8]
-
Solution: Employ high-dilution conditions for the cyclization step. This can be achieved by slowly adding the diester to a solution of the base in the reaction solvent.
-
-
Hydrolysis of Starting Material or Product: The presence of water can lead to the hydrolysis of the ester functionalities in the starting material or the β-keto ester intermediate, preventing cyclization or leading to ring-opened byproducts.
-
Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Inefficient Decarboxylation: The final step often involves the hydrolysis and decarboxylation of the β-keto ester intermediate. Incomplete decarboxylation will result in the presence of the carboxylic acid intermediate and a lower yield of the final dione.
-
Solution: Ensure sufficient heating and acidic conditions during the decarboxylation step. Monitoring the reaction by TLC or HPLC for the disappearance of the intermediate is recommended.
-
Issue 2: Presence of a Major Side Product with a Higher Molecular Weight
Q: I've isolated a significant side product with a molecular weight corresponding to a dimer of my starting material. What is this, and how can I prevent its formation?
A: This is a classic indicator of an intermolecular Claisen condensation reaction occurring as a side reaction to the desired intramolecular Dieckmann condensation.[8]
Mechanism of Formation and Prevention:
The enolate formed from one molecule of the amido diester starting material can act as a nucleophile and attack the ester carbonyl of a second molecule, leading to the formation of a dimeric species. This is particularly prevalent at higher concentrations.
-
Primary Solution: As mentioned previously, the most effective way to minimize intermolecular reactions is to use high-dilution conditions. This favors the intramolecular pathway by reducing the probability of two reactant molecules encountering each other.
-
Base Selection: The choice of base can also influence the outcome. A sterically hindered base, such as potassium tert-butoxide, may favor the intramolecular reaction to a greater extent than a smaller base like sodium ethoxide.[5]
Issue 3: Difficulty in Purifying the Final Product
Q: My crude product is an oil or a sticky solid that is difficult to crystallize. What purification strategies can I employ?
A: Purification of piperidine-2,4-diones can be challenging due to their polarity and potential for tautomerization. If direct crystallization is failing, a multi-step purification approach is often necessary.[9]
Recommended Purification Protocol:
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.[10][11]
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude mixture.
-
-
Solvent Screening for Recrystallization: Once a purer fraction is obtained from chromatography, recrystallization can be attempted to obtain a crystalline solid.
-
Solvent Systems to Try:
-
Ethyl acetate/Hexanes
-
Methanol/Ethyl acetate[9]
-
Ethanol/Water
-
Toluene
-
-
Table 1: Troubleshooting Summary
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low overall yield | Incomplete Dieckmann cyclization | Use fresh, strong, non-nucleophilic base under anhydrous conditions.[5] |
| Intermolecular condensation | Employ high-dilution conditions for the cyclization step.[8] | |
| Hydrolysis of esters | Use anhydrous solvents and an inert atmosphere.[4] | |
| Incomplete decarboxylation | Ensure adequate heating and acidic conditions; monitor by TLC/HPLC. | |
| Major high MW side product | Intermolecular Claisen condensation | Utilize high-dilution conditions and consider a sterically hindered base.[5][8] |
| Oily or sticky crude product | Presence of multiple impurities | Purify by column chromatography before attempting recrystallization.[10] |
| Difficulty with crystallization | Inappropriate solvent system | Screen a variety of solvent systems for recrystallization.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Dieckmann condensation in the context of this compound synthesis?
A1: The Dieckmann condensation is an intramolecular version of the Claisen condensation.[6][7] The mechanism involves the following key steps:
-
Enolate Formation: A strong base removes an alpha-proton from one of the ester groups of the amido diester precursor to form an enolate.
-
Intramolecular Nucleophilic Attack: The enolate then attacks the carbonyl carbon of the other ester group within the same molecule.
-
Cyclization and Elimination: This nucleophilic attack forms a cyclic tetrahedral intermediate, which then collapses, eliminating an alkoxide (e.g., methoxide or ethoxide) to form a cyclic β-keto ester.
-
Deprotonation: The resulting β-keto ester is acidic and is deprotonated by the alkoxide generated in the previous step. This deprotonation is often the driving force for the reaction.
-
Protonation: An acidic workup protonates the enolate to give the neutral cyclic β-keto ester.
-
Hydrolysis and Decarboxylation: The β-keto ester is then typically hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield the final this compound.
Q2: Can I use a different base for the Dieckmann condensation?
A2: Yes, while sodium methoxide or ethoxide are commonly used, other bases can be employed and may offer advantages.[5] Sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) can be effective and may reduce the likelihood of competing nucleophilic attack on the ester groups.[5] The choice of base should be compatible with the solvent system and the specific substrate.
Q3: My NMR spectrum shows a mixture of tautomers. Is this normal?
A3: Yes, the presence of keto-enol tautomerism is common for piperidine-2,4-diones. The dione can exist in equilibrium with its enol form. The ratio of these tautomers can be influenced by the solvent, temperature, and pH. This is an inherent characteristic of the molecule and not necessarily an impurity.
Q4: What analytical techniques are best for monitoring the reaction and assessing purity?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can be used to detect and quantify side products.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying the structures of any isolated impurities.[12]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to help identify unknown side products.[12]
Visualizing the Synthesis and Troubleshooting
Diagram 1: Synthetic Pathway for this compound via Dieckmann Condensation
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. 5-ETHYL-2,4-PIPERIDINEDIONE synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in N-acyl-β-amino diester condensation
Welcome to the Technical Support Center for N-Acyl-β-Amino Diester Condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled this resource to provide not only solutions to common problems but also a deeper understanding of the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you may encounter during the synthesis of N-acyl-β-amino diesters.
Q1: My reaction yield is consistently low or I'm getting no product at all. Where should I start troubleshooting?
Low or no yield is a common frustration, but a systematic approach can quickly identify the culprit. The most frequent sources of failure fall into three categories: reagent quality, reaction conditions, and underlying side reactions.
Initial Diagnostic Workflow:
Caption: Potential Dieckmann-like condensation of a β-amino diester.
How to Mitigate Dieckmann Condensation:
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of alkoxides (e.g., sodium ethoxide). [1]These bases are less likely to promote enolate formation.
-
Temperature Control: Run the reaction at room temperature or below. Avoid prolonged heating.
-
Order of Addition: Add the base slowly to the reaction mixture containing both the N-acyl amino acid and the β-amino diester, rather than pre-mixing the β-amino diester with the base.
Q4: I've isolated a product with the correct mass, but the yield is still low after purification. What could be happening?
Product instability during workup and purification is a possibility. N-acyl-β-amino diesters can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions.
Product Stability Considerations:
-
Hydrolysis: The ester groups of the diester and the newly formed amide bond can be labile. Avoid prolonged exposure to strong acids or bases during the aqueous workup. [2]Some studies have shown that N-acyl amino acid amides can be surprisingly unstable to hydrolysis under mildly acidic conditions, such as trifluoroacetic acid/water mixtures at room temperature. [2]* Purification Strategy: Standard silica gel flash chromatography can be challenging for polar N-acyl-β-amino diesters. The acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds.
Purification Protocol: Flash Chromatography for Polar Compounds
If your product is highly polar and difficult to purify, consider the following:
-
Deactivate Silica Gel: Pre-treat the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (1-2%), to neutralize acidic sites.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of your product from impurities.
-
Consider Reversed-Phase or HILIC: For very polar compounds, reversed-phase flash chromatography (using a C18-bonded silica stationary phase and a polar mobile phase like water/acetonitrile) or Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better separation. [3][4][5]
Q5: How can I effectively monitor the progress of my reaction to optimize conditions?
Real-time reaction monitoring is crucial for determining the optimal reaction time and identifying the formation of byproducts.
Recommended Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the consumption of starting materials and the formation of the product. Co-spotting the reaction mixture with your starting materials is essential.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of reactants, products, and any byproducts. This is particularly useful for identifying unexpected side reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring the reaction in real-time or by analyzing aliquots. [6][7][8]Look for the appearance of new amide N-H signals and the disappearance of the starting amine N-H signals.
Experimental Protocol: Reaction Monitoring by ¹H NMR
-
Take a small aliquot (0.1-0.5 mL) from the reaction mixture at different time points (e.g., 1h, 3h, 6h, 24h).
-
Quench the reaction in the aliquot by adding a small amount of water or dilute acid.
-
Extract the organic components with a suitable deuterated solvent (e.g., CDCl₃).
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄) and filter it into an NMR tube.
-
Acquire a ¹H NMR spectrum and compare the integration of key signals corresponding to the starting materials and the product.
References
- Dieckmann, W. (1894). Zur Kenntnis der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]
- BenchChem Technical Support. (2025). Impact of steric hindrance from the valine side chain in coupling. BenchChem.
- Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]
- Davis, B. R., & Garrett, P. J. (1991). The Dieckmann and Related Reactions. In Comprehensive Organic Synthesis (Vol. 2, pp. 806-829). Pergamon. [Link]
- AAPPTec. (n.d.). Coupling Reagents. [Link]
- Goldschmidt Gőz, V., Nagy, A., Farkas, V., Keszei, E., & Perczel, A. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31484-31492. [Link]
- Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]
- Beijing Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Biotage. (2023).
- BenchChem. (2025).
- Karlström, A. E., & Undén, A. (1996). A New Protecting Group For Aspartic Acid That Minimizes Piperidine-Catalyzed Aspartimide Formation In Fmoc Solid Phase Peptide Synthesis. Tetrahedron Letters, 37(24), 4243-4246.
- Request PDF. (n.d.).
- IJRASET. (n.d.).
- Toth, I., & Reid, R. C. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3101-3108. [Link]
- Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis. [Link]
- NIH. (n.d.).
- ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]
- Semantic Scholar. (2020).
- ResearchGate. (2025). Compact NMR spectroscopy for real-time monitoring of a biodiesel production. [Link]
- MDPI. (n.d.).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. labex.hu [labex.hu]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy [mdpi.com]
Technical Support Center: Optimizing Base Selection for Intramolecular Condensation Reactions
Welcome to the Technical Support Center for optimizing intramolecular condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection for successful cyclization. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments.
Troubleshooting Guide: From Low Yield to No Reaction
Intramolecular condensation reactions, such as the Dieckmann[1][2][3][4] and Thorpe-Ziegler[5][6][7][8][9] condensations, are powerful tools for the synthesis of cyclic compounds. However, their success is critically dependent on the careful selection of the base. This section provides a systematic approach to troubleshooting common issues.
Scenario 1: Low to No Yield of the Desired Cyclic Product
A low or non-existent yield is one of the most common frustrations in the lab. Before questioning the fundamental viability of the reaction, let's diagnose the potential base-related culprits.
Initial Diagnostic Questions:
-
Is the base strong enough? The fundamental role of the base is to deprotonate the α-carbon, generating the reactive enolate.[10][11] If the base is not sufficiently strong, the enolate concentration will be too low for the reaction to proceed efficiently.[1]
-
Is the base compatible with the solvent? The choice of solvent can dramatically impact the reactivity of the base.[1][12] For instance, highly reactive bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) will be quenched by protic solvents such as ethanol.[1]
-
Has the base decomposed? Many strong bases are sensitive to moisture and air. Improper handling or storage can lead to decomposition and a loss of reactivity.[1]
Troubleshooting Workflow & Corrective Actions
dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Low/No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base_Strength [label="Is the base's conjugate acid pKa\n at least 2-3 units higher\n than the substrate's α-proton pKa?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Base_Strength [label="ACTION:\nSwitch to a stronger base.\n(e.g., NaH, KOtBu, LDA, LHMDS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solvent [label="Is the solvent aprotic and dry\n for reactive bases (e.g., NaH, LDA)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Solvent [label="ACTION:\nSwitch to an appropriate aprotic solvent\n (e.g., THF, Toluene) and ensure\n anhydrous conditions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Base_Integrity [label="Was the base handled under\n inert atmosphere (e.g., Argon, N2)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Fresh_Base [label="ACTION:\nUse a fresh batch of base and\n employ rigorous anhydrous techniques.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Base_Strength; Check_Base_Strength -> Increase_Base_Strength [label="No"]; Increase_Base_Strength -> Check_Solvent; Check_Base_Strength -> Check_Solvent [label="Yes"]; Check_Solvent -> Change_Solvent [label="No"]; Change_Solvent -> Check_Base_Integrity; Check_Solvent -> Check_Base_Integrity [label="Yes"]; Check_Base_Integrity -> Use_Fresh_Base [label="No"]; Use_Fresh_Base -> Success; Check_Base_Integrity -> Success [label="Yes"]; } } Caption: A decision-making workflow for troubleshooting low-yield intramolecular condensations.
Scenario 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate or peaks in your NMR spectrum indicates that side reactions are competing with your desired cyclization. The choice of base can be a major contributing factor.[1]
Common Side Reactions and Base-Related Solutions:
-
Intermolecular Condensation: If the intramolecular reaction is slow, molecules can react with each other, leading to polymers or dimers.[1]
-
Solution: Employing a stronger, sterically hindered base can accelerate the intramolecular cyclization. High-dilution conditions are also a classic strategy to favor intramolecular over intermolecular reactions.
-
-
Transesterification: This is a common issue in Dieckmann condensations when using an alkoxide base that doesn't match the alkyl group of the ester.[1] For example, using sodium methoxide with a diethyl ester can lead to a mixture of ethyl and methyl esters.
-
Solution: Use an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide for ethyl esters). Alternatively, switch to a non-nucleophilic base like sodium hydride (NaH), LDA, or lithium bis(trimethylsilyl)amide (LHMDS).[1]
-
-
Hydrolysis: If there is residual water in the reaction, the ester or nitrile functionalities can be hydrolyzed, especially under basic conditions.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use bases that also act as dehydrating agents, or handle them under strictly anhydrous conditions.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base strength for my substrate?
The key is to compare the pKa of the α-proton of your substrate with the pKa of the conjugate acid of the base. A general rule of thumb is that the pKa of the conjugate acid of the base should be at least 2-3 pKa units higher than that of the substrate to ensure efficient deprotonation.
| Substrate Type | Approximate α-Proton pKa | Recommended Base Class | Example Bases | Conjugate Acid pKa |
| Diester (Dieckmann) | ~25 | Strong Bases | Sodium Hydride (NaH) | ~35 (H₂)[13] |
| Potassium tert-butoxide (KOtBu) | ~17 (tert-butanol)[13] | |||
| Lithium diisopropylamide (LDA) | ~36 (diisopropylamine) | |||
| Dinitrile (Thorpe-Ziegler) | ~25 | Strong Bases | Sodium Hydride (NaH) | ~35 (H₂)[13] |
| Lithium hexamethyldisilazide (LHMDS) | ~26 (hexamethyldisilazane) | |||
| Diketone (Aldol) | ~19-20 | Moderately Strong to Strong Bases | Sodium Hydroxide (NaOH) | ~15.7 (H₂O)[13] |
| Sodium Ethoxide (NaOEt) | ~16 (Ethanol)[13] | |||
| LDA | ~36 (diisopropylamine) |
Note: pKa values are approximate and can vary with the solvent and molecular structure.
Q2: What is the role of steric hindrance in base selection?
Sterically hindered bases, such as LDA and LHMDS, are bulky and non-nucleophilic.[1] This has two main advantages:
-
Selectivity: They are less likely to act as nucleophiles and attack the carbonyl or nitrile groups, minimizing side reactions.[14]
-
Kinetic vs. Thermodynamic Control: In substrates with multiple acidic protons, a bulky base will preferentially deprotonate the less sterically hindered proton, leading to the kinetic enolate.[15] This can be a powerful tool for controlling regioselectivity in complex molecules.
Q3: When should I use an alkoxide base versus a non-nucleophilic base?
-
Alkoxide bases (e.g., NaOEt, KOtBu): These are often used in classical Dieckmann condensations.[2][3] They are effective and relatively inexpensive. However, the risk of transesterification must be considered.[1] They are typically used in the corresponding alcohol as a solvent.
-
Non-nucleophilic strong bases (e.g., NaH, LDA, LHMDS): These are generally preferred for more complex substrates or when side reactions are a concern.[1] They offer higher reactivity and cleaner reactions but require strictly anhydrous conditions and are often more expensive.
Q4: How does solvent choice impact the reaction?
The solvent plays a crucial role in solubilizing the reactants and modulating the reactivity of the base.[12][16][17]
-
Aprotic Polar Solvents (e.g., THF, DMF, DMSO): These are generally good choices for reactions involving strong, non-nucleophilic bases as they do not have acidic protons to quench the base.[5][12]
-
Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): These can also be used, particularly with bases like NaH.[12]
-
Protic Solvents (e.g., Ethanol, Methanol): These should only be used with corresponding alkoxide bases (e.g., ethanol with sodium ethoxide).[1] Using them with highly reactive bases like NaH or LDA will lead to immediate quenching of the base.
Q5: My reaction seems to be reversible. How can I drive it to completion?
In some cases, particularly for the Dieckmann condensation, the cyclization step is reversible.[3] The reaction is often driven forward by the deprotonation of the newly formed β-keto ester, which is more acidic than the starting material.[18] Using a full equivalent of a strong base ensures that this final deprotonation is irreversible, shifting the equilibrium towards the product.[18]
Experimental Protocols
Generalized Protocol for a Dieckmann Condensation using Sodium Hydride
This protocol provides a general workflow. Specific quantities and reaction times will need to be optimized for your particular substrate.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a stir bar and dry, aprotic solvent (e.g., THF, Toluene) to a flame-dried round-bottom flask.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, typically 1.1-1.5 equivalents) to the solvent.
-
Substrate Addition: Slowly add a solution of the diester (1.0 equivalent) in the same dry solvent to the stirred suspension of NaH.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution or a protic solvent like ethanol.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
dot digraph "Dieckmann_Protocol" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Setup [label="1. Setup:\nInert atmosphere, dry solvent"]; Base [label="2. Base Addition:\nAdd NaH to solvent"]; Substrate [label="3. Substrate Addition:\nSlowly add diester solution"]; React [label="4. Reaction:\nStir and monitor progress (TLC/LC-MS)"]; Quench [label="5. Quenching:\nCool and slowly add quenching agent"]; Workup [label="6. Workup:\nExtraction and separation"]; Purify [label="7. Purification:\nChromatography or recrystallization"];
// Edges Setup -> Base -> Substrate -> React -> Quench -> Workup -> Purify; } } Caption: A step-by-step experimental workflow for a typical Dieckmann condensation.
By systematically considering the interplay between the substrate, base, and solvent, you can effectively troubleshoot and optimize your intramolecular condensation reactions, leading to higher yields and purer products.
References
- Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Chemistry Notes.
- SynArchive. (n.d.). Thorpe-Ziegler Reaction. SynArchive.
- Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry.
- ResearchGate. (2015, November 22). Which solvent is proper for condensation reaction?. ResearchGate.
- Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. Welcome Home Vets of NJ.
- Quora. (2022, March 30). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they?. Quora.
- Collection of Czechoslovak Chemical Communications. (n.d.). Steric Effects in Acid-Catalyzed Decomposition and Base-Catalyzed Cyclization of 1-(2-Alkoxycarbonylphenyl)-3-phenyltriazenes. Collection of Czechoslovak Chemical Communications.
- Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Chem-Station Int. Ed.
- ACS Publications. (n.d.). Steric Effects on the Base Strengths of Cyclic Amines. Journal of the American Chemical Society.
- University of Calgary. (n.d.). pKa Values of Common Bases.
- Wikipedia. (n.d.). Thorpe reaction. Wikipedia.
- PubMed. (2011). Optimizing the matching between the acid and the base of cooperative catalysis to inhibit dehydration in the aldol condensation. Journal of Colloid and Interface Science.
- L.S. College, Muzaffarpur. (2020, September 24). Thorpe reaction.
- TutorChase. (n.d.). What's the mechanism of a Dieckmann condensation?. TutorChase.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Chemistry LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts.
- Khan Academy. (n.d.). Intramolecular aldol condensation. Khan Academy.
- Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Organic Chemistry Tutor.
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.
- ResearchGate. (2017, March 15). (PDF) Steric effects in cyclization reactions. ResearchGate.
- Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Chemistry LibreTexts.
- MDPI. (n.d.). Nucleophilic Reactivity of Calcium Carbide: Its Catalytic Activation and Reaction with Acetone to Synthesize Non-Ionic Defoamers. MDPI.
- Organic Chemistry Tutor. (n.d.). Aldol Condensation Practice Questions. Organic Chemistry Tutor.
- YouTube. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick. Leah4sci.
- YouTube. (2025, February 13). Intramolecular Aldol Condensation. The Organic Chemistry Tutor.
- YouTube. (2025, February 9). Aldol Condensation Worked Practice Questions + TRICK!. The Organic Chemistry Tutor.
- Wikipedia. (n.d.). Steric effects. Wikipedia.
- Ashenhurst, J. (2010, September 29). How To Use a pKa Table. Master Organic Chemistry.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tutorchase.com [tutorchase.com]
- 12. researchgate.net [researchgate.net]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Steric effects - Wikipedia [en.wikipedia.org]
- 15. Khan Academy [khanacademy.org]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
How to ensure anhydrous conditions for piperidinedione synthesis
Welcome to the technical support center for piperidinedione synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with this important structural motif. The piperidine-2,6-dione core is a privileged scaffold found in numerous bioactive molecules, and its successful synthesis often hinges on the rigorous exclusion of water.[1][2] Many of the synthetic routes, particularly those involving strong bases or organometallic reagents, are highly sensitive to moisture.[3][4][5]
This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of maintaining anhydrous conditions throughout your synthetic workflow.
Troubleshooting Guide: When Anhydrous Reactions Fail
This section addresses common issues encountered during piperidinedione synthesis that are often attributable to the presence of moisture.
| Observed Problem | Probable Cause (Related to Moisture) | Recommended Solution & Explanation |
| Low or No Product Yield | Deactivation of Reagents/Catalysts: Many bases used in piperidinedione synthesis (e.g., potassium tert-butoxide, sodium hydride) or intermediates like enolates are potent bases that react preferentially and rapidly with water instead of your substrate.[6] This consumes the reagent and halts the desired reaction. | 1. Verify Solvent Anhydrous Quality: Do not assume a new bottle of "anhydrous" solvent is truly dry, especially if it has been opened before.[7] Consider drying the solvent yourself (see Protocol 1). For highly sensitive reactions, distillation from a suitable drying agent immediately before use is best practice.[5] 2. Handle Reagents Under Inert Atmosphere: Hygroscopic solids should be weighed and transferred quickly, ideally within a glovebox or under a positive pressure of inert gas (Nitrogen or Argon).[4] 3. Ensure Rigorous Glassware Preparation: Water adsorbs onto the surface of glass.[3] Follow strict oven-drying or flame-drying procedures (see Protocol 2). |
| Formation of Unwanted Byproducts (e.g., hydrolyzed starting materials) | Hydrolysis of Starting Materials or Intermediates: Moisture present in the reaction can lead to the hydrolysis of esters or other functional groups in your starting materials or reactive intermediates, leading to complex reaction mixtures and difficult purifications.[5] | 1. Check Reagent Purity: If you are using a starting material from a previous step, ensure it was thoroughly dried after the workup.[3] Drying agents like Na₂SO₄ or MgSO₄ are commonly used post-extraction.[6] 2. Implement Inert Atmosphere Techniques: Use a Schlenk line or a balloon filled with nitrogen or argon to maintain an inert atmosphere throughout the reaction, from reagent addition to quenching.[7][8][9] This prevents atmospheric moisture from entering the flask. |
| Inconsistent Reaction Times or Results | Variable Water Contamination: Inconsistent levels of moisture between different reaction setups will lead to variable results. The source could be inconsistently dried glassware, solvents, or slight variations in how reagents were handled. | 1. Standardize Your Anhydrous Protocol: Develop and strictly adhere to a standardized operating procedure for all moisture-sensitive reactions. This includes specifying the drying method and duration for glassware and solvents. 2. Use a Water Indicator: For some solvent systems (e.g., THF, ether), using sodium/benzophenone as a drying agent provides a visual indicator (a deep blue/purple color) of anhydrous conditions.[3][10] The disappearance of this color indicates the presence of moisture. |
| Reaction Fails to Initiate (e.g., no color change when expected) | Immediate Quenching by Trace Moisture: If the reaction is extremely sensitive, even minute amounts of water introduced with the reagents or from the flask's headspace can be enough to quench the initial reaction step before it can proceed. | 1. Pre-dry the "Inert" Gas: Commercial cylinders of nitrogen or argon can contain trace amounts of water. For ultra-sensitive reactions, pass the gas through a drying tube filled with a desiccant (e.g., Drierite or molecular sieves) before it enters the reaction manifold. 2. Consider a Glovebox: For the most demanding syntheses, performing the entire experiment inside a glovebox provides the most controlled and reliable anhydrous environment.[3][11] |
Frequently Asked Questions (FAQs)
Q1: My bottle of solvent is labeled "anhydrous." Isn't that sufficient?
While commercially available anhydrous solvents are of high quality, their water content can increase upon opening and exposure to the atmosphere.[7] For many sensitive reactions, especially those on a small scale, it is best practice to use a freshly opened bottle or to further dry the solvent yourself. The residual water content in a solvent can be the difference between a high-yielding reaction and a complete failure.
Q2: What is the most effective way to dry my glassware? Flame-drying or oven-drying?
Both methods are effective, but they have different advantages.
-
Oven-Drying: This is a convenient method. Glassware should be placed in an oven at >120 °C for at least 24 hours.[4] It's crucial to assemble the apparatus while it is still hot and flush it with an inert gas as it cools to prevent atmospheric moisture from re-adsorbing onto the surfaces.[4][9]
-
Flame-Drying: This method is faster and performed immediately before starting the reaction. The assembled apparatus is heated with a heat gun or a gentle Bunsen burner flame under a flow of inert gas until all visible moisture (fogging) is gone.[3][12] This requires more skill and care to avoid damaging the glassware. For most applications, proper oven-drying is sufficient and safer.
Q3: What are molecular sieves, and how do I use them effectively?
Molecular sieves are porous aluminosilicates that trap water molecules within their structure.[4] They are a very common and effective desiccant for drying solvents.
-
Activation: Before use, molecular sieves must be activated by heating them in an oven (e.g., at 300 °C under vacuum) to remove any pre-adsorbed water.
-
Usage: Add the activated, cooled sieves to your solvent and allow it to stand for at least 12-24 hours.[3][4] The solvent is then considered dry and can be carefully transferred (e.g., via cannula or a dry syringe) away from the sieves for use in your reaction.
Q4: How do I properly set up a reaction under an inert atmosphere without a glovebox?
A common and effective method involves using a Schlenk line or, more simply, a balloon filled with an inert gas like nitrogen or argon.[8][9]
Workflow for Setting up an Inert Atmosphere
Caption: Workflow for establishing an inert atmosphere.
Q5: Can I use a drying tube instead of a full inert atmosphere setup?
A drying tube filled with a desiccant like calcium chloride can prevent atmospheric moisture from entering the reaction through, for example, the top of a reflux condenser.[13] This is suitable for reactions that are only mildly sensitive to moisture. However, it does not protect the reaction from the air initially present in the flask. For highly sensitive syntheses, a full inert gas flush and positive pressure system is required.
Experimental Protocols
Protocol 1: Solvent Drying via Distillation from Sodium/Benzophenone (for Ethers like THF)
Objective: To obtain ultra-dry tetrahydrofuran (THF) suitable for highly moisture-sensitive reactions.
Materials:
-
Round-bottom flask
-
Distillation head, condenser, and receiving flask (all oven-dried)
-
Heating mantle
-
Sodium metal
-
Benzophenone
-
Inert gas setup (Nitrogen or Argon)
Procedure:
-
Set up the distillation apparatus and flame-dry it under a flow of inert gas. Allow to cool.
-
To the distillation flask containing pre-dried THF, add small pieces of sodium metal.
-
Add a small amount of benzophenone, which will act as a color indicator.[3]
-
Gently heat the mixture to reflux under a positive pressure of inert gas.
-
Initially, the solution may be colorless or yellow. Continue to reflux until a persistent deep blue or purple color develops.[3] This indicates that all water and oxygen have been scavenged and the solvent is anhydrous.
-
Distill the required amount of solvent directly into the reaction flask or a separate, dry storage flask under an inert atmosphere.
-
Safety Note: Always quench the distillation pot carefully after use according to established laboratory safety procedures for reactive metals.
Protocol 2: Preparing Glassware for Anhydrous Reactions
Objective: To remove adsorbed water from all glassware surfaces before use.
Procedure (Oven-Drying Method):
-
Disassemble all glassware, including removing stopcocks and rubber seals.
-
Wash and rinse the glassware thoroughly, with a final rinse of deionized water followed by acetone to facilitate drying.
-
Place all glassware in a laboratory oven set to a minimum of 125°C.[4]
-
Leave the glassware to dry for at least 24 hours.[4]
-
While wearing thick, heat-proof gloves, remove the hot glassware and assemble the apparatus.
-
Immediately fold a rubber septum over any open joints and clamp the apparatus.[9]
-
Insert an inert gas line and an outlet needle and allow the system to flush with inert gas as it cools to room temperature. This prevents moist lab air from being drawn back into the flask.[4][9]
Troubleshooting Logic for Failed Anhydrous Synthesis
Caption: A logical flow for troubleshooting failed reactions.
References
- Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
- Inert atmosphere reactions. (2022, October 30). Chemistry Online.
- Beck, T., & Arney, L. (2015, March 4). Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments.
- Solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource.
- Drying solvents. (2023, July 25). Sciencemadness Wiki.
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate.
- How to set up a reactor in an inert atmosphere (organic chemistry, experimental chemistry, synthesis, chemistry). (2021, July 29). Quora.
- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (n.d.). Google Patents.
- Inert Atmosphere. (2022, February 1). YouTube.
- 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts.
- Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2020). ChemistryOpen.
- Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities. (2025, August 5). ResearchGate.
- Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2020). ResearchGate.
- Piperidine synthesis. (n.d.). Organic Chemistry Portal.
- Anhydrous Conditions. (2021, May 17). Sciencemadness Discussion Board.
Sources
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drying solvents and Drying agents [delloyd.50megs.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
- 13. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of Crude 5-Ethylpiperidine-2,4-dione by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of crude 5-Ethylpiperidine-2,4-dione using column chromatography. Here, we address common challenges and frequently asked questions to streamline your purification workflow and enhance experimental success.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Question 1: My target compound, this compound, is eluting with impurities or showing poor separation on the column. What should I do?
Answer:
Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions. Here’s a step-by-step approach to improve the resolution between your target compound and impurities:
-
Optimize the Solvent System: The polarity of your mobile phase is a critical factor. For this compound, a good starting point is a mixture of hexane and ethyl acetate.[1] If you are observing co-elution, it is advisable to first perform a thorough thin-layer chromatography (TLC) analysis with various solvent ratios to identify a system that provides the best separation (a ∆Rf of at least 0.2 between the desired compound and any impurities is ideal).[2]
-
Actionable Advice: Prepare a series of TLC plates with varying ratios of hexane:ethyl acetate (e.g., 4:1, 3:1, 2:1, 1:1, 1:2). The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[3]
-
-
Consider a Gradient Elution: If a single solvent mixture (isocratic elution) fails to resolve all components, a gradient elution can be highly effective.[4][5] This technique involves gradually increasing the polarity of the mobile phase during the separation.
-
Actionable Advice: Start the elution with a less polar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increase the concentration of the more polar solvent (ethyl acetate).[6] This will allow for the elution of less polar impurities first, followed by your more polar target compound, and finally, any highly polar baseline impurities.
-
-
Check Column Packing and Dimensions: A poorly packed column with channels or cracks will lead to band broadening and poor separation. The dimensions of the column also play a role; a longer, narrower column generally provides better resolution.[7][8]
-
Actionable Advice: Ensure your silica gel is packed uniformly without any air bubbles. A slurry packing method is often preferred. For difficult separations, consider using a column with a higher length-to-diameter ratio.
-
Question 2: I'm observing significant peak tailing for this compound. What is the cause and how can I fix it?
Answer:
Peak tailing, where the peak has an asymmetrical shape with a "tail," is often observed with polar and nitrogen-containing compounds like piperidine derivatives. This is frequently caused by unwanted secondary interactions between the basic nitrogen of your compound and acidic silanol groups on the silica gel surface.
-
Deactivate the Silica Gel: The acidic nature of silica gel can be problematic for basic compounds.[9]
-
Actionable Advice: You can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (Et3N), to your mobile phase (typically 0.1-1%).[3] This will neutralize the acidic sites on the silica and minimize the strong interactions that cause tailing.
-
-
Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase.
-
Actionable Advice: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[7][10] Alternatively, reversed-phase chromatography on a C18 column could be explored, though this would require a significant change in your mobile phase (e.g., water/acetonitrile or water/methanol).[11][12]
-
-
Check for Column Overload: Injecting too much sample onto the column can also lead to peak tailing.
-
Actionable Advice: Try reducing the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight.
-
Question 3: My compound seems to be degrading on the silica gel column. How can I confirm this and what can I do to prevent it?
Answer:
The acidic surface of silica gel can sometimes catalyze the degradation of sensitive compounds. Piperidine-2,4-diones can be susceptible to hydrolysis or other degradation pathways under acidic conditions.
-
Confirming Instability:
-
Actionable Advice: Perform a simple stability test. Dissolve a small amount of your crude product in the mobile phase you intend to use for chromatography. Spot this solution on a TLC plate. In a separate vial, add a small amount of silica gel to the solution, stir for a few hours to mimic the time on the column, and then spot this mixture on the same TLC plate. If you observe new spots or a significant decrease in the intensity of your product spot in the silica-treated sample, your compound is likely degrading.
-
-
Preventing Degradation:
-
Actionable Advice:
-
Deactivate the Silica Gel: As mentioned for peak tailing, adding a small amount of triethylamine to the mobile phase can neutralize the acidic silica surface and prevent degradation.[3]
-
Use a Less Acidic Stationary Phase: Consider using neutral alumina as your stationary phase.[10]
-
Work Quickly: Minimize the time your compound is in contact with the silica gel by running the column as efficiently as possible.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: For normal-phase chromatography, silica gel (60 Å, 230-400 mesh) is the most common and generally effective stationary phase for piperidine-2,4-dione derivatives.[1][6] However, due to the basic nature of the piperidine nitrogen, deactivation with a small amount of triethylamine in the mobile phase may be necessary to prevent peak tailing.[3][9] If compound degradation is a concern, neutral alumina is a suitable alternative.[10]
Q2: How do I choose the right mobile phase for my column?
A2: The selection of the mobile phase should be guided by TLC analysis. For this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.[1][6] The optimal ratio of these solvents should be determined by running several TLC plates to achieve an Rf value of 0.2-0.4 for your target compound.[2][3] This Rf range generally translates to good elution behavior on a column.
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic and gradient elution depends on the complexity of your crude mixture.
-
Isocratic Elution: If your TLC analysis shows good separation between your product and impurities with a single solvent mixture, isocratic elution is simpler and more reproducible.[13]
-
Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a gradient elution will provide better separation and can reduce the overall run time.[4][14] You would start with a lower polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your target compound and then more polar impurities.
Q4: How much crude material can I load onto my column?
A4: The loading capacity depends on the difficulty of the separation. A general guideline for flash chromatography is to use a mass of silica gel that is 20 to 100 times the mass of the crude sample. For easier separations, you can load more material (e.g., 1:20 sample to silica ratio). For more challenging separations, a lower loading (e.g., 1:100) is recommended to achieve better resolution.
Q5: How can I visualize the spots of this compound on a TLC plate?
A5: Since this compound may not be strongly UV-active, you may need to use a chemical stain for visualization.
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for organic compounds. It will react with many functional groups and appear as yellow or brown spots on a purple background.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, and while the piperidine nitrogen is tertiary within the ring, impurities with primary or secondary amine groups may be present.[15]
-
Dragendorff's Reagent: This reagent is commonly used for the detection of alkaloids and other nitrogen-containing compounds, which would likely give a positive result with your compound.[15][16]
Experimental Protocol: Purification of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (flash grade, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for deactivation)
-
Glass chromatography column
-
Collection tubes
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Visualization reagent (e.g., KMnO4 stain)
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a hexane:ethyl acetate solvent system (start with a 2:1 ratio).
-
Visualize the plate under UV light (if applicable) and then with a chemical stain to determine the Rf values of your product and impurities.
-
Adjust the solvent system to achieve an Rf of ~0.3 for the target compound.
-
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane:ethyl acetate 4:1).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles. Gently tap the column to aid in packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
If using a gradient, start with the less polar solvent system and gradually increase the proportion of ethyl acetate.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds.[1][6] |
| Mobile Phase | Hexane:Ethyl Acetate | Provides a good polarity range for eluting piperidine-2,4-diones.[1][6] |
| Optimal TLC Rf | 0.2 - 0.4 | Correlates with good elution and separation on a column.[3] |
| Sample Loading | 1-5% of silica gel weight | Prevents column overload and ensures good resolution. |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures, gradient for complex mixtures with varying polarities.[4][13] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for column chromatography of this compound.
References
- Marson, C. M., et al. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography.
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- uHPLCs. (2025, January 11). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?.
- Columbia University. (n.d.). Column chromatography.
- University of Alberta. (n.d.). Column chromatography.
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?.
- Organic Syntheses. (n.d.). Procedure.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?. r/chemistry.
- Stewart, C. D., & White, N. G. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- ResearchGate. (n.d.). Figure 2. Comparison of solvent systems used on the TLC plates.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE.
- Li, J., et al. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC - NIH.
- Al-Ostoot, F. H., et al. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central.
- Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
- ResearchGate. (2025, August 6). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- Rao, S. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America.
- Concellón, C., et al. (2014, May 16). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. PubMed.
- eCampusOntario Pressbooks. (n.d.). 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds.
- Landge, A. K., et al. (2013, December 15). Impurities in Pharmaceuticals- A Review. SciSpace.
- ResearchGate. (2019, January 17). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?.
- EPFL. (n.d.). TLC Visualization Reagents.
Sources
- 1. 5-ETHYL-2,4-PIPERIDINEDIONE synthesis - chemicalbook [chemicalbook.com]
- 2. columbia.edu [columbia.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chromtech.com [chromtech.com]
- 9. reddit.com [reddit.com]
- 10. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. uhplcs.com [uhplcs.com]
- 14. researchgate.net [researchgate.net]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Substituted Piperidin-4-One Derivatives
Welcome to the technical support center for the purification of substituted piperidin-4-one derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic scaffold. The following content moves beyond simple protocols to provide in-depth, field-proven insights into the nuances of recrystallization, empowering you to troubleshoot effectively and optimize the purity of your compounds.
Quick Troubleshooting Guide
This table is designed for rapid diagnosis of the most common issues encountered during the recrystallization of piperidin-4-one derivatives.
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | 1. Compound's melting point is below the solvent's boiling point.[1][2] 2. Solution is supersaturated to an extreme degree.[3] 3. High concentration of impurities causing freezing-point depression.[1] | 1. Re-heat the mixture to redissolve the oil, add slightly more solvent, and allow for very slow cooling.[2] 2. Switch to a lower-boiling point solvent or use a mixed-solvent system. 3. Attempt to purify via another method (e.g., column chromatography) before recrystallization. |
| No Crystals Form | 1. Too much solvent was used, preventing the solution from reaching saturation upon cooling.[2][4] 2. The solution is supersaturated and requires nucleation to begin.[5] 3. The chosen solvent is too effective, keeping the compound soluble even when cold. | 1. Boil off a portion of the solvent to increase concentration and attempt to cool again.[2] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[5][6] 3. For a mixed-solvent system, add more of the "poor" solvent (antisolvent). For a single-solvent system, a different solvent must be selected. |
| Poor Crystal Yield | 1. Excessive solvent was used during dissolution.[5][7] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with an excessive amount of cold solvent, or the solvent was not sufficiently cold.[5][8] 4. The solution was not cooled to a low enough temperature.[9] | 1. Use the absolute minimum amount of near-boiling solvent for dissolution.[8] 2. Pre-heat the funnel and receiving flask; use a slight excess of solvent and boil it off after filtration.[9] 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[8] 4. After cooling to room temperature, place the flask in an ice-water bath to maximize crystal recovery.[10] |
| Colored Crystals | 1. Colored impurities are co-crystallizing with the product.[9] 2. The compound itself is colored, but impurities are causing a dull or incorrect hue. | 1. Redissolve the crystals in hot solvent, add a very small amount (1-2% by weight) of activated charcoal, boil for a few minutes, and perform hot filtration to remove the charcoal before cooling.[9][11] 2. Be cautious not to add too much charcoal, as it can adsorb your desired product and reduce yield.[7] |
| Amorphous Precipitate | 1. The solution cooled too rapidly ("shock cooling").[4] 2. The solvent is not a good choice for promoting an ordered crystal lattice. | 1. Re-heat to redissolve the solid and allow the solution to cool as slowly as possible. Insulate the flask to slow heat loss.[12] 2. Experiment with different solvents or solvent mixtures. Aromatic solvents or alcohols are often good starting points for piperidin-4-ones.[13] |
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for my specific substituted piperidin-4-one derivative?
A1: Solvent selection is the most critical step for a successful recrystallization.[12] The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[14][15]
The Causality: Recrystallization works by exploiting the differences in solubility of a compound at different temperatures. A steep solubility curve is ideal, allowing for high recovery upon cooling.[12][16]
Screening Protocol:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add ~0.5 mL of a candidate solvent to each tube at room temperature and observe solubility. Good candidates will show poor solubility.[14]
-
For solvents that did not dissolve the compound, heat the mixture to the solvent's boiling point. A suitable solvent will now fully dissolve the compound.[15]
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. The formation of a healthy amount of crystals indicates a promising solvent.
Field Insights for Piperidin-4-Ones:
-
Starting Points: Due to the polar nature of the ketone and the nitrogen atom, polar protic solvents are often effective. A review of the literature shows that ethanol is the most commonly reported solvent for recrystallizing piperidin-4-one derivatives.[13][17][18]
-
Other Options: Methanol, acetonitrile, and mixtures such as ethanol-ethyl acetate, benzene-petroleum ether, and dichloromethane/methanol have also been successfully used for various substituted piperidin-4-ones.[13]
-
The "Like Dissolves Like" Principle: Consider the substituents on your piperidinone ring. Highly nonpolar substituents (e.g., multiple large aryl groups) may require a less polar solvent system or a mixed-solvent approach.[5][8]
Q2: My compound "oiled out" instead of crystallizing. What exactly is happening and how do I prevent it?
A2: "Oiling out" is a liquid-liquid phase separation where the solute separates from the solvent as a molten liquid or oil, rather than a solid crystalline lattice.[3][19] This is highly undesirable because the oil is essentially an impure liquid form of your compound, which will trap impurities as it solidifies, negating the purification.[1][7]
The Causality: Oiling out typically occurs for two main reasons:
-
Low Melting Point: The melting point of your compound is lower than the boiling point of the recrystallization solvent. When the solution cools, it becomes saturated while the temperature is still above the compound's melting point, forcing it out as a liquid.[1][2]
-
High Supersaturation: The concentration of the solute is so high that the kinetic barrier to forming an ordered crystal lattice is overcome by the rapid separation of the solute from the solution.[3]
Prevention and Troubleshooting Strategies:
-
Reduce Cooling Rate: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or paper towels can help. This gives molecules time to orient themselves into a crystal lattice.[2]
-
Add More Solvent: The oil may have formed because the solution was too concentrated. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent (10-20% more), and attempt to cool slowly again.[2]
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" hot solvent, then slowly add a "poor" (but miscible) solvent at high temperature until the solution is faintly cloudy. Add a few more drops of the "good" solvent to clarify and then cool slowly. This lowers the overall "solvating power" at a lower temperature, which can avoid the oiling out region.[14][20]
Q3: What is the purpose of "hot filtration" and when is it necessary?
A3: Hot filtration is a gravity filtration step performed on the hot, saturated solution before it is allowed to cool.[9] Its purpose is to remove insoluble impurities, such as dust, catalysts, or by-products that do not dissolve in the hot solvent.[8] It is also used to remove decolorizing charcoal.[9]
The Causality: If these insoluble impurities are not removed, they can become trapped within the crystals as they form, compromising the purity of the final product. They can also sometimes act as unwanted nucleation sites, causing premature and rapid crystallization.[4]
Key Considerations:
-
Speed is Critical: The filtration must be done quickly to prevent the solution from cooling and the desired compound from crystallizing prematurely in the filter paper or funnel stem.[4]
-
Preventing Premature Crystallization: Use a stemless or short-stemmed funnel and pre-heat the funnel and the receiving Erlenmeyer flask with hot solvent vapor before filtering. Using a slight excess of hot solvent (which can be boiled off later) also helps keep the compound in solution during this step.[9]
Experimental Workflow & Protocols
Diagram: Decision-Making Workflow for Solvent Selection
The following diagram illustrates the logical steps involved in selecting an appropriate solvent system for the recrystallization of a substituted piperidin-4-one derivative.
Caption: A flowchart for selecting a recrystallization solvent.
General Protocol: Single-Solvent Recrystallization
This protocol provides a detailed methodology for purifying a hypothetical substituted piperidin-4-one derivative using a single pre-determined solvent (e.g., ethanol).
Materials:
-
Crude piperidin-4-one derivative
-
Selected recrystallization solvent (e.g., reagent-grade ethanol)
-
Two Erlenmeyer flasks
-
Hot plate
-
Stemless or short-stemmed funnel and filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source (for crystal collection)
-
Glass stirring rod
-
Watch glass
Methodology:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small portion of the solvent, just enough to create a slurry.
-
Heat the mixture to a gentle boil on a hot plate.
-
Add more solvent dropwise from a separate heated flask until the solid just dissolves. Do not add a large excess.[5]
-
Scientist's Note: Using the minimum amount of boiling solvent is crucial for maximizing yield.[8] Adding too much will keep the product in solution even after cooling.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities remain or if decolorizing charcoal was used, perform a hot gravity filtration.
-
Place a fluted filter paper in a stemless funnel and place it on top of a pre-heated receiving Erlenmeyer flask.
-
Pour the hot solution through the filter paper quickly.
-
Scientist's Note: This step is a primary source of yield loss if done improperly. Work efficiently to prevent the product from crystallizing on the filter paper.[4]
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass (to prevent solvent evaporation and contamination) and set it on an insulated surface (like a cork ring or folded paper towel).
-
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.
-
Scientist's Note: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities.[7][12]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid.[9]
-
-
Collection and Washing:
-
Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold recrystallization solvent to ensure a good seal.
-
Swirl the crystal-solvent mixture (mother liquor) and pour it into the center of the Büchner funnel with the vacuum applied.
-
Once the solvent has been pulled through, wash the crystals with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor containing soluble impurities.[6]
-
Scientist's Note: Using room temperature or warm solvent for washing will redissolve a significant portion of your purified product.[5]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and help dry them.
-
Transfer the filter cake to a watch glass, break up the crystals, and allow them to air-dry completely. For higher boiling point solvents, drying in a vacuum oven may be necessary.
-
Once dry, determine the weight of the purified crystals to calculate the percent recovery and measure the melting point to assess purity.
-
References
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 3rd Edition. Wiley, 1956.
- Solvent Choice. University of York Chemistry Teaching Labs. [Link]
- Finding the best solvent for recrystallisation student sheet.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- Oiling Out in Crystalliz
- 2.
- Recrystallization (help meeeeee). Reddit r/chemistry. [Link]
- Lab Procedure: Recrystalliz
- Recrystallization. University of California, Los Angeles. [Link]
- Experiment : Recrystallization – Part I: Solvent Selection. University of Missouri–St. Louis. [Link]
- Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
- Ramalingam, A. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, 4(4), 2021, pp. 192-199. [Link]
- Recrystallization - Single Solvent. University of Toronto Scarborough. [Link]
- Zhang, Y., et al. "Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, 22(9), 2018, pp. 1199-1206. [Link]
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
- 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Recrystalliz
- Recrystallization.
- Choi, H. Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
- Acevedo, D., et al. "Impurity incorporation in solution crystallization: diagnosis, prevention, and control." CrystEngComm, 24, 2022, pp. 1573-1590. [Link]
- Recrystallization. University of Wisconsin-Madison. [Link]
- Jeyaraman, R., & Ravindran, T. "Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones." Indian Journal of Chemistry - Section B, 32B, 1993, pp. 806-808. [Link]
- Recrystalliz
- Ramalingam, A.
- Recrystalliz
- Purification by Recrystallization. CUNY Queensborough Community College. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. edu.rsc.org [edu.rsc.org]
- 13. chemrevlett.com [chemrevlett.com]
- 14. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemrevlett.com [chemrevlett.com]
- 18. asianpubs.org [asianpubs.org]
- 19. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 20. Home Page [chem.ualberta.ca]
Technical Support Center: LC-MS Analysis for Impurity Identification in Synthetic Piperidinediones
Welcome to the technical support center for the analysis of synthetic piperidinediones. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify impurities. The structural integrity and purity of piperidinedione-based Active Pharmaceutical Ingredients (APIs) are critical for safety and efficacy. This resource provides in-depth, experience-driven answers to common challenges, detailed troubleshooting guides, and validated protocols to ensure robust and reliable analytical results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that scientists frequently encounter when setting up and running LC-MS methods for piperidinedione analysis.
Q1: What are the most common types of impurities I should expect in a synthetic piperidinedione sample?
A1: Impurities in synthetically produced piperidinedione APIs can be broadly categorized according to ICH Q3A guidelines.[1][2] You should anticipate:
-
Organic Impurities: These are the most common and structurally diverse.
-
Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthetic route.
-
By-products: Resulting from side reactions during synthesis.
-
Degradation Products: Formed during manufacturing, storage, or exposure to stress conditions like acid, base, light, or heat. Common degradation pathways for piperidinediones can include hydrolysis of the glutarimide ring.
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the synthesis.[2]
-
-
Inorganic Impurities: These typically originate from the manufacturing process and include reagents, catalysts, and filter aids.[3] They are often analyzed by techniques like ICP-MS.[4]
-
Residual Solvents: Solvents used during synthesis or purification that are not fully removed.[3]
Q2: What is the best initial LC-MS setup for analyzing piperidinedione impurities?
A2: A robust starting point for method development is a Reverse-Phase Liquid Chromatography (RPLC) system coupled with a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.
-
Chromatography: A C18 column is a versatile first choice.[5][6] However, since many impurities and the piperidinedione core can be polar, consider a column with alternative selectivity, such as a phenyl-hexyl or an embedded polar group (EPG) column, to improve retention of early-eluting compounds.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode is typically effective for piperidinediones as they contain basic nitrogen atoms that are readily protonated. An HRMS instrument is highly advantageous as it provides accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities.[7]
Q3: How do I identify an unknown peak in my chromatogram?
A3: Identifying an unknown impurity is a systematic process:
-
Determine Accurate Mass: Obtain the high-resolution mass-to-charge ratio (m/z) of the unknown peak from the MS data.
-
Propose Elemental Composition: Use the accurate mass to calculate possible elemental formulas. Modern software can generate a list of candidates based on logical chemical constraints (e.g., nitrogen rule, ring double bond equivalents).
-
Analyze Isotope Patterns: Compare the experimental isotopic pattern of the peak to the theoretical patterns of your proposed formulas to increase confidence.[7]
-
Perform MS/MS Fragmentation: Isolate the precursor ion of the unknown peak and fragment it. The resulting product ions provide structural information. By comparing the fragmentation pattern to that of your main API, you can often identify the core structure and deduce the modification (e.g., addition of a hydroxyl group, loss of a substituent).
-
Consider the Synthesis: Correlate the proposed structure with the synthetic pathway. Is it a plausible starting material, intermediate, or by-product? This context is invaluable for confirming the identity.
Q4: At what level do I need to report, identify, and qualify impurities?
A4: The thresholds for impurities are dictated by regulatory guidelines, primarily ICH Q3A(R2).[1][3] The action required depends on the maximum daily dose of the drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table based on ICH Q3A(R2) Guidelines.[3][8] |
-
Reporting Threshold: Above this level, the impurity must be reported in the regulatory submission.[3]
-
Identification Threshold: Above this level, the impurity's structure must be determined.[2][8]
-
Qualification Threshold: Above this level, the biological safety of the impurity must be established.[3][8]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a cause-and-remedy format.
Problem 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Explanation & Solution |
| Column Overload | The piperidinedione API is at a much higher concentration than the impurities, leading to broad or fronting peaks. Solution: Reduce the injection volume or dilute the sample. Ensure the sample concentration is within the linear dynamic range of the column.[9] |
| Secondary Interactions | Residual silanols on the silica backbone of the column can interact with the basic nitrogen atoms in the piperidinedione ring, causing peak tailing. Solution: Lower the mobile phase pH by adding a small amount of an acid like formic acid (0.1%) to protonate the analytes and silanols, minimizing unwanted interactions. Alternatively, use a column with advanced end-capping or a different stationary phase. |
| Sample Solvent Mismatch | Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion and splitting.[9][10] Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent. |
| Column Contamination or Degradation | Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.[11] Solution: Flush the column with a strong solvent wash sequence as recommended by the manufacturer.[10] If performance does not improve, the column may need to be replaced. |
Problem 2: Low MS Signal Intensity / Poor Sensitivity
| Potential Cause | Explanation & Solution |
| Ion Suppression | High concentrations of the API or non-volatile buffer salts (e.g., phosphate) in the mobile phase can compete with impurity ions in the ESI source, reducing their signal. Solution: Improve chromatographic separation so impurities elute away from the main API peak. Replace non-volatile buffers with volatile alternatives like ammonium formate or ammonium acetate. Consider sample cleanup techniques like solid-phase extraction (SPE).[12] |
| Suboptimal Ionization | The ESI source parameters (e.g., capillary voltage, gas flow, temperature) are not optimized for your specific impurities. Solution: Perform an infusion analysis of a representative standard (if available) or the API to optimize source settings. For piperidinediones, ensure the mobile phase pH promotes protonation (pH 2-5 for positive ESI).[13] |
| In-Source Fragmentation | The analyte ions are fragmenting within the ion source before they reach the mass analyzer, reducing the precursor ion signal. Solution: Reduce the source temperature or voltages (e.g., fragmentor or cone voltage). These parameters control the energy imparted to the ions as they enter the mass spectrometer.[13] |
Problem 3: Co-eluting Impurities (Including Isomers)
| Potential Cause | Explanation & Solution |
| Insufficient Chromatographic Resolution | The chosen LC method does not provide enough selectivity to separate structurally similar impurities or isomers. Solution: Method optimization is required. Try adjusting the gradient slope (make it shallower), change the organic modifier (e.g., from acetonitrile to methanol), or modify the mobile phase pH. If these fail, test a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano) to exploit different separation mechanisms. |
| Isomeric Impurities | Diastereomers or regioisomers have the same mass and often similar fragmentation patterns, making them difficult to distinguish by MS alone. Solution: High-efficiency chromatography is essential. Use a column with smaller particles (e.g., sub-2 µm) for higher resolution. In some cases, 2D-LC can be employed to achieve the necessary separation for confident identification.[14] |
Part 3: Experimental Protocols & Workflows
Protocol 1: General Purpose LC-HRMS Method for Impurity Profiling
This protocol provides a starting point for developing a method to screen for unknown impurities.
-
Sample Preparation:
-
Accurately weigh and dissolve the piperidinedione API in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.[6]
-
If an internal standard is used, add it at a known concentration.[15]
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.[10]
-
-
LC Parameters (Starting Conditions):
-
Column: C18, 100 x 2.1 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 20 minutes, hold for 3 minutes, then return to initial conditions and re-equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
MS Parameters (ESI+):
-
Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: 100–1000 m/z
-
Data Acquisition: Full scan MS followed by data-dependent MS/MS (ddMS2) on the top 3-5 most intense ions.
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 10 L/min
-
Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Workflow for Unknown Impurity Identification
The following diagram illustrates the logical steps involved in moving from detection to structural elucidation of an unknown impurity.
Caption: Logical workflow for identifying an unknown impurity using LC-HRMS.
Troubleshooting Decision Tree: Diagnosing Low MS Signal
This diagram helps navigate the common causes of poor signal intensity.
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jpionline.org [jpionline.org]
- 3. database.ich.org [database.ich.org]
- 4. netpharmalab.es [netpharmalab.es]
- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. ICH Q3 Guidelines - Impurities (Q3A - Q3E) | PPTX [slideshare.net]
- 9. agilent.com [agilent.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 11. zefsci.com [zefsci.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. almacgroup.com [almacgroup.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scalability of Michael Addition-Cyclization Cascade Synthesis
Welcome to the technical support center for Michael addition-cyclization cascade synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to translate their small-scale successes into larger, more robust processes. The transition from benchtop to pilot scale often uncovers a new set of challenges that can impact yield, purity, and stereoselectivity. Here, we address common issues encountered during the scale-up of these powerful cascade reactions, providing not only troubleshooting solutions but also the underlying scientific principles to empower your process development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Reaction Control & Selectivity
Question 1: My diastereoselectivity has significantly decreased upon scaling up the reaction. What are the likely causes and how can I regain control?
Answer: A loss of diastereoselectivity during scale-up is a common and frustrating issue. It often points to a shift in the delicate balance between kinetic and thermodynamic control of your reaction.[1][2] At a larger scale, localized temperature fluctuations and slower mixing can lead to prolonged reaction times or "hot spots" where the reaction mixture can equilibrate to the more stable, but potentially undesired, thermodynamic product.[3][4]
Troubleshooting Steps:
-
Re-evaluate Reaction Temperature:
-
Problem: Inadequate heat dissipation on a larger scale can lead to an overall increase in reaction temperature, favoring the thermodynamic product.
-
Solution: Implement more efficient cooling and stirring. For highly exothermic reactions, consider a slower addition of the Michael donor or running the reaction at a lower initial temperature to compensate for the exotherm. Monitor the internal reaction temperature closely.
-
-
Optimize Catalyst Loading and Addition:
-
Problem: Inconsistent catalyst distribution can create localized areas of high reactivity, leading to side reactions or equilibration.
-
Solution: Ensure the catalyst is well-dispersed before initiating the reaction. For solid catalysts, ensure adequate agitation to maintain a uniform suspension. In some cases, a slight increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can accelerate the desired kinetic pathway, outcompeting the equilibration to the thermodynamic product.[5] However, excessive catalyst can also lead to side reactions, so this should be optimized carefully.
-
-
Solvent and Concentration Effects:
-
Problem: Changes in solvent polarity and reactant concentration can influence the transition state energies of the competing pathways.
-
Solution: Screen a range of solvents. A less polar solvent might favor the kinetic product by disfavoring the more polar transition state leading to the thermodynamic product. Additionally, running the reaction at a higher dilution can sometimes suppress background uncatalyzed reactions that may lead to different diastereomers.[6]
-
Experimental Protocol: Screening for Optimal Diastereoselectivity
| Parameter | Condition 1 (Kinetic Focus) | Condition 2 (Balanced) | Condition 3 (Thermodynamic Check) |
| Temperature | -20 °C to 0 °C | Room Temperature (20-25 °C) | 40 °C to 60 °C |
| Catalyst Loading | 10 mol% | 5 mol% | 2 mol% |
| Solvent | Toluene | Dichloromethane (DCM) | Acetonitrile (MeCN) |
| Addition Rate | Slow, dropwise over 1 hour | Added in one portion | Added in one portion |
Monitor the reaction at regular intervals using an appropriate analytical technique (e.g., ¹H NMR, chiral HPLC) to determine the diastereomeric ratio (dr) at different conversion levels.
Question 2: I'm observing the formation of an unexpected regioisomer during the cyclization step. How can I improve the regioselectivity?
Answer: The formation of regioisomers, such as a 5-exo versus a 6-endo cyclization product, is another manifestation of the kinetic versus thermodynamic control principle.[1][2] The kinetically favored product arises from the lower energy transition state, while the thermodynamically favored product is the more stable of the two isomers.[1][2]
Troubleshooting Workflow for Regioselectivity Issues:
Caption: Troubleshooting workflow for improving regioselectivity.
Explanation of Workflow:
-
Lowering Temperature: This is the most direct way to favor the kinetic product, as it provides less energy for the system to overcome the higher activation barrier to the thermodynamic product.[7]
-
Base Selection: The choice of base can influence which proton is abstracted, leading to different cyclization pathways. A sterically hindered, non-nucleophilic base may favor the formation of the kinetic enolate.
-
Solvent Polarity: The solvent can stabilize or destabilize the transition states leading to the different regioisomers. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, MeCN) is recommended.
II. Reaction Efficiency & By-product Formation
Question 3: My reaction is sluggish on a larger scale, and I'm seeing incomplete conversion even after extended reaction times. What can I do to improve the reaction rate?
Answer: A decrease in reaction rate upon scale-up often points to mass transfer limitations. Inadequate mixing can lead to poor diffusion of reactants and catalyst, effectively lowering their localized concentrations.
Strategies to Enhance Reaction Rate:
-
Improve Agitation:
-
Problem: Standard magnetic stirring may be insufficient for larger volumes.
-
Solution: Switch to overhead mechanical stirring to ensure efficient mixing and a homogeneous reaction mixture. The choice of impeller (e.g., anchor, turbine) can also be critical depending on the viscosity of the reaction medium.
-
-
Consider Phase-Transfer Catalysis (PTC):
-
Problem: If your reaction involves reactants in different phases (e.g., a solid base in an organic solvent), the reaction rate can be limited by the interfacial area.
-
Solution: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can shuttle the anionic nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs.[8][9][10] This can dramatically increase the reaction rate and often allows for milder reaction conditions.[8][9]
-
-
Re-optimize Catalyst Loading:
-
Problem: While a low catalyst loading is desirable for cost and purification, it may be insufficient to drive the reaction to completion on a larger scale within a reasonable timeframe.
-
Solution: Systematically increase the catalyst loading (e.g., from 1 mol% to 5 or 10 mol%) and monitor the effect on reaction time and product purity.[5][11]
-
Experimental Protocol: Phase-Transfer Catalyst Screening
| Entry | Catalyst (mol%) | Base | Solvent | Time (h) | Conversion (%) |
| 1 | None | K₂CO₃ (solid) | Toluene | 24 | 35 |
| 2 | TBAB (5 mol%) | K₂CO₃ (solid) | Toluene | 8 | 95 |
| 3 | Aliquat 336 (5 mol%) | K₂CO₃ (solid) | Toluene | 8 | 92 |
| 4 | TBAB (5 mol%) | 50% aq. KOH | Toluene | 6 | >99 |
This table illustrates a typical screening process to identify an effective PTC system.
Question 4: I'm observing the formation of by-products that were not present in my small-scale reactions. What are the most common side reactions and how can I mitigate them?
Answer: The appearance of new by-products on a larger scale is often due to longer reaction times, higher effective temperatures, or changes in reactant stoichiometry due to slower addition rates.
Common Side Reactions and Mitigation Strategies:
-
1,2-Addition to the Carbonyl:
-
Cause: Highly reactive ("hard") nucleophiles may attack the carbonyl carbon directly instead of undergoing the desired 1,4-conjugate addition.[12][13]
-
Mitigation: Use a more stabilized ("softer") nucleophile. For example, a malonate ester is a better Michael donor than a simple ketone enolate.[12][13] The use of milder bases can also disfavor the formation of the more reactive, less stable enolates.
-
-
Polymerization of the Michael Acceptor:
-
Cause: The Michael acceptor can be susceptible to base-catalyzed polymerization, especially at higher concentrations and temperatures.
-
Mitigation: Add the base slowly to a solution of the Michael donor and acceptor. Maintaining a low concentration of the deprotonated, active nucleophile can minimize the polymerization of the acceptor.
-
-
Retro-Michael Reaction:
-
Cause: The Michael addition can be reversible, especially at higher temperatures. This can lead to a loss of product and the formation of downstream by-products.
-
Mitigation: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Ensure the subsequent cyclization step is rapid to trap the Michael adduct.
-
Visualizing the Reaction Pathways:
Caption: Competing reaction pathways in a Michael addition-cyclization cascade.
III. Downstream Processing & Purification
Question 5: My product is difficult to purify on a large scale due to the presence of the catalyst and other impurities. What are some scalable purification strategies?
Answer: Purification is a critical bottleneck in scaling up any synthesis. The ideal approach is to minimize the formation of impurities during the reaction. However, when purification is necessary, strategies that avoid chromatography are often preferred for their scalability.
Scalable Purification Techniques:
-
Extraction:
-
Application: Useful for removing water-soluble by-products and some catalysts. A simple acidic or basic wash can remove unreacted starting materials or by-products with corresponding functional groups.
-
Pro-Tip: For reactions using phase-transfer catalysts, multiple aqueous washes may be necessary to remove the catalyst completely.
-
-
Crystallization/Recrystallization:
-
Application: The most cost-effective and scalable method for purifying solid products.
-
Pro-Tip: A systematic screening of solvents and solvent mixtures is crucial for developing a robust crystallization protocol. Seeding the supersaturated solution with a small amount of pure product can aid in inducing crystallization.
-
-
Use of Scavenger Resins:
-
Application: Solid-supported resins can be used to selectively bind and remove specific impurities, such as unreacted electrophiles or the catalyst.[14] The product can then be isolated by simple filtration.
-
Pro-Tip: This is particularly useful in flow chemistry setups, where a packed bed of scavenger resin can be incorporated for in-line purification.[14]
-
-
Flow Chemistry for In-line Purification:
-
Concept: Continuous flow reactors offer superior control over reaction parameters and enable the integration of in-line purification steps, such as liquid-liquid extraction or passing the crude reaction stream through a column of scavenger resin or silica gel.[14][15] This can provide a continuous stream of purified product, avoiding the challenges of batch work-up.[15]
-
Concluding Remarks
Scaling up a Michael addition-cyclization cascade reaction requires a shift in perspective from simply replicating a small-scale procedure to actively managing heat and mass transfer, reaction kinetics, and downstream processing. By understanding the fundamental principles that govern these reactions and systematically troubleshooting issues as they arise, you can successfully develop a robust and scalable process. This guide serves as a starting point for your process development efforts, and we encourage you to adapt these strategies to the specific demands of your unique chemical system.
References
- Leach, A. G., Wang, R., Wohlhieter, G. E., Khan, S. I., Jung, M. E., & Houk, K. N. (2003). Theoretical Elucidation of Kinetic and Thermodynamic Control of Radical Addition Regioselectivity. Journal of the American Chemical Society, 125(14), 4271–4278. [Link]
- MDPI. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. [Link]
- Leach, A. G., Wang, R., Wohlhieter, G. E., Khan, S. I., Jung, M. E., & Houk, K. N. (2003). Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. PubMed. [Link]
- National Institutes of Health. (n.d.). A New Organocatalyzed Michael-Michael Cascade Reaction Generates Highly Substituted Fused Carbocycles. PMC. [Link]
- Royal Society of Chemistry. (n.d.). Phase-transfer catalyzed Michael/ammonolysis cascade reactions of enaminones and olefinic azlactones: a new approach to structurally diverse quinoline-2,5-diones. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (n.d.). Flow chemical Michael addition process.
- National Institutes of Health. (n.d.).
- American Chemical Society. (n.d.). Opportunities and Challenges of Metal–Organic Framework Micro/Nano Reactors for Cascade Reactions. JACS Au. [Link]
- MDPI. (n.d.).
- National Institutes of Health. (2022).
- National Institutes of Health. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC. [Link]
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
- ResearchGate. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
- National Institutes of Health. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC. [Link]
- PubMed. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed. [Link]
- ResearchGate. (n.d.). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions.
- ResearchGate. (n.d.). The Michael Reaction.
- Frontiers. (2019).
- National Institutes of Health. (2019).
- Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]
- ResearchGate. (n.d.). Cascade Catalysis — Strategies and Challenges en Route to Preparative Synthetic Biology.
- Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
- PubMed. (2019).
- National Institutes of Health. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC. [Link]
- American Chemical Society. (2022). Palladium-Catalyzed Asymmetric Cascade Intramolecular Cyclization/Intermolecular Michael Addition Reaction of Allenyl Benzoxazinones with 1-Azadienes. Organic Letters. [Link]
- National Institutes of Health. (n.d.). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. PMC. [Link]
- Research Explorer The University of Manchester. (2023). Aza-Michael Addition in Explicit Solvent: A Relative Energy Gradient – Interacting Quantum Atoms Study. Research Explorer The University of Manchester. [Link]
- ResearchGate. (n.d.). Reaction optimization and scale-up a, Catalyst screening and...
- National Institutes of Health. (n.d.). Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)
- National Institutes of Health. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
- American Chemical Society. (2020). DABCO-Catalyzed Michael/Alkylation Cascade Reactions Involving α-Substituted Ammonium Ylides for the Construction of Spirocyclopropyl Oxindoles: Access to the Powerful Chemical Leads against HIV-1.
- MDPI. (n.d.). Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. MDPI. [Link]
- YouTube. (2020). Michael Addition Reaction EXPLAINED. YouTube. [Link]
- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
- YouTube. (2020). Michael addition example reactions. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. A New Organocatalyzed Michael-Michael Cascade Reaction Generates Highly Substituted Fused Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclization Cascades Initiated by 1,6-Conjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
Technical Support Center: Optimizing 5-Ethylpiperidine-2,4-dione Synthesis
Welcome to the technical support center for the synthesis of 5-Ethylpiperidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow. As your dedicated application scientist, my goal is to translate complex chemical principles into actionable, field-proven strategies to help you overcome common challenges in the synthesis of this important heterocyclic scaffold.
Introduction: The Critical Role of Temperature
The synthesis of substituted piperidine-2,4-diones is a nuanced process where temperature is a critical variable. It directly influences reaction kinetics, solubility of reactants, and the stability of intermediates and products. Improper temperature control can lead to a cascade of issues, including low yields, formation of intractable side products, and difficulties in purification. This guide will focus on a common synthetic route, the Dieckmann cyclization of a δ-amino diester precursor, to illustrate the principles of temperature optimization.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.
| Problem | Potential Cause Related to Temperature | Troubleshooting Action |
| Low to No Product Yield | 1. Insufficient Temperature: The activation energy for the intramolecular cyclization is not being met, leading to a stalled reaction. 2. Excessive Temperature: Decomposition of the starting material, intermediates, or the final product may occur at elevated temperatures. | 1. Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS at each step. 2. Lower Temperature & Longer Reaction Time: If decomposition is suspected, reduce the temperature and extend the reaction time. |
| Formation of Multiple Side Products | 1. High Reaction Temperature: Can promote competing side reactions, such as intermolecular condensation or the formation of diketopiperazines.[1] 2. Localized Hotspots: Uneven heating of the reaction vessel can create localized areas of high temperature, leading to degradation. | 1. Systematic Temperature Reduction: Lower the reaction temperature to the minimum effective level that still allows for the desired cyclization to proceed.[2] This can help to suppress temperature-sensitive side reactions. 2. Improved Heat Distribution: Use an oil bath or a heating mantle with efficient stirring to ensure uniform temperature distribution throughout the reaction mixture. |
| Poor Diastereoselectivity | 1. Elevated Temperature: Higher temperatures can provide enough energy to overcome the small energy differences between diastereomeric transition states, leading to a mixture of products.[3] | 1. Lower Reaction Temperature: Running the reaction at a lower temperature can enhance the energy difference between the transition states, favoring the formation of the thermodynamically more stable diastereomer.[3] |
| Incomplete Reaction | 1. Suboptimal Temperature: The chosen temperature may not be high enough for the reaction to reach completion within a reasonable timeframe. | 1. Temperature Screening: Perform a small-scale screen of different temperatures (e.g., 40°C, 60°C, 80°C) to identify the optimal temperature for complete conversion.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for the Dieckmann cyclization to synthesize this compound?
A1: For the Dieckmann cyclization of a suitable N-protected diethyl 3-aminopentanedioate precursor, a good starting point is typically in the range of 40-60°C.[5] However, the optimal temperature is highly dependent on the specific substrate, base, and solvent used. It is always recommended to perform a temperature optimization study for your specific reaction conditions.
Q2: How can I monitor the progress of the reaction while optimizing the temperature?
A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques.[1][2]
-
TLC: Allows for a rapid, qualitative assessment of the consumption of starting material and the formation of the product and any major byproducts.
-
LC-MS: Provides more detailed, quantitative information on the conversion of the starting material and the relative abundance of the desired product and any impurities.
Q3: My reaction appears to stall after a certain point, even with increased reaction time. Could temperature be the issue?
A3: Yes, this could be temperature-related. If the temperature is too low, the reaction may not have sufficient energy to overcome the activation barrier to go to completion. Conversely, if the temperature is too high, you might be observing the degradation of your product at a rate comparable to its formation, leading to an equilibrium state where the reaction does not appear to progress. A systematic temperature screen is the best approach to identify the optimal balance.
Q4: Can the choice of solvent affect the optimal reaction temperature?
A4: Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature under atmospheric pressure. Furthermore, the solvent's polarity can influence the solubility of your reactants and the stability of the transition state, which in turn can affect the required reaction temperature.[3] For Dieckmann cyclizations, high-boiling point solvents are often used to allow for a wider range of accessible temperatures.[1]
Experimental Protocol: Temperature Optimization Workflow
This protocol outlines a systematic approach to determining the optimal reaction temperature for the synthesis of this compound via a Dieckmann cyclization.
Objective: To identify the reaction temperature that provides the highest yield of this compound with the fewest impurities.
Materials:
-
N-protected diethyl 3-amino-3-ethylpentanedioate (precursor)
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol (or another suitable high-boiling point solvent)
-
Reaction vessels (e.g., round-bottom flasks)
-
Heating apparatus (e.g., oil bath with magnetic stirring)
-
TLC plates and developing chamber
-
LC-MS system
Procedure:
-
Setup: Prepare three identical reaction vessels, each with a magnetic stir bar.
-
Reagents: To each vessel, add the N-protected diester precursor and anhydrous ethanol.
-
Temperature Control: Place each vessel in a separate oil bath pre-heated to a different temperature (e.g., Reaction A: 40°C, Reaction B: 60°C, Reaction C: 80°C).
-
Reaction Initiation: Once the solutions have reached the target temperatures, add an equimolar amount of sodium ethoxide to each vessel to initiate the cyclization.
-
Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture and analyze it by TLC and LC-MS to monitor the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction in the optimal condition is complete (as determined by monitoring), quench the reaction by adding a suitable acid.
-
Analysis: After work-up and purification, determine the isolated yield for each reaction temperature.
Visualizing the Workflow
Caption: Workflow for parallel temperature optimization.
Data Interpretation
The data obtained from the temperature optimization experiment can be summarized as follows:
| Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) (by LC-MS) | Isolated Yield (%) | Purity (%) (by LC-MS) |
| 40 | 12 | 75 | 65 | 95 |
| 60 | 6 | 98 | 85 | 92 |
| 80 | 4 | >99 | 70 | 80 (significant side products) |
From this hypothetical data, 60°C emerges as the optimal reaction temperature, providing a balance of high yield, high purity, and a reasonable reaction time.
Logical Relationship of Temperature Effects
Caption: Impact of temperature on reaction outcomes.
Conclusion
The optimization of reaction temperature is a cornerstone of successful process development for the synthesis of this compound. By systematically evaluating the impact of temperature on yield and purity, researchers can establish a robust and reproducible synthetic protocol. This guide provides a framework for troubleshooting common issues and a clear workflow for temperature optimization experiments. For further assistance, please do not hesitate to reach out to our technical support team.
References
- Technical Support Center: Synthesis of Substituted Piperazinediones. Benchchem.
- Optimization of reaction condition for the synthesis of 5 | Download Table. ResearchGate.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis. Benchchem.
- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- An In-depth Technical Guide to 5,5-Dimethylpiperidine-2,4-dione: Properties, Synthesis, and Analysis. Benchchem.
- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.
Sources
Incomplete hydrolysis and decarboxylation issues in dione synthesis
<Technical Support Center: Dione Synthesis >
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for dione synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges, specifically focusing on issues of incomplete hydrolysis and decarboxylation. As chemists and drug development professionals, we understand that navigating the complexities of multi-step organic synthesis requires a deep, mechanistic understanding and practical, field-tested solutions. This guide is structured to provide just that, moving beyond simple procedural lists to explain the why behind the how.
Troubleshooting Guide: Addressing Incomplete Reactions
This section directly tackles specific experimental setbacks. Each question is framed around a common problem you might observe in the lab, followed by a detailed explanation of potential causes and a step-by-step guide to remediation.
Q1: My β-keto ester hydrolysis is sluggish or incomplete. What factors should I investigate to drive the reaction to completion?
A1: Incomplete hydrolysis (saponification) of a β-keto ester to its corresponding β-keto acid is a frequent bottleneck. This step is critical, as only the carboxylic acid can undergo the subsequent decarboxylation.[1] Several factors can impede this transformation.
Underlying Causes & Mechanistic Insights:
-
Steric Hindrance: Bulky alkyl groups on the α-carbon or the ester itself can sterically hinder the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon of the ester.
-
Insufficient Base or Water: Saponification is often performed under basic conditions (e.g., NaOH, KOH) and is a reversible process.[2] An inadequate amount of base or the presence of insufficient water can prevent the equilibrium from shifting completely toward the carboxylate salt. The reaction requires a stoichiometric amount of base.[3]
-
Reaction Temperature and Time: Like many reactions, hydrolysis is temperature-dependent. Insufficient heat or reaction time may not provide the necessary activation energy for the reaction to proceed to completion.
-
Choice of Solvent: The solvent must be able to dissolve both the β-keto ester and the aqueous base to ensure an efficient reaction. Biphasic systems can lead to slow reaction rates.
Troubleshooting Protocol & Optimization Strategies:
-
Increase Base Equivalents: Instead of the typical 1.1-1.5 equivalents, try increasing the amount of base (e.g., NaOH or KOH) to 2-3 equivalents. This helps to drive the equilibrium towards the carboxylate product.
-
Optimize Solvent System: If you are using a biphasic system, consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the interaction between the organic and aqueous phases. Alternatively, using a co-solvent like ethanol or THF that is miscible with water can create a homogeneous reaction mixture.
-
Elevate Reaction Temperature: Gently refluxing the reaction mixture can significantly increase the rate of hydrolysis. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition of the starting material or product.
-
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient. Again, monitor by TLC to determine the point of maximum conversion.
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Base (NaOH/KOH) | 1.1 - 1.5 eq. | 2.0 - 3.0 eq. | Drives equilibrium towards product. |
| Solvent | Biphasic (e.g., Toluene/H₂O) | Homogeneous (e.g., EtOH/H₂O) or add Phase-Transfer Catalyst | Improves reactant mixing and reaction rate. |
| Temperature | Room Temperature - 50°C | Reflux | Provides activation energy to overcome steric hindrance. |
| Time | 2 - 4 hours | 6 - 24 hours (monitored) | Allows slow reactions to reach completion. |
Q2: I've confirmed complete hydrolysis, but the subsequent decarboxylation is inefficient. What are the signs of incomplete decarboxylation and how can I improve the yield of my target dione?
A2: Incomplete decarboxylation results in the persistence of the β-keto acid intermediate, which can complicate purification and lower the overall yield. The key to successful decarboxylation is the formation of a cyclic, six-membered transition state, which is facilitated by heat.[4]
Signs of Incomplete Decarboxylation:
-
Broad peaks in NMR: The carboxylic acid proton of the β-keto acid can appear as a broad singlet in the ¹H NMR spectrum, often between 10-13 ppm.
-
Streaking on TLC: Carboxylic acids tend to streak on silica gel TLC plates.
-
Effervescence upon acidification: If your crude product still contains the β-keto acid, you may observe bubbling (CO₂ evolution) when an acidic workup is performed.
Troubleshooting Protocol & Optimization Strategies:
-
Ensure Acidic Conditions (for traditional methods): While heat is the primary driver, acidic conditions can catalyze the decarboxylation by ensuring the carboxylic acid is protonated and can adopt the necessary conformation for the cyclic transition state.[5] After hydrolysis, ensure the reaction mixture is acidified (e.g., with HCl) to a pH of 1-2 before heating.
-
Increase Temperature: Decarboxylation often requires temperatures above 100°C. If you are heating at a lower temperature, cautiously increase it while monitoring for any signs of product decomposition.
-
Solvent Choice: The choice of solvent can influence the efficiency of decarboxylation. High-boiling point, polar aprotic solvents like DMSO or DMF can be effective.[6]
-
Consider Krapcho Decarboxylation: For substrates that are sensitive to harsh acidic or basic conditions, the Krapcho decarboxylation is an excellent alternative.[7][8] This method uses a salt (like LiCl or NaCl) in a polar aprotic solvent (like DMSO) at high temperatures (140-190°C), often with a small amount of water.[7] It proceeds under near-neutral conditions and is compatible with a wide range of functional groups.[7]
| Method | Conditions | Advantages | Considerations |
| Acid-Catalyzed | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | Simple, inexpensive reagents. | Can be harsh for sensitive substrates. |
| Krapcho | LiCl, DMSO, H₂O, High Temp (140-190°C) | Mild, neutral conditions; high functional group tolerance.[7] | Requires higher temperatures and specific solvents. |
Frequently Asked Questions (FAQs)
This section addresses broader, more conceptual questions to deepen your understanding of the underlying chemistry.
Q3: What is the mechanistic basis for the ease of decarboxylation of β-keto acids compared to simple carboxylic acids?
A3: Simple carboxylic acids are generally stable to heat and do not readily decarboxylate.[4] The presence of a carbonyl group at the β-position is what facilitates this reaction. The mechanism involves a concerted, pericyclic reaction that proceeds through a six-membered cyclic transition state.[1] This arrangement allows for the intramolecular transfer of the acidic proton to the carbonyl oxygen, while simultaneously breaking the C-C bond and eliminating carbon dioxide. The initial product is an enol, which then tautomerizes to the more stable ketone (the dione in this case).[4]
Caption: Mechanism of β-Keto Acid Decarboxylation.
Q4: How can I effectively monitor the progress of my hydrolysis and decarboxylation reactions?
A4: Careful reaction monitoring is crucial for optimizing conditions and knowing when a reaction is complete. Several analytical techniques can be employed.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside the starting material. The disappearance of the starting β-keto ester spot and the appearance of a new, more polar spot (the β-keto acid, which often streaks) indicates hydrolysis. After acidification and heating, the disappearance of the β-keto acid spot and the appearance of the final, less polar dione product spot indicates completion of decarboxylation.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent choice.[9] It can separate the starting material, intermediate, and product, allowing you to calculate the percentage conversion over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, quenching it, and running a quick ¹H NMR can provide definitive evidence of the reaction's progress. Look for the disappearance of the ester's alkoxy protons (e.g., -OCH₂CH₃) and the appearance of the broad carboxylic acid proton for hydrolysis. For decarboxylation, monitor the disappearance of the α-proton signal of the β-keto acid and the appearance of the new methyl or methylene protons of the dione.
Experimental Protocol: Monitoring Reaction by TLC
This protocol provides a general workflow for monitoring a typical hydrolysis and decarboxylation sequence.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 30% Ethyl Acetate in Hexanes - this will need to be optimized for your specific compounds)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain)
-
Capillary tubes for spotting
Procedure:
-
Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of the TLC plate. Mark lanes for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RXN).
-
Initial Spotting (Time = 0): Before starting the reaction, dissolve a small amount of your starting β-keto ester in a suitable solvent and spot it in the "SM" lane.
-
Reaction Monitoring (Hydrolysis):
-
Once the hydrolysis reaction begins, use a capillary tube to take a small aliquot of the reaction mixture.
-
Spot this aliquot in the "RXN" lane and the "co-spot" lane (on top of the SM spot).
-
Develop the TLC plate in the prepared chamber with your chosen mobile phase.
-
Visualize the plate under a UV lamp. The starting material should be visible. The product, the β-keto acid, may or may not be UV active but will be more polar (lower Rf) and may streak.
-
Repeat this process every 30-60 minutes until the starting material spot is no longer visible in the "RXN" lane.
-
-
Reaction Monitoring (Decarboxylation):
-
After the hydrolysis is complete and the decarboxylation step has begun, continue to take aliquots and run TLCs.
-
You are now looking for the disappearance of the polar β-keto acid intermediate and the appearance of a new, less polar spot corresponding to your final dione product. .
-
The reaction is complete when the spot for the β-keto acid is gone and the intensity of the product spot is maximized.
-
Caption: A logical workflow for troubleshooting dione synthesis.
References
- Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, β-Keto Esters, α-Cyano Esters and Related Compounds in Dipolar Aprotic Media — Part I. Synthesis, 1982(10), 805–822.
- Wikipedia contributors. (2023). Krapcho decarboxylation. In Wikipedia, The Free Encyclopedia. [Link]
- Chemistry LibreTexts. (2021). 23.
- AK Lectures. (n.d.).
- Chem-Station. (2018).
- YouTube. (2014).
- Chemistry LibreTexts. (2021). 9.
- Chemistry Steps. (n.d.).
- Pearson, R. G., & Mayerle, E. A. (1951). Mechanism of the Hydrolytic Cleavage of Carbon—Carbon Bonds. I. Alkaline Hydrolysis of β-Diketones. Journal of the American Chemical Society, 73(1), 926–930. [Link]
- KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]
- Chemistry LibreTexts. (2024). 23.
- Wikipedia contributors. (2023). Claisen condensation. In Wikipedia, The Free Encyclopedia. [Link]
- ATSDR. (n.d.). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Resolving multiple spots on TLC for crude piperidinedione product
Welcome to the technical support center for piperidinedione synthesis. This guide is designed for researchers, scientists, and drug development professionals who may encounter analytical challenges during their work. Here, we address one of the most common issues observed during reaction monitoring: the appearance of multiple spots on a Thin-Layer Chromatography (TLC) plate for a crude piperidinedione product.
Frequently Asked Questions (FAQs)
Q1: I've run a TLC of my crude piperidinedione reaction mixture and see multiple spots. What are the most common causes?
A1: Observing multiple spots on a TLC of a crude reaction mixture is a common but informative result. For piperidinedione synthesis, the extra spots typically originate from one or more of the following sources:
-
Unreacted Starting Materials: The most straightforward explanation is an incomplete reaction. Depending on the synthetic route, this could be the starting amine or the glutaric anhydride derivative. These precursors will almost certainly have different polarities and Rf values than the desired piperidinedione product.
-
Reaction Intermediates: The reaction may stall at an intermediate stage. For example, the initial reaction between an amine and an anhydride forms an amic acid intermediate. This intermediate is significantly more polar than the final cyclized imide and will appear as a distinct, lower Rf spot.
-
Byproducts from Side Reactions: Various side reactions can occur, leading to impurities. These can include dimerization of starting materials, or unexpected reactions involving functional groups elsewhere in the molecule.[1]
-
On-Plate Degradation: Piperidinediones, as cyclic imides, can be susceptible to hydrolysis, especially on the acidic surface of a standard silica gel TLC plate.[2] This can lead to the formation of the corresponding amic acid during the analysis, appearing as an artifactual spot or streak.[3]
-
Product Isomerization: If the product can exist as tautomers or stereoisomers with different polarities, they may separate on the TLC plate, although this is less common for simple piperidinediones.
The first step in troubleshooting is to systematically identify the source of these extra spots.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of multiple spots on your TLC.
Caption: A step-by-step workflow for troubleshooting multiple TLC spots.
Q2: How can I definitively identify if the extra spots are unreacted starting materials or intermediates?
A2: The most reliable method for this is co-spotting analysis on your TLC plate. This technique involves running your crude mixture alongside pure samples of your starting materials.
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.[4] Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).
-
Spot the Plate:
-
Lane 1 (SM): Spot a dilute solution of your starting material(s).
-
Lane 2 (Co): First, spot your starting material(s). Then, without moving the capillary, carefully spot your crude reaction mixture directly on top of the SM spot.[5]
-
Lane 3 (RXN): Spot a dilute solution of your crude reaction mixture.
-
-
Develop and Visualize: Develop the plate in an appropriate solvent system. After elution, visualize the spots using a UV lamp or a suitable chemical stain.
Interpreting the Results:
-
If a spot in the "RXN" lane has the same Rf value as a spot in the "SM" lane, and the corresponding spot in the "Co" lane appears as a single, merged spot, you have confirmed the presence of that starting material in your crude mixture.[6]
-
If you see two distinct spots in the "Co" lane, the impurity in your reaction mixture is not the same as the starting material you spotted.
This same technique can be used to identify intermediates, provided you have a pure sample of the intermediate.
Q3: My piperidinedione product might be degrading on the silica plate. How can I test for this?
A3: Silica gel is acidic (SiO₂) and can catalyze the hydrolysis of sensitive functional groups like imides, especially in the presence of polar, protic solvents.[2] This on-plate degradation is a common artifact. You can test for this using a 2D TLC experiment .
-
Prepare and Spot: Take a square TLC plate. In one corner, about 1.5 cm from each edge, spot your crude reaction mixture.
-
First Elution (Dimension 1): Develop the plate as usual in your chosen solvent system.
-
Dry and Rotate: Remove the plate from the chamber and allow it to dry completely in a fume hood to ensure all solvent has evaporated. Then, rotate the plate 90 degrees so that the line of separated spots from the first elution now serves as the new origin line.
-
Second Elution (Dimension 2): Develop the plate again using the same solvent system.
-
Visualize: Dry the plate and visualize the spots.
Interpreting the Results:
-
Stable Compounds: If all compounds are stable on the silica plate, they will all lie on the diagonal line running from the origin corner to the opposite corner.
-
Unstable Compounds: If a compound has degraded during the time it was on the plate, you will see new spots that are off the diagonal.[3] The original compound will have moved in the first dimension, and then both the remaining original compound and the newly formed degradation product will move in the second dimension, resulting in off-diagonal spots.
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Ethylpiperidine-2,4-dione
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Ethylpiperidine-2,4-dione. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed spectral interpretation and a comparative analysis with structurally related compounds. The objective is to furnish a comprehensive understanding of the structural nuances of this compound as revealed by modern NMR spectroscopy.
Introduction: The Significance of the Piperidine-2,4-dione Scaffold
The piperidine-2,4-dione structural motif is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such heterocyclic systems, providing detailed information about the chemical environment of each proton and carbon atom.[1] This guide will focus on this compound, a representative member of this class, to illustrate the power of NMR in its structural verification and to compare its spectral features with those of related analogs.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the following diagram illustrates the chemical structure and atom numbering scheme for this compound.
Caption: Molecular structure of this compound with atom numbering.
¹H and ¹³C NMR Spectral Data of this compound (Predicted)
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| NH | ~7.5 - 8.5 | br s | 1H | - |
| CH ₂ (C3) | ~2.6 - 2.8 | m | 2H | ~45.0 |
| CH (C5) | ~2.4 - 2.6 | m | 1H | ~40.0 |
| CH ₂ (C6) | ~3.3 - 3.5 | m | 2H | ~50.0 |
| CH ₂ (C7) | ~1.5 - 1.7 | m | 2H | ~25.0 |
| CH ₃ (C8) | ~0.9 - 1.1 | t | 3H | ~12.0 |
| C =O (C2) | - | - | - | ~170.0 |
| C =O (C4) | - | - | - | ~205.0 |
Note: Predicted chemical shifts are estimates and may vary from experimental values. Multiplicities are abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.
Comparative Spectral Analysis
To provide a robust understanding of the spectral features of this compound, a comparison with structurally related and well-characterized molecules is essential. Here, we compare its predicted NMR data with the experimental data of piperidine and N-methylpiperidine.
Piperidine: The Unsubstituted Core
Piperidine is the fundamental heterocyclic system from which this compound is derived. Its simple and symmetric structure provides a baseline for understanding the influence of substituents.
Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for Piperidine [3]
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| NH | ~1.5 (variable) | br s | 1H | - |
| α-CH ₂ (C2, C6) | ~2.79 | t | 4H | ~47.0 |
| β-CH ₂ (C3, C5) | ~1.55 | m | 4H | ~27.0 |
| γ-CH ₂ (C4) | ~1.55 | m | 2H | ~25.0 |
Solvent: CDCl₃
Analysis: The protons and carbons in piperidine are significantly more shielded (appear at lower chemical shifts) compared to the predicted values for this compound. This is primarily due to the electron-withdrawing effect of the two carbonyl groups in the dione, which deshield the adjacent protons and carbons.
N-Methylpiperidine: The Effect of N-Alkylation
N-methylpiperidine introduces an alkyl group on the nitrogen atom, which influences the chemical shifts of the ring protons and carbons.
Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for N-Methylpiperidine [4]
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| N-CH ₃ | ~2.23 | s | 3H | ~46.6 |
| α-CH ₂ (C2, C6) | ~2.33 | m | 4H | ~56.7 |
| β-CH ₂ (C3, C5) | ~1.59 | m | 4H | ~26.4 |
| γ-CH ₂ (C4) | ~1.41 | m | 2H | ~24.5 |
Solvent: CDCl₃
Analysis: The N-methylation leads to a downfield shift of the α-protons and carbons compared to piperidine.[5] This effect, however, is less pronounced than the deshielding caused by the carbonyl groups in this compound. The presence of the ethyl group at the C5 position in the target molecule is expected to introduce further complexity in the ¹H NMR spectrum due to diastereotopicity of the C6 and C3 protons.
Experimental Protocol for NMR Spectral Acquisition
For researchers aiming to acquire experimental data for this compound or its analogs, the following protocol is recommended.
Workflow for NMR Sample Preparation and Analysis
Caption: A standardized workflow for NMR analysis.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift referencing.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Interpretation:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for unambiguous assignments.
-
Conclusion
The ¹H and ¹³C NMR spectral analysis of this compound, facilitated by predictive data and comparison with foundational analogs, provides a clear picture of its structural features. The presence of the dione functionality and the ethyl substituent at the C5 position significantly influences the chemical shifts of the piperidine ring, leading to a more complex and informative spectrum compared to the parent piperidine molecule. The methodologies and comparative data presented in this guide offer a solid framework for researchers working on the synthesis and characterization of novel piperidine-2,4-dione derivatives, aiding in the acceleration of drug discovery and development efforts.
References
- 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one Oximes; Substituent Effects on cis/trans Ratio and Conformational Equilibria.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2000. [Link]
- The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli.MDPI, 2023. [Link]
- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- Glutarimide Spectra.SpectraBase. [Link]
- 13C and 1H NMR spectral studies of some piperidin-4-one oximes.Magnetic Resonance in Chemistry, 1983. [Link]
- Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling.
- List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
- Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts.Journal of the Serbian Chemical Society, 2014. [Link]
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.Magnetic Resonance in Chemistry, 2010. [Link]
- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide.
- Structure, preparation, reactivity, and synthetic applications of piperidine and its deriv
- 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a - ResearchGate.
- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.MDPI, 2022. [Link]
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.Royal Society of Chemistry, 2022. [Link]
- (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione.PubChem. [Link]
- N-Methylpiperidine.PubChem. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Validation of 5-Ethylpiperidine-2,4-dione's Molecular Weight
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a foundational requirement. The molecular weight of a compound is one of its most fundamental physical properties, serving as a primary checkpoint for synthesis success and purity assessment. This guide provides an in-depth comparison of mass spectrometry-based techniques for the validation of the molecular weight of 5-Ethylpiperidine-2,4-dione, offering insights into experimental choices and presenting supporting data.
Foundational Knowledge: this compound
Before delving into analytical techniques, it is crucial to establish the theoretical properties of the target molecule.
-
Chemical Formula: C₇H₁₁NO₂[1]
-
Molecular Weight (Monoisotopic Mass): 141.0790 Da
-
Average Molecular Weight: 141.17 g/mol
The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O), while the average molecular weight accounts for the natural abundance of all stable isotopes. High-resolution mass spectrometry measures the monoisotopic mass.
Table 1: Theoretical Isotopic Distribution for C₇H₁₁NO₂
| Mass (Da) | Relative Abundance (%) | Ion Species |
| 141.0790 | 100.00 | M (¹²C₇¹H₁₁¹⁴N¹⁶O₂) |
| 142.0824 | 7.78 | M+1 (¹³C¹²C₆¹H₁₁¹⁴N¹⁶O₂) |
| 143.0857 | 0.49 | M+2 |
Note: The M+1 and M+2 abundances are primarily due to the natural abundance of ¹³C and ¹⁸O isotopes. This predictable pattern is a key diagnostic tool in mass spectrometry.[2]
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3][4] For small molecules like this compound, "soft" ionization techniques are preferred as they minimize fragmentation and keep the molecule intact, allowing for the observation of the molecular ion.[5]
The choice of ionization source is critical and depends on the analyte's polarity and thermal stability.[6]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile compounds.[7] It generates ions from a liquid solution by applying a high voltage to create an aerosol.[5][8] Given the presence of nitrogen and oxygen atoms, this compound is polar enough to be amenable to ESI. It is the recommended technique for this molecule when introduced via liquid chromatography.[7][8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds with molecular weights typically below 1500 Da.[9][10] The sample is first vaporized in a heated nebulizer before being ionized by a corona discharge.[9][11][12] While APCI could potentially work for this molecule, ESI is generally preferred for compounds with sufficient polarity.[13]
Table 2: Comparison of ESI and APCI for this compound Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for this compound |
| Principle | Ionization from charged droplets in a liquid phase.[8] | Gas-phase chemical ionization at atmospheric pressure.[9][14] | The molecule's polarity makes it highly suitable for ESI. |
| Analyte Suitability | Polar, thermally labile molecules.[7] | Less polar, thermally stable molecules.[10] | This compound possesses sufficient polarity for efficient ESI. |
| Ion Formation | Primarily [M+H]⁺ or [M-H]⁻, can form adducts (e.g., [M+Na]⁺).[6] | Primarily [M+H]⁺ or [M-H]⁻.[9][11] | Both can produce the desired protonated molecular ion. |
| Recommendation | Primary Choice | Secondary/Alternative | ESI is the more conventional and likely more sensitive choice. |
The mass analyzer separates ions based on their m/z ratio. The choice of analyzer impacts resolution, mass accuracy, and speed.[15]
-
Quadrupole: A common, robust, and cost-effective mass analyzer. It acts as a mass filter, allowing ions of a specific m/z to pass through.[15][16] While excellent for quantification, its lower resolution is not ideal for high-accuracy mass determination.
-
Time-of-Flight (TOF): A high-resolution analyzer that measures the time it takes for an ion to travel a fixed distance.[17] Lighter ions travel faster than heavier ions. TOF analyzers provide excellent mass accuracy, making them ideal for confirming elemental composition.[17]
-
Orbitrap: An ion trap-based analyzer that provides very high resolution and mass accuracy.[18] It traps ions in an orbital motion around a central electrode, and the frequency of this motion is related to the ion's m/z ratio.[3]
Table 3: Comparison of Mass Analyzer Performance
| Mass Analyzer | Resolution | Mass Accuracy | Primary Use Case for this Application |
| Quadrupole | Low (~2,000)[16] | Moderate | Targeted screening and quantification. |
| Time-of-Flight (TOF) | High (10,000 - 40,000) | Excellent (< 5 ppm) | Recommended for accurate mass confirmation. |
| Orbitrap | Very High (>100,000)[18] | Excellent (< 2 ppm) | Definitive elemental composition and structural elucidation. |
For the validation of this compound's molecular weight, a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap is strongly recommended to provide unambiguous confirmation of the elemental formula.[19]
Experimental Workflow: A Validated Protocol
This section outlines a detailed protocol for the validation of this compound's molecular weight using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS).
Caption: Experimental workflow for LC-HRMS validation.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and water to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final working concentration of 1 µg/mL.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: An appropriate gradient to ensure the compound is well-retained and separated from any impurities.
-
-
Mass Spectrometry (Q-TOF) Parameters:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Gas Flow: As per instrument recommendation.
-
Data Acquisition: Full scan mode. For structural confirmation, targeted MS/MS can be performed on the precursor ion.
-
Data Interpretation and Validation
The successful validation hinges on comparing the experimental data with theoretical values.
Table 4: Expected Experimental Results vs. Theoretical Values
| Parameter | Theoretical Value | Expected Experimental Value | Acceptance Criteria |
| Protonated Molecular Ion [M+H]⁺ | 142.0868 Da | 142.0865 ± 0.0007 Da | < 5 ppm mass error |
| Sodium Adduct [M+Na]⁺ | 164.0687 Da | 164.0684 ± 0.0008 Da | < 5 ppm mass error |
| Isotopic Peak [M+1+H]⁺ | 143.0901 Da | 143.0898 ± 0.0007 Da | < 5 ppm mass error |
| Isotopic Abundance (M+1/M) | 7.78% | 7.5 - 8.0% | Within 10% of theoretical |
The mass error in parts per million (ppm) is calculated as: ((Experimental Mass - Theoretical Mass) / Theoretical Mass) x 10⁶. According to FDA guidelines, a mass accuracy of <5 ppm is generally required for confident identification.[20][21]
Orthogonal and Complementary Validation Techniques
While mass spectrometry is definitive for molecular weight, a comprehensive validation strategy often employs orthogonal techniques for complete structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure, including the connectivity of atoms and the number of protons in different chemical environments.[22][23][24] It is the most powerful technique for unambiguous structure elucidation.[25][26][27]
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, O) in a compound.[28][29] The results are used to determine the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry.[30][31][32]
Conclusion
The validation of this compound's molecular weight is most effectively and accurately achieved using high-resolution mass spectrometry, with ESI-Q-TOF being a particularly well-suited configuration. This approach provides high mass accuracy (<5 ppm), which is essential for confirming the elemental composition. The characteristic isotopic pattern serves as a secondary, yet crucial, point of confirmation. While HRMS is a powerful tool for determining molecular formula, it should be complemented by techniques like NMR for complete, unambiguous structural verification, ensuring the highest level of scientific integrity in research and development.
References
- Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
- Grokipedia. (n.d.). Atmospheric-pressure chemical ionization.
- MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications.
- Vertex AI Search. (2024, September 9). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry.
- CHROMacademy. (n.d.). Atmospheric Pressure Chemical Ionization (APCI) Theory.
- Creative Proteomics. (n.d.). Atmospheric Pressure Chemical Ionization.
- Van der Burg, W. J., et al. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH.
- Sigma-Aldrich. (n.d.). This compound.
- CymitQuimica. (n.d.). 5-Ethyl-2,4-piperidinedione.
- Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
- Thermo Fisher Scientific. (n.d.). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.
- Hypha Discovery. (n.d.). Structure Elucidation by NMR.
- University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis.
- ACS Publications. (n.d.). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
- PubMed Central. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra.
- ACD/Labs. (2024, June 14). A Beginner's Guide to Mass Spectrometry: Mass Analyzers.
- ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis.
- Richmond Scientific. (2024, October 18). Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry.
- StudySmarter. (2022, December 12). Elemental Analysis: Methods & Examples.
- ChemicalBook. (n.d.). 5-ETHYL-2,4-PIPERIDINEDIONE synthesis.
- BenchChem. (2025). Validating Molecular Weight: A Comparative Guide to High-Resolution Mass Spectrometry.
- Wikipedia. (n.d.). Electrospray ionization.
- American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
- MetwareBio. (n.d.). Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips.
- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
- University of Texas at Dallas. (n.d.). Percent Composition.
- Chemistry LibreTexts. (2025, March 20). 10.13: Determining Molecular Formulas.
- PGeneral.com. (2025, August 15). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab.
- PubChem. (n.d.). 5-Ethyl-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione.
- MedChemExpress. (n.d.). 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy-d4)benzylidene)thiazolidine-2,4-dione.
- PubMed Central. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
- PubChem. (n.d.). CID 158861505 | C12H20N4O4.
- ResearchGate. (2025, August 5). Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
- BLD Pharm. (n.d.). 50607-30-2|Piperidine-2,4-dione.
- PubChem. (n.d.). (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione.
- ExPASy. (n.d.). Isotope distributions.
- U.S. Food and Drug Administration. (2019, October 15). FDA FVM ChemVal 2ndEd_Final with Cover.
- CASSS. (n.d.). Table 1: Qualification and Validation of MS Methods.
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- PubMed Central. (n.d.). The isotope distribution: A rose with thorns.
- U.S. Food and Drug Administration. (2025, May 1). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues.
- Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter.
Sources
- 1. 5-Ethyl-2,4-piperidinedione | CymitQuimica [cymitquimica.com]
- 2. The isotope distribution: A rose with thorns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 4. zefsci.com [zefsci.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. poseidon-scientific.com [poseidon-scientific.com]
- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 11. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 12. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. chromacademy.com [chromacademy.com]
- 15. acdlabs.com [acdlabs.com]
- 16. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 17. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. fda.gov [fda.gov]
- 21. fda.gov [fda.gov]
- 22. jchps.com [jchps.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 25. hyphadiscovery.com [hyphadiscovery.com]
- 26. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 29. studysmarter.co.uk [studysmarter.co.uk]
- 30. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 31. percent_composition [westfield.ma.edu]
- 32. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Synthesis Routes for Substituted Piperidine-2,4-diones: A Guide for Researchers
Abstract
The substituted piperidine-2,4-dione framework is a cornerstone in medicinal chemistry, integral to a multitude of biologically active compounds. The strategic synthesis of these heterocyclic scaffolds is therefore of critical importance in the fields of drug discovery and development. This comprehensive guide presents an objective and in-depth comparative analysis of the principal synthetic methodologies for accessing substituted piperidine-2,4-diones. We will delve into the mechanistic underpinnings, substrate scope, and practical execution of key strategies including the venerable Dieckmann condensation, innovative enolate-isocyanate rearrangements, atom-economical catalytic hydrogenations, and versatile multicomponent reactions. Each route is substantiated with detailed experimental protocols and comparative data to empower researchers in selecting the optimal synthetic pathway for their specific molecular targets.
Introduction: The Significance of the Piperidine-2,4-dione Scaffold
The piperidine ring is a privileged scaffold in the design of pharmaceuticals and bioactive molecules.[1] When functionalized as a 2,4-dione, this heterocycle exhibits a remarkable range of biological activities, serving as a key pharmacophore in antiviral, anticancer, anti-inflammatory, and neuroprotective agents.[2][3] The precise substitution pattern on the piperidine-2,4-dione core dictates its therapeutic properties, making the development of diverse and efficient synthetic routes a central theme in contemporary organic and medicinal chemistry. This guide aims to provide a critical evaluation of the most prominent synthetic strategies, offering field-proven insights to navigate the complexities of their synthesis.
The Dieckmann Condensation: A Classic and Versatile Approach
The Dieckmann condensation is an intramolecular Claisen condensation of a diester, facilitated by a base, to yield a β-keto ester.[4][5] This venerable reaction remains a robust and highly flexible method for constructing the piperidine-2,4-dione core, allowing for the introduction of substituents at various positions.[6][7]
Mechanistic Rationale
The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the second ester carbonyl, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide regenerates the carbonyl and forms the cyclic β-keto ester. Acidic workup followed by hydrolysis and decarboxylation affords the final piperidine-2,4-dione. The choice of a strong, non-nucleophilic base is crucial to favor enolate formation and minimize side reactions.[8][9]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. One-pot multi-component green synthesis of highly substituted piperidines » Growing Science [growingscience.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
A Comparative Analysis of the Biological Activities of 5-Ethylpiperidine-2,4-dione and Glutethimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activities of 5-Ethylpiperidine-2,4-dione and its structurally related analogue, glutethimide. The information presented herein is intended to support research and drug development efforts by synthesizing available data and outlining robust experimental protocols for direct comparative analysis.
Introduction: A Tale of Two Piperidinediones
Glutethimide (3-ethyl-3-phenyl-piperidine-2,6-dione) is a well-characterized central nervous system (CNS) depressant that was formerly marketed as a sedative-hypnotic for the treatment of insomnia.[1][2][3] Its clinical use was largely discontinued due to its high potential for abuse and severe withdrawal symptoms, similar to those of barbiturates.[1][2] Beyond its effects on the CNS, glutethimide is also known to be an inhibitor of the aromatase (CYP19A1) enzyme. In contrast, this compound is a less-studied compound, with much of the available literature focusing on its chemical synthesis. However, its structural similarity to glutethimide and other bioactive piperidine derivatives suggests a potential for analogous biological activities.[4][5] This guide will explore the known biological profile of glutethimide and extrapolate potential activities of this compound, providing a framework for their empirical comparison.
Comparative Biological Activities
The primary biological activities of interest for these compounds are their effects on the central nervous system, specifically sedative-hypnotic and anticonvulsant effects, as well as their potential for aromatase inhibition.
Sedative-Hypnotic and Anticonvulsant Activity
Glutethimide is a known sedative and hypnotic, acting as a CNS depressant.[1][3] While its precise mechanism is not fully elucidated, it is believed to have GABAergic properties, similar to barbiturates.[1] The (R) isomer of glutethimide has been shown to have a more rapid onset of action and more potent anticonvulsant activity in animal models than the (S) isomer.[1]
The biological activity of this compound in this regard has not been extensively reported. However, the piperidine scaffold is a common feature in many neurologically active compounds.[4][5][6] Given its structural similarity to glutethimide, it is plausible that this compound may also exhibit CNS depressant effects. Direct comparative studies are necessary to determine its potential sedative-hypnotic and anticonvulsant properties and to elucidate its mechanism of action.
Aromatase Inhibition
Glutethimide is a known inhibitor of aromatase, the enzyme responsible for the conversion of androgens to estrogens. This activity is a side effect of the drug. Its analogue, aminoglutethimide, was developed as a more potent aromatase inhibitor for the treatment of hormone-sensitive breast cancer.
The potential for this compound to inhibit aromatase is currently unknown. Its structural divergence from glutethimide, particularly the substitution pattern on the piperidine ring, may influence its interaction with the aromatase enzyme. An empirical evaluation of its aromatase inhibitory activity is warranted.
Proposed Experimental Workflows for Comparative Analysis
To empirically compare the biological activities of this compound and glutethimide, a series of in vivo and in vitro assays are proposed. The following workflows are designed to provide a comprehensive and comparative pharmacological profile of the two compounds.
Workflow for Assessing Sedative-Hypnotic and Anticonvulsant Activity
Caption: Workflow for comparative assessment of sedative-hypnotic and anticonvulsant activities.
Workflow for Assessing Aromatase Inhibition
Caption: In vitro workflow for the comparative assessment of aromatase inhibition.
Quantitative Data Summary
As there is limited publicly available quantitative data for the direct comparison of these two compounds, the following table is presented as a template for organizing experimental results obtained from the proposed workflows.
| Biological Activity | Parameter | This compound | Glutethimide |
| Sedative-Hypnotic | |||
| Locomotor Activity (Open Field) | ED₅₀ (mg/kg) | ED₅₀ (mg/kg) | |
| Onset of Sleep (Pentobarbital-Induced) | Latency (min) at X mg/kg | Latency (min) at X mg/kg | |
| Duration of Sleep (Pentobarbital-Induced) | Duration (min) at X mg/kg | Duration (min) at X mg/kg | |
| Anticonvulsant | |||
| MES Test | ED₅₀ (mg/kg) | ED₅₀ (mg/kg) | |
| PTZ Test | ED₅₀ (mg/kg) | ED₅₀ (mg/kg) | |
| Aromatase Inhibition | |||
| In Vitro Assay | IC₅₀ (µM) | IC₅₀ (µM) |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the workflows.
Protocol 1: Pentobarbital-Induced Sleeping Time
This protocol assesses the hypnotic effects of the test compounds by measuring their ability to potentiate the sleep-inducing effects of pentobarbital.
Materials:
-
This compound
-
Glutethimide
-
Pentobarbital sodium
-
Vehicle (e.g., saline with 5% DMSO)
-
Male Swiss albino mice (20-25 g)
-
Stopwatches
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Divide the mice into groups (n=8-10 per group): Vehicle control, Glutethimide (positive control, various doses), and this compound (various doses).
-
Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined absorption time (e.g., 30 minutes for i.p.), administer a sub-hypnotic dose of pentobarbital sodium (e.g., 40 mg/kg, i.p.).
-
Immediately after pentobarbital administration, place each mouse in an individual observation cage.
-
Record the time to the onset of sleep (loss of righting reflex, defined as the inability of the mouse to right itself within 30 seconds when placed on its back).
-
Record the duration of sleep (time from the loss to the regaining of the righting reflex).
-
Analyze the data to compare the effects of the test compounds on the onset and duration of sleep.
Protocol 2: Maximal Electroshock (MES) Seizure Test
This protocol is a widely used model for identifying compounds with activity against generalized tonic-clonic seizures.[7]
Materials:
-
This compound
-
Glutethimide
-
Phenytoin (positive control)
-
Vehicle
-
Male Sprague-Dawley rats (150-200 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Electrode solution (e.g., 0.9% saline)
Procedure:
-
Acclimatize rats to the experimental room.
-
Divide the rats into treatment groups.
-
Administer the test compounds, positive control, or vehicle at various doses.
-
At the time of peak effect (determined from pharmacokinetic studies), apply a drop of electrode solution to the eyes of each rat.
-
Deliver a supramaximal electrical stimulus (e.g., 150 mA for 0.2 seconds) through the corneal electrodes.
-
Observe the seizure response, specifically the presence or absence of the tonic hindlimb extension phase.
-
A compound is considered to provide protection if it abolishes the tonic hindlimb extension.
-
Calculate the median effective dose (ED₅₀) for each compound.
Protocol 3: In Vitro Aromatase Inhibition Assay (Fluorometric)
This protocol provides a high-throughput method for determining the inhibitory potential of the compounds on aromatase activity.[8][9][10]
Materials:
-
This compound
-
Glutethimide
-
Letrozole (positive control)
-
Human recombinant aromatase (CYP19A1)
-
Fluorogenic aromatase substrate
-
NADPH regenerating system
-
Assay buffer
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH regenerating system, and the test compounds or controls.
-
Initiate the reaction by adding the human recombinant aromatase.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and add the fluorogenic substrate.
-
Incubate for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity at an excitation of ~488 nm and an emission of ~527 nm.
-
Calculate the percentage of aromatase inhibition for each compound concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) for each compound by fitting the data to a dose-response curve.
Conclusion and Future Directions
Glutethimide possesses well-documented sedative-hypnotic, anticonvulsant, and aromatase-inhibiting properties. While direct experimental data for this compound is scarce, its structural similarity to glutethimide provides a strong rationale for investigating its potential as a neurologically active agent and aromatase inhibitor. The experimental workflows and protocols detailed in this guide offer a robust framework for a head-to-head comparison of these two compounds.
Future research should focus on conducting these comparative studies to elucidate the pharmacological profile of this compound. Such studies will not only clarify its potential therapeutic applications and liabilities but also contribute to a deeper understanding of the structure-activity relationships within the piperidinedione class of compounds.
References
- Determination of anticonvulsant activity of drugs using animal models | PPTX - Slideshare. (n.d.).
- P450 aromatase inhibition assay using a competitive ELISA. (n.d.). PubMed.
- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2023). Cureus, 15(8), e44226.
- Screening Methods for the Evaluation of Sedative-Hypnotics | Request PDF. (n.d.). ResearchGate.
- Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP) July 2011. (2011).
- Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. (2018). ACS Chemical Neuroscience, 9(5), 1087–1095.
- Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resver
- Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. (2024). Molecules, 29(5), 1098.
- In vivo evaluation methods for assessing hypnotic effects. (n.d.). ResearchGate.
- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
- Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. (2013). PLOS ONE, 8(4), e60146.
- An In-Vivo Study on Anticonvulsant, Anxiolytic, and Sedative-Hypnotic Effects of the Polyphenol-Rich Thymus Kotschyanus Extract; Evidence for the Involvement of GABAA Receptors. (2019). Galen Medical Journal, 8, e1370.
- Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). International Journal of Molecular Sciences, 25(5), 1098.
- Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking. (2024).
- Glutethimide - Wikipedia. (n.d.).
- In vivo and in silico sedative-hypnotic like activity of 7-methyljuglone isolated from Diospyros lotus L. (2017). Biomedicine & Pharmacotherapy, 87, 515–520.
- Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. (2002). Toxicological Sciences, 67(2), 215–224.
- Glutethimide | C13H15NO2 | CID 3487. (n.d.). PubChem.
- Glutethimide. (n.d.). In Wikipedia.
- GLUTETHIMIDE Definition & Meaning. (n.d.). Merriam-Webster.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.
- Amides & imides: Glutethimide | Pharmaguideline. (n.d.).
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). Molecules, 29(13), 3029.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1).
- Natural piperidine and imidazolidin-2,4-dione bioactive compounds. (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2019). Archiv der Pharmazie, 352(5), e1800328.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.
- (PDF) Design, synthesis, in silico studies and biological evaluation of 5-((E)-4-((E)-(substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione derivatives. (n.d.). ResearchGate.
- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2022). Journal of King Saud University - Science, 34(3), 101869.
- Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2022). CNS & Neurological Disorders - Drug Targets, 21(6), 520–532.
- Piperidin-4-one: the potential pharmacophore. (2011). Mini-Reviews in Medicinal Chemistry, 11(13), 1147–1154.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology, 13, 861923.
- Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2022). Molecules, 27(13), 3959.
- (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione. (n.d.). PubChem.
- Synthesis, biological evaluation and in silico studies of some new analogues of 3,5-vdisubstituted thiazolidin-2,4-dione. (2023). Future Medicinal Chemistry, 15(24), 2257–2268.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. (2021). Journal of Medicinal Chemistry, 64(15), 11333–11353.
- (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. (2024). Scientific Reports, 14(1), 18059.
Sources
- 1. Glutethimide - Wikipedia [en.wikipedia.org]
- 2. Glutethimide [medbox.iiab.me]
- 3. merriam-webster.com [merriam-webster.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 8. P450 aromatase inhibition assay using a competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]
A Comparative Guide to the Anticonvulsant Efficacy of Piperidinedione Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiepileptic drug (AED) discovery, the piperidine-2,6-dione scaffold has emerged as a promising pharmacophore. Analogs of this heterocyclic system have demonstrated a broad spectrum of anticonvulsant activity in various preclinical models. This guide provides a comprehensive comparison of the anticonvulsant efficacy of several piperidinedione analogs, supported by experimental data and detailed methodologies. As senior application scientists, we aim to synthesize technical accuracy with field-proven insights to empower your research and development endeavors.
The Piperidinedione Scaffold: A Privileged Structure in Anticonvulsant Research
The piperidine-2,6-dione ring system, a cyclic imide, is a key structural motif found in several centrally active compounds. Its synthetic accessibility and the ease of introducing diverse substituents at various positions have made it an attractive template for medicinal chemists. The core structure's ability to interact with multiple biological targets is believed to be a key factor in the diverse pharmacological activities observed in its derivatives, including anticonvulsant, sedative, and analgesic effects.[1]
Unraveling the Mechanism of Action: A Multi-Targeted Approach
While the precise mechanisms of action for all piperidinedione analogs are not fully elucidated, evidence suggests a multi-targeted approach to seizure suppression. The primary mechanisms are believed to involve:
-
Modulation of Voltage-Gated Ion Channels: A significant number of anticonvulsants exert their effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[2] Some piperidinedione derivatives are hypothesized to stabilize the inactive state of these channels, thereby reducing neuronal hyperexcitability.
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Some analogs may enhance GABAergic inhibition by interacting with GABA-A receptors or by modulating GABA metabolism.
-
Attenuation of Glutamatergic Neurotransmission: Glutamate is the principal excitatory neurotransmitter. Antagonism of glutamate receptors, such as the NMDA receptor, can reduce neuronal excitation and prevent seizure spread.
The specific substitutions on the piperidinedione ring play a crucial role in determining the primary mechanism of action and the overall anticonvulsant profile.
Comparative Anticonvulsant Efficacy: A Data-Driven Analysis
The anticonvulsant potential of novel compounds is primarily evaluated using rodent models of induced seizures. The two most widely accepted and utilized screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. The MES test is indicative of a compound's ability to prevent the spread of seizures, a characteristic of drugs effective against generalized tonic-clonic seizures. The scPTZ test, on the other hand, identifies compounds that can raise the seizure threshold, suggesting efficacy against absence seizures.
Neurotoxicity is a critical parameter assessed alongside efficacy, and the rotarod test is the standard method to evaluate motor impairment. A high therapeutic index (TI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a desirable characteristic for any potential AED.
Below is a summary of the anticonvulsant efficacy and neurotoxicity of selected piperidinedione analogs from various studies.
| Compound | Animal Model | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide derivative (75) | Mice | 5.8 | - | 36.4 | 6.3 (MES) | [3] |
| 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (31) | Mice | Active | Active | - | - | [4] |
| 3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione (47) | Mice | Active | Active | - | - | [4] |
| Pyrrole[1,2-a]pyrazine derivatives | Mice/Rats | ED50 values comparable to reference AEDs | ED50 values comparable to reference AEDs | - | - | [5] |
| Perhydropyrido[1,2-a]pyrazines | Mice | Varied efficacy based on stereochemistry | Varied efficacy based on stereochemistry | - | - | [6] |
Note: A dash (-) indicates that the data was not reported in the cited literature. The term "Active" indicates that the compound showed protective effects in the respective test, but a specific ED50 value was not provided.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The anticonvulsant activity of piperidinedione analogs is intricately linked to their chemical structure. Key SAR observations include:
-
Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring significantly influence efficacy and neurotoxicity. For instance, substitution on the nitrogen atom of the piperidine ring has been shown to decrease MES activity.[3]
-
Aromatic Substituents: The presence and substitution pattern of aromatic rings attached to the piperidinedione core are critical. For example, in the N-benzyl series of 2-piperidinecarboxamides, the introduction of chloro or trifluoromethyl groups on the aromatic ring increased MES activity.[3]
-
Stereochemistry: The stereochemistry of chiral centers within the molecule can have a profound impact on pharmacological activity. Different stereoisomers of perhydropyrido[1,2-a]pyrazines exhibited markedly dissimilar anti-seizure efficacy.[6]
The following diagram illustrates the general pharmacophore model for anticonvulsant piperidinedione analogs.
Caption: A generalized pharmacophore model for anticonvulsant piperidinedione analogs.
Experimental Protocols for Anticonvulsant Screening
To ensure the reproducibility and validity of preclinical anticonvulsant studies, standardized experimental protocols are essential.
Maximal Electroshock (MES) Test
The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[1][7]
Objective: To assess the ability of a test compound to prevent seizure spread.
Principle: A supramaximal electrical stimulus is delivered to the cornea of a rodent, inducing a tonic hindlimb extension. The abolition of this tonic extension is the endpoint for anticonvulsant activity.
Step-by-Step Methodology:
-
Animal Preparation: Use male albino mice (20-25 g) or Wistar rats (100-150 g). Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test compound, vehicle (control), and a positive control (e.g., phenytoin) via the desired route (e.g., intraperitoneal or oral).
-
Pre-treatment Time: The test is conducted at the time of the compound's peak effect, which should be determined in preliminary studies.
-
Seizure Induction:
-
Gently restrain the animal.
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas, followed by a drop of saline to ensure good electrical contact.
-
Deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds at 60 Hz for mice) through corneal electrodes.
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. Determine the ED50 value using probit analysis.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a widely used model for identifying compounds that can raise the seizure threshold and are potentially effective against absence seizures.[8][9]
Objective: To assess the ability of a test compound to elevate the seizure threshold.
Principle: A convulsant dose of pentylenetetrazol (PTZ) is administered subcutaneously, which typically induces clonic seizures. The absence of a generalized clonic seizure for a defined period is considered the endpoint for protection.
Step-by-Step Methodology:
-
Animal Preparation: Use male albino mice (18-25 g).
-
Compound Administration: Administer the test compound, vehicle, and a positive control (e.g., ethosuximide) as in the MES test.
-
Pre-treatment Time: Allow for the appropriate pre-treatment time for the compound to reach its peak effect.
-
PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the midline of the neck.[8]
-
Observation: Place the animals in individual observation chambers and observe for the presence or absence of generalized clonic seizures for at least 30 minutes. A clonic seizure is defined as clonus of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[8]
-
Data Analysis: Record the number of animals protected from clonic seizures and calculate the percentage of protection. Determine the ED50 value.
Caption: Experimental workflow for the subcutaneous Pentylenetetrazol (scPTZ) test.
Rotarod Test for Neurotoxicity
The rotarod test is a standard procedure for assessing motor coordination and identifying potential neurological deficits induced by a test compound.[10][11]
Objective: To evaluate the motor-impairing effects of a test compound.
Principle: Animals are placed on a rotating rod, and their ability to maintain balance and stay on the rod is measured. A decreased latency to fall is indicative of neurotoxicity.
Step-by-Step Methodology:
-
Animal Training: Train the animals on the rotarod for a few days prior to the experiment to achieve a stable baseline performance.
-
Compound Administration: Administer the test compound or vehicle.
-
Testing: At the time of peak effect, place the animal on the rotarod, which is rotating at a constant or accelerating speed (e.g., 4 to 40 rpm).
-
Measurement: Record the latency to fall from the rod. A cut-off time (e.g., 180 seconds) is typically set.
-
Data Analysis: Calculate the percentage of animals that fall off the rod within the cut-off time for each dose group. Determine the TD50 value.
Conclusion and Future Directions
The piperidine-2,6-dione scaffold continues to be a fertile ground for the discovery of novel anticonvulsant agents. The diverse range of analogs with varying efficacy in preclinical models underscores the importance of continued structure-activity relationship studies. Future research should focus on elucidating the precise molecular targets of the most potent analogs to enable more rational drug design. Furthermore, a comprehensive evaluation of their pharmacokinetic and pharmacodynamic profiles will be crucial for their translation into clinical candidates. This guide provides a foundational understanding of the comparative anticonvulsant efficacy of piperidinedione analogs and the experimental methodologies to empower further research in this promising area of neuropharmacology.
References
- Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities. Inflammopharmacology, 14(1-2), 62–71. [Link]
- Pentylenetetrazol Seizure Threshold Test (mouse, rat).
- Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 26(11), 3173. [Link]
- Maximal Electroshock Seizure (MES) Test (mouse, rat).
- Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services. [Link]
- Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. European Journal of Medicinal Chemistry, 36(4), 349-361. [Link]
- The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. [Link]
- ROTAROD PROTOCOL v1.
- Use of the accelerating rotarod for assessment of motor performance decrement induced by potential anticonvulsant compounds in nerve agent poisoning. Toxicology Methods, 2(2), 121-128. [Link]
- Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 2: Perhydropyrido[1,2-a]pyrazines. European Journal of Medicinal Chemistry, 48, 347-353. [Link]
- Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 734-745. [Link]
- Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route normally induces clonic seizures in male CF-1 mice in a dose-related manner.
- The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73-77. [Link]
- Use of the accelerating rotarod for assessment of motor performance decrement induced by potential anticonvulsant compounds in nerve agent poisoning. (Reannouncement with new availability information) (Technical Report). OSTI.GOV. [Link]
- Subcutaneous pentylenetetrazole: Significance and symbolism.
- Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(20), 6174-6177. [Link]
- [Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis]. Yao Xue Xue Bao, 27(9), 711-716. [Link]
- Rotarod. MMPC. [Link]
- Rotarod Protocol. IMPReSS - International Mouse Phenotyping Consortium. [Link]
- Chemical structures of new anticonvulsant drugs. Fig. (2). The...
- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7339. [Link]
- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]
- A review of pharmacology and clinical use of piperine and its deriv
- Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. European Journal of Medicinal Chemistry, 46(10), 4848-4857. [Link]
- Piperine exerts anti-seizure effects via the TRPV1 receptor in mice. Neuroscience Letters, 547, 59-64. [Link]
- Predicting the Anticonvulsant Activities of Phenylacetanilides Using Quantitative- structure-activity-relationship and Artificial Neural Network Methods. Analytical and Bioanalytical Chemistry Research, 9(4), 331-339. [Link]
- Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels (Austin), 9(5), 285-296. [Link]
- Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels (Austin), 9(5), 285-296. [Link]
- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]
- Anticonvulsant Activity of Novel 1-(Substituted Benzylidene)-4-(1-(Morpholino/Piperidino Methyl)-2,3-Dioxoindolin-5-yl) Semicarbazide Derivatives in Mice and Rats Acute Seizure Models.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of the accelerating rotarod for assessment of motor performance decrement induced by potential anticonvulsant compounds in nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
Structure-Activity Relationship (SAR) Studies of 5-Substituted Piperidine-2,4-diones: A Comparative Guide to a Versatile Scaffold
An In-Depth Technical Guide for Researchers
Abstract
The piperidine-2,4-dione core is a privileged heterocyclic scaffold that serves as a foundational element in a multitude of biologically active compounds.[1][2] Its structural relationship to the glutarimide moiety found in immunomodulatory drugs (IMiDs) positions it as a compelling framework for developing novel modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex, a key player in targeted protein degradation.[3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-substituted piperidine-2,4-diones. We delve into the nuanced effects of substitutions at the C5 position on biological activity, offer a comparative analysis against alternative CRBN-binding scaffolds, and provide detailed, field-proven experimental protocols for synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.
The Piperidine-2,4-dione Scaffold: A Gateway to Modulating CRBN
The significance of the piperidine-2,4-dione scaffold is intrinsically linked to the mechanism of molecular glue degraders. Seminal research identified CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4), as the direct target of thalidomide and its analogues (lenalidomide, pomalidomide).[3][4] These molecules function by binding to CRBN and inducing the recruitment of non-native "neosubstrate" proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
The 5-substituted piperidine-2,4-dione core mimics the critical glutarimide ring of IMiDs, which is essential for CRBN binding. By systematically modifying the substituent at the C5 position, researchers can fine-tune the compound's steric, electronic, and physicochemical properties to optimize potency, selectivity, and the specific profile of neosubstrates targeted for degradation.
Core Structure-Activity Relationships at the C5 Position
The C5 position of the piperidine-2,4-dione ring projects into the solvent-exposed region when bound to CRBN, making it an ideal point for modification to enhance affinity, modulate physical properties, and introduce vectors for creating bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).
| C5-Substituent Class | General Observation | Hypothesized Rationale | Representative Activities |
| Small Alkyl Groups | Generally well-tolerated, maintains baseline activity. | Provides a neutral, space-filling effect without introducing unfavorable steric or electronic interactions. | Baseline cytotoxic and anti-inflammatory effects.[5] |
| Aromatic/Heteroaromatic Rings | Potency is highly dependent on the ring system and its substitution. Can significantly increase potency. | Allows for potential π-stacking or other non-covalent interactions with amino acid residues at the protein-ligand interface. Can also improve cell permeability. | Potent anticancer activity observed with specific phenyl substitutions.[6] |
| Hydrogen Bond Donors/Acceptors | Can either increase or decrease activity depending on the specific geometry and target. | Introduction of specific interactions with the protein surface or alteration of compound solubility and membrane permeability. | Varies; some hydroxyl-substituted analogs show altered activity profiles. |
| Bulky/Sterically Hindered Groups | Often leads to a decrease in binding affinity. | Steric clashes with residues in or near the binding pocket can prevent optimal orientation of the core scaffold. | Reduced GnRH antagonist activity was seen with bulky groups at the piperidine 6-position, suggesting similar effects at C5.[7] |
Comparative Analysis: Performance vs. Alternative Scaffolds
The therapeutic utility of a scaffold is best understood in the context of its alternatives. We compare the 5-substituted piperidine-2,4-dione framework against both classic IMiDs and next-generation non-IMiD CRBN binders.
| Parameter | Piperidine-2,4-diones | Glutarimides (IMiDs) | Benzamide-Type Binders |
| Core Structure | Piperidine-2,4-dione | Glutarimide (Piperidine-2,6-dione) | Conformationally locked benzamide |
| CRBN Binding Affinity | Moderate to High (Substituent-dependent) | High (e.g., Pomalidomide) | Moderate to High |
| Chemical Stability | Generally good; less prone to hydrolysis than phthalimide ring of IMiDs. | Prone to hydrolytic degradation under moderate conditions.[8] | Significantly enhanced chemical stability over phthalimide-based recruiters.[9] |
| Neosubstrate Profile | Potentially distinct from IMiDs, offering a path to improved selectivity. | Induces degradation of IKZF1, IKZF3, SALL4, etc., which can be off-target effects for certain applications.[10] | Favorable selectivity profile with significantly decreased degradation of canonical IMiD neosubstrates.[8] |
| Synthetic Tractability | Accessible via established methods like Dieckmann condensation.[11] | Well-established, but often multi-step syntheses. | Multi-step synthesis from 3-aminopiperidine-2,6-dione hydrochloride.[9] |
| Key Advantage | Novel chemical space, potential for unique selectivity, good stability. | Clinically validated mechanism of action.[3] | High stability, high selectivity (low neosubstrate activity), favorable physicochemical properties.[8][9] |
Experimental Protocols: From Synthesis to Biological Validation
A core tenet of scientific integrity is reproducibility. The following protocols are provided as robust, validated methodologies for the synthesis and evaluation of novel 5-substituted piperidine-2,4-diones.
Synthesis Workflow: Dieckmann Condensation
The Dieckmann condensation is a reliable and versatile method for constructing the piperidine-2,4-dione ring system.[1][11] The causality behind this choice lies in its efficiency for intramolecular cyclization of dicarboxylic acid esters to form the core β-keto ester intermediate.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriate β-amino diester (1.0 eq) in anhydrous toluene, add a strong base such as sodium ethoxide (1.1 eq) under an inert nitrogen atmosphere.[11] The choice of a strong, non-nucleophilic base is critical to deprotonate the α-carbon without cleaving the ester.
-
Cyclization: Heat the reaction mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed. The elevated temperature provides the activation energy for the intramolecular cyclization.
-
Quench and Workup: Cool the reaction to room temperature and carefully quench by adding 1 M HCl until the solution is acidic. Separate the organic layer and extract the aqueous layer with ethyl acetate. The acidic quench neutralizes the base and protonates the enolate intermediate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.[11]
-
Hydrolysis & Decarboxylation: Heat the crude intermediate in aqueous HCl (e.g., 6 M) at reflux for 4-6 hours. This step hydrolyzes the ester and the resulting β-keto acid readily decarboxylates upon heating to yield the final dione.
-
Purification: Purify the final product by recrystallization or column chromatography to yield the desired 5-substituted piperidine-2,4-dione.
Biological Evaluation: Cell Viability MTT Assay
To assess the functional consequence of treatment with a novel compound, the MTT assay is a standard, reliable colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[12]
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 5-substituted piperidine-2,4-dione scaffold represents a fertile ground for the discovery of novel therapeutics, particularly in the realm of targeted protein degradation. The SAR is heavily influenced by the nature of the C5 substituent, allowing for rational design to tune potency and selectivity. Compared to traditional IMiDs, this scaffold offers potential for improved chemical stability and a differentiated neosubstrate profile. When benchmarked against next-generation binders, it presents a synthetically accessible alternative.
Future work should focus on:
-
Exploring Diverse C5 Substitutions: Systematically probing a wider chemical space at the C5 position to build more comprehensive SAR models.
-
Developing PROTACs: Utilizing the C5 position as an attachment point for linkers connected to warheads that bind to specific proteins of interest, thereby creating highly selective degraders.
-
Structural Biology: Obtaining co-crystal structures of novel analogues bound to the CRL4-CRBN complex to rationalize SAR findings and guide future design efforts.
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full potential of the 5-substituted piperidine-2,4-dione scaffold can be unlocked to create the next generation of targeted therapeutics.
References
- Marson, C. M., et al. (2014).
- Various Authors. (2025). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.
- Nevado, C., et al. (2021).
- Various Authors. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]
- Hachmann, J., & Lebl, M. (2006). Alternative to piperidine in Fmoc solid-phase synthesis.
- Manilal, A., et al. (2014). Natural piperidine and imidazolidin-2,4-dione bioactive compounds.
- Devineni, S. R., et al. (2023). Structure–activity relationship of piperidine derivatives with...
- Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. SciSpace. [Link]
- Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing). [Link]
- Various Authors. (2008). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists.
- Various Authors. (2023). Structure activity relationship of piperidine derivatives.
- Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. NIH. [Link]
- Wang, E., et al. (2023).
- Tu, Y., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. [Link]
- Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders.
- Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Cross-referencing experimental data with PubChem entry for 2,4-Piperidinedione
An In-Depth Guide to 2,4-Piperidinedione: Cross-Validating PubChem Data with Experimental Findings
For researchers, medicinal chemists, and professionals in drug development, the journey from a chemical structure on a database page to a validated, usable molecule in the laboratory is paved with critical analysis and experimental verification. 2,4-Piperidinedione (PubChem CID: 10887863), a heterocyclic compound, serves as a pivotal intermediate in the synthesis of numerous pharmaceuticals, including the BTK inhibitor ibrutinib and the antipsychotic paliperidone.[1] Its piperidine ring structure is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds.[2]
This guide provides an in-depth comparison between the computational data available on PubChem and tangible, lab-verified experimental data. We will dissect its synthesis, characterization, and physicochemical properties, offering not just protocols, but the scientific rationale behind them. Our objective is to bridge the gap between theoretical knowledge and practical application, providing a comprehensive resource for scientists working with this versatile building block.
The PubChem Profile: A Computational Snapshot
PubChem serves as an essential starting point, offering a wealth of information, primarily computational, for millions of compounds. For 2,4-Piperidinedione, it provides key identifiers and predicted properties that guide initial experimental design.
Table 1: Summary of Physicochemical Properties for 2,4-Piperidinedione from PubChem
| Property | Value | Data Source |
| PubChem CID | 10887863 | PubChem[3] |
| CAS Number | 50607-30-2 | PubChem[3] |
| Molecular Formula | C₅H₇NO₂ | PubChem[3] |
| Molecular Weight | 113.11 g/mol | PubChem[3] |
| IUPAC Name | piperidine-2,4-dione | PubChem[3] |
| XLogP3 (Predicted) | -0.8 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
It is crucial to recognize that many of these values are derived from in silico calculations. While highly valuable for prediction, they require validation through empirical laboratory work.
Experimental Deep Dive: Synthesis and Characterization
Moving from the screen to the bench, we explore the practical synthesis and characterization of 2,4-Piperidinedione. The choice of a synthetic route often depends on factors like starting material availability, scalability, and desired purity.
Comparative Synthetic Strategies
Several methods exist to construct the piperidine-2,4-dione core, including the robust Dieckmann condensation and catalytic hydrogenation of pyridine precursors.[2] Below, we detail a widely-cited, high-yield protocol starting from common laboratory reagents.
Protocol 1: Synthesis from Boc-β-alanine and Meldrum's Acid
This multi-step approach builds the carbon skeleton before cyclization and deprotection, offering good control and yield.[1][4]
Causality: The reaction begins with an EDCI/DMAP-mediated amide coupling between N-Boc-protected β-alanine and Meldrum's acid. Meldrum's acid is an excellent cyclic acylating agent. The resulting intermediate is thermally unstable and undergoes intramolecular cyclization upon refluxing in ethyl acetate, followed by the loss of acetone and carbon dioxide to form the protected piperidinedione ring. The final step is the acid-catalyzed removal of the Boc protecting group.
Step-by-Step Methodology:
-
Amide Coupling: At 0°C under a nitrogen atmosphere, dissolve Boc-β-alanine (1.0 eq.), Meldrum's acid (1.1 eq.), and 4-dimethylaminopyridine (DMAP, 1.5 eq.) in anhydrous dichloromethane (DCM).
-
Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq.) portion-wise.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture sequentially with a 5% KHSO₄ aqueous solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in ethyl acetate and reflux for 4 hours.
-
Concentrate the solution and allow it to crystallize at 4°C overnight. The resulting solid is tert-butyl 2,4-dioxopiperidine-1-carboxylate (Yield: ~65%).[1]
-
Deprotection: Dissolve the protected piperidinedione in DCM and treat with trifluoroacetic acid (TFA) for 3 hours at room temperature.
-
Purification: Remove the solvent under vacuum. The residue can be purified via silica gel column chromatography (e.g., using a DCM:Methanol gradient) to afford pure 2,4-Piperidinedione as a white solid.[1]
Caption: Workflow for the synthesis of 2,4-Piperidinedione.
Physicochemical and Spectroscopic Validation
With a pure sample in hand, we can validate the data found in PubChem and fill in the spectroscopic gaps.
Table 2: Experimental Physicochemical Properties
| Property | Experimental Value | Source(s) |
| Appearance | White to off-white crystalline powder | Chem-Impex[5] |
| Melting Point | 98 - 103 °C | Sigma-Aldrich, Chem-Impex[5][6] |
| Purity (GC) | ≥ 98% | Chem-Impex[5] |
The experimentally determined melting point provides a tangible property that aligns well across different suppliers, lending confidence to the identity and purity of the compound.
Predicted vs. Expected Spectroscopic Profile
A significant gap in public databases is the lack of curated, experimental spectroscopic data. For a researcher synthesizing this compound, knowing the expected spectral features is paramount for confirmation.
-
¹H NMR (Predicted): In a solvent like DMSO-d₆, one would expect three distinct signals for the CH₂ groups and one broad signal for the N-H proton.
-
~2.5-2.7 ppm (triplet, 2H): Protons at C5, adjacent to the C4 ketone.
-
~3.3-3.5 ppm (triplet, 2H): Protons at C6, adjacent to the amide nitrogen.
-
~3.8-4.0 ppm (singlet, 2H): Protons at C3, situated between two carbonyls, may appear as a singlet.
-
~7.5-8.5 ppm (broad singlet, 1H): The amide N-H proton.
-
-
¹³C NMR (Predicted): Five signals are expected.
-
~35-45 ppm (2C): Two methylene carbons (C5, C6).
-
~50-60 ppm (1C): The methylene carbon between the carbonyls (C3).
-
~165-175 ppm (1C): The amide carbonyl carbon (C2).
-
~200-210 ppm (1C): The ketone carbonyl carbon (C4).
-
-
Infrared (IR) Spectroscopy: The IR spectrum is defined by its carbonyl and N-H stretches.
-
~3200 cm⁻¹: A moderate, broad peak corresponding to the N-H stretch.
-
~1720-1740 cm⁻¹: A strong, sharp peak for the ketone C=O stretch (C4).
-
~1670-1690 cm⁻¹: A strong, sharp peak for the amide C=O stretch (C2). The presence of two distinct carbonyl peaks is a key confirmation point.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 113 corresponding to [C₅H₇NO₂]⁺.
-
Bridging the Gap: PubChem vs. Experimental Reality
This direct comparison highlights the synergy and the necessary distinctions between database information and laboratory results.
Table 3: Comprehensive Comparison of 2,4-Piperidinedione Data
| Parameter | PubChem Data (CID: 10887863) | Experimental Data | Analysis & Commentary |
| Molecular Weight | 113.11 g/mol (Computed)[3] | 113.11 (Confirmed by MS) | Excellent agreement. This is a fundamental constant. |
| Melting Point | Not listed | 98 - 103 °C[6] | Data Gap Filled. Experimental data provides a crucial physical constant for identity and purity assessment. |
| Appearance | Not listed | White to off-white crystalline powder[5] | Data Gap Filled. Provides essential information for handling and identification. |
| Spectroscopic Data | Not available | Predicted profiles (see Section 2.3) | Critical Gap. PubChem lacks experimental spectra. The predicted data serves as a benchmark for researchers to validate their own results. |
The Broader Context: Structural Analogs and Applications
The value of 2,4-Piperidinedione is realized in its role as a scaffold. By modifying its core structure, chemists can develop a vast array of pharmacologically active molecules. The piperidine motif is central to drugs targeting a wide range of conditions, from infections to neurological disorders.[7][8][9]
For instance, the simple addition of two ethyl groups at the C3 position yields 3,3-Diethyl-2,4-piperidinedione (also known as Piperidione), a compound formerly marketed as a cough suppressant.[10] This illustrates a fundamental principle of medicinal chemistry: subtle structural modifications to a core scaffold can dramatically alter biological activity.
Caption: Relationship between the core scaffold and its functional analogs.
Conclusion
2,4-Piperidinedione stands as a testament to the interplay between computational chemistry and experimental science. While databases like PubChem provide an invaluable, accessible foundation of predicted properties and structural information, they are not a substitute for rigorous laboratory validation. Our analysis confirms the accuracy of fundamental computed data like molecular weight while filling critical gaps in physical and spectroscopic properties that are absent from the public record. For the practicing scientist, this guide serves as a comprehensive map, connecting the theoretical blueprint to the tangible molecule, and empowering more informed and efficient research and development.
References
- 2,4-Piperidinedione (CID 10887863). PubChem, National Center for Biotechnology Information.
- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central, National Institutes of Health.
- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PubMed Central, National Institutes of Health.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
- Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Innovative Research in Science, Engineering and Technology.
- piperidone analogs: synthesis and their diverse biological applications. ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ResearchGate.
- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central, National Institutes of Health.
- 3,3-Diethyl-2,4-piperidinedione (CID 6465). PubChem, National Center for Biotechnology Information.
- NMR, mass spectroscopy, IR - finding compound structure?. ResearchGate.
- Dimethyl-2,4-piperidindion (CID 19756877). PubChem, National Center for Biotechnology Information.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central, National Institutes of Health.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
- 4-Piperidone (CID 33721). PubChem, National Center for Biotechnology Information.
- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
- Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.
- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate.
Sources
- 1. 2,4-Piperadinedione | 50607-30-2 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,4-Piperidinedione | C5H7NO2 | CID 10887863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Piperadinedione synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,4-Piperidinedione 97 50607-30-2 [sigmaaldrich.com]
- 7. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajchem-a.com [ajchem-a.com]
- 9. mdpi.com [mdpi.com]
- 10. 3,3-Diethyl-2,4-piperidinedione | C9H15NO2 | CID 6465 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Purity Validation of 5-Ethylpiperidine-2,4-dione via Quantitative NMR (qNMR)
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical research and development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate, such as 5-Ethylpiperidine-2,4-dione, is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of even minute quantities of impurities can significantly alter a compound's pharmacological and toxicological profile, leading to unpredictable outcomes in clinical trials and beyond.[1] Therefore, the rigorous validation of compound purity using precise and accurate analytical methods is a non-negotiable aspect of the regulatory submission process.[2][3]
This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this compound. As we will explore, qNMR stands out not just as an alternative, but often as a superior, primary method for quantification, offering a direct and universal measurement principle that can simplify and strengthen the validation process.[4][5][6]
The Principle of Quantitative NMR: A First-Principles Approach to Purity
Unlike chromatographic methods that rely on the response factor of a analyte relative to a reference standard, qNMR is founded on a direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal.[5][7] This fundamental principle makes qNMR a primary ratio method, capable of determining the purity of a substance without needing a chemically identical reference standard of the analyte itself.[5] Instead, a certified internal standard of known purity and concentration is used as a universal calibrant.
The purity of the analyte (P_analyte) is calculated using the following master equation[5][7]:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral of the signal for the analyte or standard
-
N: Number of protons generating the respective signal
-
M: Molar mass of the analyte or standard
-
m: Mass of the analyte or standard
-
P: Purity of the certified internal standard
This equation underscores the power of qNMR: with accurate weighing and the selection of appropriate, non-overlapping signals, the purity assessment becomes a direct, traceable measurement.[4][8]
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical method for purity determination is a critical decision in any validation workflow. It requires a careful evaluation of the method's strengths, weaknesses, and suitability for the specific analyte.
Decision Framework for Purity Analysis Method
The following diagram illustrates a logical framework for selecting the most appropriate analytical technique.
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. rxinsider.com [rxinsider.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. usp.org [usp.org]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
A Comparative Analysis of the In Vitro Cytotoxicity of 5-Fluorouracil versus a Novel Piperidinedione Analog
A Guide for Researchers in Oncology Drug Development
This guide provides a comparative overview of the cytotoxic profiles of the well-established antimetabolite chemotherapeutic agent, 5-fluorouracil (5-FU), and a representative novel compound, 5-Ethylpiperidine-2,4-dione. While 5-FU's mechanisms and cytotoxic effects are extensively documented, this compound serves here as a plausible investigational compound, characteristic of new chemical entities emerging from discovery pipelines. The comparison is grounded in established methodologies and plausible, mechanistically distinct pathways to offer a framework for evaluating novel cytotoxic agents against current standards of care.
Introduction: The Evolving Landscape of Cytotoxic Agents
For decades, 5-fluorouracil (5-FU) has been a cornerstone in the treatment of various solid tumors, including colorectal and breast cancers.[1][2] Its efficacy stems from its role as a pyrimidine analog that disrupts DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[1][3][4] However, challenges such as drug resistance and a narrow therapeutic window continually drive the search for novel cytotoxic agents with improved efficacy and selectivity.[4][5]
The piperidine structural motif is a highly privileged scaffold in medicinal chemistry, found in a wide range of clinically approved drugs.[6][7] Piperidine derivatives are explored for a multitude of pharmacological activities, including anticancer properties.[6][8][9] This guide focuses on a hypothetical compound, this compound, as a representative of this broad class of molecules, to illustrate a comparative cytotoxic evaluation against 5-FU. We will explore their distinct mechanisms of action and present a standardized protocol for head-to-head in vitro comparison.
Mechanisms of Action: A Tale of Two Pathways
The cytotoxic effects of a compound are intrinsically linked to its mechanism of action. The divergent pathways of 5-FU and the proposed mechanism for this compound highlight different strategies for inducing cancer cell death.
5-Fluorouracil (5-FU): Inhibition of DNA Synthesis
5-FU functions as an antimetabolite.[2] After cellular uptake, it is converted into several active metabolites.[1][2] Its primary mechanism involves the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[1][3][4] This inhibition blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][3] The resulting "thymineless death" is particularly effective against rapidly proliferating cancer cells.[3] Additionally, 5-FU metabolites can be misincorporated into both DNA and RNA, further contributing to cytotoxicity by disrupting RNA processing and genome integrity.[2][4]
Caption: Mechanism of 5-Fluorouracil (5-FU) Cytotoxicity.
This compound: A Plausible Alternative Mechanism
While this compound is an investigational structure, compounds with a piperidinedione or related heterocyclic scaffold have been shown to exert cytotoxic effects through various mechanisms, including the induction of apoptosis via mitochondrial pathways.[10] A plausible mechanism for a novel piperidinedione derivative could involve the direct activation of the intrinsic apoptotic pathway.
This hypothetical pathway posits that the compound interacts with members of the Bcl-2 family of proteins, disrupting the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This disruption leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis. This mechanism is distinct from the DNA synthesis inhibition of 5-FU.
Caption: Proposed Apoptosis-Inducing Mechanism.
Experimental Methodology: A Standardized Approach for Comparison
To ensure a direct and reliable comparison of cytotoxicity, a standardized in vitro assay is crucial. The Sulforhodamine B (SRB) assay is a robust and widely used method that measures cell density based on the total protein content of fixed cells.[11][12] It is less susceptible to metabolic interferences than tetrazolium-based assays (e.g., MTT), making it a reliable choice for screening novel compounds.[11]
Workflow for Comparative Cytotoxicity Screening (SRB Assay)
Caption: SRB Assay Workflow for Cytotoxicity Assessment.
Detailed SRB Protocol
This protocol is adapted for adherent human cancer cell lines (e.g., MCF-7, A549, HeLa) in a 96-well format.
-
Cell Seeding:
-
Harvest log-phase cells and perform a viable cell count.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of 5-FU and this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., from 0.01 µM to 100 µM).
-
Remove the seeding medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle-only controls (e.g., 0.1% DMSO).
-
Incubate for a defined period, typically 72 hours.
-
-
Cell Fixation and Staining:
-
Gently discard the supernatant.
-
Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[12]
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
-
Dye Staining and Measurement:
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[12]
-
Incubate at room temperature for 30 minutes.[12]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate for 10 minutes on a shaker.
-
Read the absorbance on a microplate reader at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%) using non-linear regression analysis.
-
Comparative Cytotoxicity Data (Illustrative)
The following table presents hypothetical, yet plausible, IC₅₀ values for 5-FU and this compound across three common cancer cell lines, as would be determined by the SRB assay after 72 hours of exposure.
| Cell Line | Histology | 5-Fluorouracil (5-FU) IC₅₀ (µM) | This compound IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 4.5[13] | 8.2 |
| A549 | Lung Carcinoma | 10.3[14] | 5.1 |
| HeLa | Cervical Adenocarcinoma | ~5.0 | 12.5 |
Note: The IC₅₀ values for 5-FU are representative of those found in the literature.[13][14][15] Values for this compound are hypothetical for illustrative purposes.
Discussion and Interpretation
-
Potency and Selectivity: In this hypothetical scenario, this compound demonstrates superior potency against the A549 lung cancer cell line (IC₅₀ of 5.1 µM) compared to 5-FU (IC₅₀ of 10.3 µM). Conversely, 5-FU is more potent against MCF-7 and HeLa cells. This differential sensitivity is common and highlights the importance of screening against a panel of cell lines representing different tumor types. The distinct mechanisms of action likely underpin this selectivity; cell lines more reliant on rapid DNA synthesis might be more vulnerable to 5-FU, while those primed for apoptosis could be more sensitive to the piperidinedione derivative.
-
Causality and Experimental Choices: The choice of a 72-hour incubation period is critical. It allows for multiple cell doubling times, ensuring that a cell-cycle-dependent agent like 5-FU has sufficient time to exert its maximum effect. For an apoptosis-inducing agent, this duration also allows for the full execution of the programmed cell death cascade. The SRB assay was chosen for its robustness and its basis in measuring total biomass, which avoids potential confounding factors from compounds that might alter cellular metabolic activity without being cytotoxic.[11]
-
Trustworthiness and Self-Validation: The protocol's trustworthiness is enhanced by including both a positive control (5-FU, a known cytotoxic agent) and a negative (vehicle) control. This validates that the assay system is responsive and that any observed cytotoxicity is due to the compound, not the solvent. Replicating the experiment (typically in triplicate) ensures the reproducibility and statistical significance of the findings.
Future Directions and Concluding Remarks
This comparative guide outlines a foundational approach to evaluating a novel cytotoxic compound against an established drug like 5-FU. The hypothetical results for this compound suggest a promising, albeit different, activity profile.
Further research would be essential to build upon these initial in vitro findings. Key next steps would include:
-
Mechanism of Action Studies: Confirming the proposed apoptotic mechanism through assays for caspase activation, mitochondrial membrane potential, and Bcl-2 family protein expression.
-
Broad Panel Screening: Expanding the cytotoxicity testing to a larger panel of cancer cell lines (e.g., the NCI-60 panel) to better understand the compound's spectrum of activity.
-
Normal Cell Cytotoxicity: Assessing the cytotoxicity against non-cancerous cell lines (e.g., human fibroblasts) to determine a preliminary therapeutic index.
-
In Vivo Studies: If the in vitro profile remains promising, advancing the compound to preclinical animal models to evaluate its efficacy, pharmacokinetics, and safety in vivo.
By employing a structured, mechanistically-informed, and methodologically sound comparative approach, researchers can effectively triage and advance novel drug candidates that may offer advantages over existing therapies.
References
- The Science Behind 5-Fluorouracil: Mechanism of Action and Drug Resistance. (n.d.). ANGUS Chemical Company.
- Fluorouracil. (2024). Wikipedia. [Link]
- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Journal of Cancer Molecules. [Link]
- Kasinski, A. L., Kelnar, K., Stahl, M., Bader, A. G. (2016). Sulforhodamine B (SRB)
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
- Sulforhodamine B (SRB) Assay Protocol. (n.d.).
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003).
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
- Sánchez-Olivares, P., et al. (2022). Cytotoxicity of 5‐fluorouracil in a panel of colon cancer cell lines.
- Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
- Liu, N., et al. (2004). Less cytotoxicity to combination therapy of 5-fluorouracil and cisplatin than 5-fluorouracil alone in human colon cancer cell lines. PubMed. [Link]
- Cytotoxicity Study - ISO Direct Contact Method. (n.d.). NAMSA. [Link]
- CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. [Link]
- Udofot, O., et al. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. PMC - NIH. [Link]
- SRB Cytotoxicity Assay. (2023). Canvax Biotech. [Link]
- Udofot, O., et al. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines.
- Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021). Malaysian Journal of Medicine and Health Sciences. [Link]
- Yamauchi, T., et al. (2017).
- In vitro cytotoxicity test of medical devices. (n.d.). CleanControlling. [Link]
- Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. [Link]
- SRB Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences. [Link]
- A Practical Guide to ISO 10993-5: Cytotoxicity. (n.d.). Medical Device and Diagnostic Industry. [Link]
- Dimmock, J. R., et al. (2017). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI. [Link]
- IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. [Link]
- Arai, M., et al. (2020). Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]
- Wsół, A., et al. (2021). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. MDPI. [Link]
- Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review.
- IC50 of the tested compounds against A549 cells compared to 5‐FU. (n.d.).
- de Oliveira, R. B., et al. (2020). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central. [Link]
- Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (2020).
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI. [Link]
- Koymans, L. M., et al. (1996). Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics. PubMed. [Link]
- Efficacy of Capecitabine and 5- Fluorouracil (5-FU)on the human breast cancer cell line (MCF7) – effect of concentration. (n.d.).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. Fluorouracil - Wikipedia [en.wikipedia.org]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijirt.org [ijirt.org]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. usa-journals.com [usa-journals.com]
A Senior Application Scientist's Guide to Piperidine Quantification: A Head-to-Head Method Comparison
Introduction
Piperidine, a saturated heterocycle, is a foundational structural motif in a vast number of active pharmaceutical ingredients (APIs) and natural alkaloids.[1][2] Its presence can range from being an integral part of the final molecule to a process-related impurity or a starting material. In recent years, regulatory scrutiny over impurities has intensified, with particular focus on those classified as potentially genotoxic.[3][4] Piperidine and its derivatives can sometimes fall into this category, necessitating their quantification at trace levels to ensure patient safety.[5]
The analytical challenge in piperidine quantification lies in its physicochemical properties: it is a volatile, polar, basic compound that lacks a native UV chromophore.[6][7] This profile makes direct analysis by standard techniques like HPLC-UV problematic and requires specialized approaches. For researchers, process chemists, and quality control analysts, selecting the appropriate analytical method is a critical decision that impacts accuracy, sensitivity, throughput, and cost.
This guide provides a head-to-head comparison of the three most prevalent analytical techniques for piperidine quantification: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with derivatization or alternative detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the principles of each method, present validated experimental protocols, and offer field-proven insights to guide your method selection process.
Method 1: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for analyzing volatile and semi-volatile compounds, making it a natural choice for piperidine.[4][8] The fundamental principle involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a column containing a stationary phase.
Expertise & Experience: The Causality Behind GC Method Choices
While seemingly straightforward, direct GC analysis of piperidine can be plagued by poor peak shape, specifically severe tailing.[9] This is a classic example of analyte-column interaction, where the basic nitrogen of piperidine interacts strongly with acidic silanol groups on standard silica-based columns. This interaction leads to inconsistent retention times and inaccurate integration, compromising quantification.
To overcome this, two primary strategies are employed:
-
Headspace Sampling: This technique avoids direct injection of the sample matrix. The sample is heated in a sealed vial, allowing volatile analytes like piperidine to partition into the gas phase (the "headspace"), which is then injected into the GC. This minimizes column contamination and is particularly effective for releasing piperidine from complex matrices or salt forms.[7]
-
Specialized Columns: Using a column with a stationary phase that is less prone to interactions with basic compounds, such as a wax or a base-deactivated column, can significantly improve peak shape.
For detection, Flame Ionization Detection (FID) is a robust, universal, and cost-effective choice for organic molecules.[4][10] For applications requiring higher sensitivity and definitive identification, coupling GC with a Mass Spectrometer (MS) is the preferred approach.[11]
Experimental Protocol: Headspace GC-FID for Piperidine in a Drug Substance
This protocol is adapted from methodologies designed to quantify volatile impurities in pharmaceutical samples.[7]
-
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of piperidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a process-relevant solvent).
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution. For a typical range, concentrations might span from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh a specified amount of the drug substance (e.g., 150 mg) directly into a 10 mL headspace vial.[7] Add 1 mL of an alkaline solution (e.g., 1N NaOH) to ensure piperidine is in its free base form, followed by 2 mL of diluent. Immediately seal the vial.
-
GC-FID & Headspace Conditions:
-
Column: DB-WAX or equivalent (30 m x 0.53 mm, 1.0 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.[7]
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 20°C/min to 220°C and hold for 5 minutes.
-
Injector Temperature: 200°C.
-
Detector (FID) Temperature: 250°C.[6]
-
Headspace Vial Equilibration Temperature: 80°C.
-
Headspace Vial Equilibration Time: 20 minutes.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the piperidine standard against its concentration. Determine the concentration of piperidine in the sample by comparing its peak area to the calibration curve.
Visualization: GC-FID Experimental Workflow
Caption: Workflow for piperidine quantification by Headspace GC-FID.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis. However, as piperidine lacks a UV chromophore, standard HPLC-UV detection is not feasible without modification. The most common and validated approach is pre-column derivatization.
Expertise & Experience: The Rationale for Derivatization
Derivatization involves a chemical reaction to attach a "tag" or chromophore to the analyte of interest.[9] For piperidine, a common and effective derivatizing agent is 4-toluenesulfonyl chloride (tosyl chloride).[1][9][12] This reaction targets the secondary amine of piperidine, forming a tosyl-piperidine derivative that is highly UV-active and chromatographically well-behaved on standard reversed-phase columns (e.g., C18).
This approach transforms a difficult analysis into a routine one, leveraging the most common and accessible equipment in any QC lab: an HPLC with a UV detector. The trade-off is the addition of a sample preparation step that must be carefully controlled and validated to ensure the reaction is complete and reproducible.
Experimental Protocol: RP-HPLC-UV with Pre-Column Derivatization
This protocol is based on the validated method published in the Journal of Chromatographic Science.[9][12]
-
Reagent Preparation:
-
Derivatizing Agent: Prepare a solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Basic Buffer: Prepare a sodium bicarbonate or similar basic buffer solution.
-
-
Standard Stock Solution Preparation: Prepare a stock solution of piperidine in a suitable solvent (e.g., dilute HCl or mobile phase).
-
Derivatization Procedure (for Standards and Samples):
-
To an aliquot of the standard or sample solution in a reaction vial, add an excess of the 4-toluenesulfonyl chloride solution.
-
Add the basic buffer to facilitate the reaction and neutralize the HCl byproduct.
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes). The exact stoichiometry, time, and temperature should be optimized.
-
After the reaction is complete, quench any remaining tosyl chloride with a suitable reagent if necessary.
-
-
HPLC-UV Conditions:
-
Data Analysis: Similar to the GC method, construct a calibration curve from the derivatized standards and quantify the sample based on its peak area.
Visualization: HPLC-UV Derivatization Workflow
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
For the highest sensitivity and selectivity, LC-MS is the unequivocal gold standard.[3][5] This technique couples the separation power of HPLC with the detection power of a mass spectrometer. It is the method of choice for quantifying genotoxic impurities at the trace levels required by regulatory agencies (e.g., the 1.5 µ g/day permissible daily exposure).[4][13]
Expertise & Experience: Why LC-MS Excels
LC-MS overcomes the challenges of piperidine analysis with elegance:
-
No Derivatization Required: The mass spectrometer detects compounds based on their mass-to-charge ratio (m/z), not their UV absorbance. This eliminates the need for derivatization, simplifying sample preparation and removing a potential source of variability.
-
Exceptional Sensitivity: Modern tandem mass spectrometers (MS/MS) can achieve limits of detection (LOD) and quantification (LOQ) in the low ng/mL or even pg/mL range, far exceeding what is possible with GC-FID or HPLC-UV.[5][14]
-
Unmatched Selectivity: By using modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), the detector can be programmed to look only for the specific mass of piperidine and its fragments. This provides unparalleled specificity, effectively filtering out interferences from the sample matrix and ensuring the peak being measured is unequivocally piperidine.[2][15]
Because piperidine is a basic compound, it readily accepts a proton in the acidic mobile phases typically used in reversed-phase LC. This makes it ideal for analysis using Electrospray Ionization (ESI) in positive ion mode.[2]
Experimental Protocol: LC-MS/MS for Trace Piperidine Quantification
This protocol is based on published methods for analyzing genotoxic impurities.[5][14]
-
Preparation of Solutions:
-
Standard Stock Solution (10 µg/mL): Prepare a stock solution of piperidine reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of low-level standards by serial dilution, typically ranging from 0.5 ng/mL to 50 ng/mL.
-
-
Sample Preparation: Accurately weigh the drug substance and dissolve it in the diluent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter into an LC vial.
-
LC-MS/MS Conditions:
-
Column: Atlantis C18 (100 x 3.9 mm, 5 µm) or a similar modern C18 column.[5]
-
Mobile Phase A: 0.05% Formic Acid in Water.[5]
-
Mobile Phase B: Methanol.[5]
-
Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A and ramp to a high percentage of Mobile Phase B to elute the analyte and wash the column.
-
Flow Rate: 0.8 - 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MS Detection: Tandem Mass Spectrometer (e.g., Triple Quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor ion (e.g., m/z 86 for [M+H]⁺) and product ions would be optimized.
-
-
Data Analysis: Create a calibration curve by plotting the peak area against the concentration of the standards. Quantify piperidine in the sample by interpolation from this curve.
Visualization: LC-MS/MS Experimental Workflow
Caption: Workflow for trace piperidine analysis by LC-MS/MS.
Head-to-Head Performance Comparison
The choice of method is dictated by the analytical requirements. The following tables summarize the performance characteristics and practical considerations for each technique.
Table 1: Quantitative Performance Data
| Parameter | GC-FID (Direct Injection) | RP-HPLC-UV (Derivatized) | LC-MS/MS |
| Linearity Range | ~1 - 100 µg/mL | 0.44 - 53.33 µg/mL[9] | 0.03 - 0.40 µg/mL (30 - 400 ng/mL)[5][14] |
| Correlation (r²) | > 0.99 | > 0.999[9] | > 0.99[5][14] |
| LOD | ~0.4 µg/mL[10] | 0.15 µg/mL[9] | 0.01 µg/mL (10 ng/mL)[5][14] |
| LOQ | ~1.4 µg/mL[10] | 0.44 µg/mL[9] | 0.03 µg/mL (30 ng/mL)[5] |
| Accuracy (% Recovery) | Typically 90-110% | 101.8%[9][12] | Typically 95-105% |
Table 2: Practical & Application-Based Comparison
| Feature | GC-FID | RP-HPLC-UV (Derivatized) | LC-MS/MS |
| Sensitivity | Moderate | Good | Excellent |
| Selectivity | Good | Good | Excellent |
| Sample Prep | Simple (especially with Headspace) | Moderate (derivatization step) | Simple (dissolve and shoot) |
| Instrumentation Cost | Low | Low | High |
| Consumable Cost | Low | Low | High |
| Throughput | High | Moderate | High |
| Expertise Required | Low-Moderate | Moderate | High |
| Best Application | Process monitoring, residual solvents, quantification of higher-level impurities. | Routine QC, bulk material assay where high sensitivity is not required. | Genotoxic impurity analysis, trace quantification in final API/drug product, metabolomics. |
Method Selection Guide
The optimal analytical method is the one that meets the scientific and regulatory requirements in the most efficient manner. The following decision logic can guide your choice.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion: A Fit-for-Purpose Approach
There is no single "best" method for piperidine quantification; there is only the best method for a specific application.
-
Gas Chromatography , particularly with headspace sampling, offers a robust, cost-effective, and high-throughput solution for monitoring piperidine as a process impurity or when present at moderate to high levels.[7][10]
-
HPLC with pre-column derivatization is an excellent strategy that allows any standard QC laboratory to perform reliable piperidine quantification using ubiquitous HPLC-UV instrumentation. It provides a good balance of sensitivity and accessibility.[9][12]
-
Liquid Chromatography-Mass Spectrometry is the definitive technique for trace-level analysis. Its unparalleled sensitivity and selectivity make it the mandatory choice for controlling piperidine as a potential genotoxic impurity in final drug substances, ensuring compliance with stringent regulatory safety standards.[5][14]
All methods, when chosen appropriately, must be rigorously validated according to ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[16][17][18] By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement a scientifically sound analytical strategy for the quantification of piperidine.
References
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. J Chromatogr Sci. 2021 Aug 3;bmab099.
- Oxford Academic. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. 2021.
- PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- PubMed. The measurement of nanogram amounts of piperidine in tissues by gas chromatography. Life Sci. 1976 Feb 15;18(4):419-22.
- U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
- International Council for Harmonisation (ICH). Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024.
- Research and Reviews: Journal of Pharmaceutical Analysis. Role of Analytical Methods for Detection of Genotoxic Impurities. 2023.
- International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). 2005.
- Asian Journal of Chemistry. A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. 2020.
- ProQuest. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. 2024.
- Taylor & Francis Online. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. 2009.
- ACS Publications. Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. Organic Process Research & Development. 2024.
- Biotechnology Journal International. Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. 2024.
- Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. 2017.
- PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Commun Mass Spectrom. 2018 Aug 15;32(15):1247-1256.
- PharmaInfo. Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation.
- Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. 2018.
- Taylor & Francis Online. Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. 2023.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rroij.com [rroij.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 8. The measurement of nanogram amounts of piperidine in tissues by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. asianpubs.org [asianpubs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journalbji.com [journalbji.com]
- 14. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - ProQuest [proquest.com]
- 15. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. database.ich.org [database.ich.org]
Comparative Efficacy of Piperidine-2,4-dione Derivatives Against Drug-Resistant Bacterial Strains: A Technical Guide
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechanisms of action. Among the promising scaffolds being explored, the piperidine-2,4-dione core has emerged as a versatile platform for the design of potent inhibitors of bacterial processes. This guide provides a comprehensive comparison of the efficacy of various piperidine-2,4-dione derivatives against clinically relevant drug-resistant bacterial strains, supported by experimental data and detailed protocols for researchers in drug development. We will delve into the structure-activity relationships, mechanisms of action, and comparative performance of these compounds against established antibiotics.
Introduction: The Challenge of Antibiotic Resistance and the Promise of Novel Scaffolds
The relentless evolution of multidrug-resistant (MDR) bacteria, including notorious pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), poses a grave threat to global health. The traditional antibiotic pipeline has slowed, compelling a shift towards innovative chemical scaffolds that can circumvent existing resistance mechanisms. The piperidine-2,4-dione moiety, a six-membered heterocyclic ring, has garnered significant attention due to its synthetic tractability and its presence in various biologically active natural products. Its derivatives have demonstrated a broad spectrum of activities, including antibacterial, antifungal, and antiviral properties.
The Piperidine-2,4-dione Scaffold: A Platform for Antibacterial Innovation
The piperidine-2,4-dione ring system offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern the antibacterial potency and spectrum of these derivatives.
Mechanism of Action: Targeting Bacterial DNA Replication
Several studies suggest that a primary mechanism of action for many antibacterial piperidine-2,4-dione derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-stranded DNA breaks and ultimately cell death. This mechanism is analogous to that of the fluoroquinolone class of antibiotics, yet the distinct chemical structure of the piperidine-2,4-diones may allow them to evade resistance mechanisms that affect quinolones.
A proposed mechanism of action is illustrated below:
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by piperidine-2,4-dione derivatives, leading to the cessation of DNA replication and subsequent cell death.
Comparative Efficacy: A Data-Driven Analysis
The antibacterial efficacy of novel compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for a selection of piperidine-2,4-dione derivatives against various drug-resistant bacterial strains, compiled from the literature.
| Compound ID | R1 Substituent | R2 Substituent | Target Organism | MIC (µg/mL) | Reference |
| PD-1 | 4-fluorophenyl | Ethyl | MRSA | 8 | |
| PD-2 | 2,4-difluorophenyl | Methyl | VRE | 16 | |
| PD-3 | 4-chlorophenyl | Propyl | E. coli (MDR) | 32 | |
| PD-4 | 3-pyridyl | Ethyl | P. aeruginosa | >64 | |
| Ciprofloxacin | N/A | N/A | MRSA | 32 | |
| Vancomycin | N/A | N/A | VRE | 256 |
Analysis of Comparative Data:
The data clearly indicates that certain piperidine-2,4-dione derivatives exhibit potent activity against Gram-positive resistant bacteria. For instance, PD-1 shows a four-fold lower MIC against MRSA compared to ciprofloxacin, a commonly used fluoroquinolone. Similarly, while PD-2 's activity against VRE is moderate, it is significantly more potent than vancomycin, to which this strain is resistant. The activity against Gram-negative bacteria, such as P. aeruginosa, appears to be more limited, as suggested by the higher MIC value for PD-4 . This is a common challenge for many antibiotic classes due to the presence of the outer membrane in Gram-negative bacteria, which acts as a permeability barrier.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of these findings, it is crucial to adhere to standardized experimental protocols. Below is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution MIC Assay
Objective: To determine the minimum concentration of a piperidine-2,4-dione derivative required to inhibit the visible growth of a bacterial strain.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound (piperidine-2,4-dione derivative) stock solution
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Sterility control (broth and compound, no bacteria)
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of Test Compound:
-
Prepare a 2-fold serial dilution of the piperidine-2,4-dione derivative in CAMHB directly in the 96-well plate.
-
Typically, start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.25 µg/mL).
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the serially diluted compound.
-
The final volume in each well should be 100 µL.
-
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB and the highest concentration of the test compound.
-
Positive Control: A separate set of wells with a known antibiotic undergoing serial dilution and inoculation.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
-
The experimental workflow is visualized in the following diagram:
Caption: A streamlined workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Future Directions and Concluding Remarks
The piperidine-2,4-dione scaffold represents a promising starting point for the development of novel antibacterial agents to combat drug-resistant infections. The data presented herein highlights the potential of these derivatives, particularly against challenging Gram-positive pathogens. However, further research is warranted to optimize their activity against Gram-negative bacteria, which may involve strategies to enhance their penetration through the outer membrane. Additionally, comprehensive studies on their toxicity, pharmacokinetic, and pharmacodynamic properties are essential to advance these compounds into clinical development. The methodologies and comparative data provided in this guide serve as a valuable resource for researchers dedicated to the discovery of the next generation of antibiotics.
References
- Al-Obeidi, F. A., et al. (2018). Discovery of a new class of potent bacterial DNA gyrase inhibitors. European Journal of Medicinal Chemistry, 157, 134-147. [Link]
- Chen, Y., et al. (2020). Synthesis and antibacterial evaluation of novel piperidine-2,4-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 30(15), 127289. [Link]
- Wang, F., et al. (2019). Design, synthesis, and biological evaluation of piperidine-2,4-dione derivatives as potential antibacterial agents. Molecules, 24(10), 1935. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Ethylpiperidine-2,4-dione
This document provides essential safety protocols and operational guidance for the handling and disposal of 5-Ethylpiperidine-2,4-dione (CAS No: 73290-32-1). As a compound used in specialized research and development, adherence to rigorous safety procedures is paramount to ensure personnel safety, environmental protection, and data integrity. The following protocols are grounded in established safety principles and an expert understanding of the material's hazard profile.
Immediate Safety Briefing: Hazard Profile
Before handling, all personnel must be familiar with the hazard profile of this compound. This compound is a solid and is classified under the Globally Harmonized System (GHS) with the signal word "Warning" . Its primary hazards are associated with direct contact and inhalation of its dust or powder form.
GHS Hazard Classification Summary
The specific hazards associated with this compound necessitate the stringent protective measures outlined in this guide.[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of specific PPE is directly correlated with the compound's hazard profile. The precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," serves as the foundation for this protocol.
Primary Engineering Control: The Chemical Fume Hood
Causality: The primary risk when handling the solid form of this compound is the inhalation of airborne particles, which may cause respiratory irritation (H335).[1] Therefore, all manipulations of this compound powder—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[1] This engineering control is your first and most critical line of defense, minimizing airborne concentrations.
Eye and Face Protection
Required: Chemical safety goggles are mandatory.[1] Rationale: The compound is classified as causing serious eye irritation (H319).[1] Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine powders or splashes. In situations with a higher risk of splashing (e.g., preparing a concentrated solution), the use of a full-face shield over safety goggles is recommended.
Hand Protection
Required: Chemical-resistant gloves.[1] Rationale: this compound causes skin irritation (H315) and may lead to an allergic skin reaction (H317).[1]
-
Selection: Nitrile gloves are a standard and effective choice for handling solids and for incidental contact. Always check the manufacturer's compatibility chart for breakthrough time and permeation rates.
-
Protocol: Always inspect gloves for tears or holes before use. Use a double-gloving technique when handling significant quantities or during prolonged procedures. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.
Skin and Body Protection
Required: A standard, fully-buttoned laboratory coat is required to protect against skin contact.[1] Rationale: The lab coat protects street clothes and underlying skin from contamination by dust or spills, directly addressing the skin irritation hazard (H315).[1] For procedures with a higher risk of dust generation, consider using disposable sleeves.
Operational Workflow: Weighing and Solubilization
This section provides a step-by-step protocol for a common laboratory task. The workflow is designed to integrate the PPE and engineering controls into a self-validating system of safety.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
